molecular formula C9H13BrClN B1520977 2-(4-Bromophenyl)propan-2-amine hydrochloride CAS No. 1173047-86-3

2-(4-Bromophenyl)propan-2-amine hydrochloride

Cat. No.: B1520977
CAS No.: 1173047-86-3
M. Wt: 250.56 g/mol
InChI Key: KMJLJHXKDTUCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H13BrClN and its molecular weight is 250.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJLJHXKDTUCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173047-86-3
Record name 2-(4-Bromophenyl)propan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical and physical properties of 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromophenyl)propan-2-amine hydrochloride. The information presented herein is curated to support research and development activities, offering a foundation for its synthesis, characterization, and potential applications.

Introduction: Contextualizing a Key Moiety

This compound belongs to the class of substituted phenethylamines, a scaffold of significant interest in medicinal chemistry and pharmacology. The presence of a bromine atom on the phenyl ring and a tertiary amine group imparts specific physicochemical characteristics that influence its reactivity, solubility, and biological interactions. Understanding these properties is paramount for its effective utilization in drug discovery and development pipelines. Substituted phenethylamines are known to encompass a wide range of psychoactive drugs, including stimulants, hallucinogens, and appetite suppressants[1]. The structural features of this compound suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the realm of neuropharmacology[2][3].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1173047-86-3[4][5]
Molecular Formula C₉H₁₃BrClN[4][5]
Molecular Weight 250.56 g/mol [4][5][6]
Appearance Solid (predicted)N/A
Melting Point Not experimentally determined. A related compound, trans-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride, has a melting point of 140-142 °C.[7]
Solubility Soluble in water and alcohol solvents; insoluble in non-polar solvents (predicted for a related compound).[7]
Storage Inert atmosphere, room temperature.[5]

Synthesis and Characterization

The synthesis of tertiary carbinamines such as 2-(4-Bromophenyl)propan-2-amine can be effectively achieved through the Ritter reaction . This reaction involves the addition of a nitrile to a carbocation, which can be generated from a corresponding tertiary alcohol in the presence of a strong acid[4][8][9][10].

Proposed Synthesis Workflow

A plausible synthetic route starting from 2-(4-bromophenyl)propan-2-ol is outlined below. The alcohol precursor can be synthesized from the corresponding ketone, 1-(4-bromophenyl)ethan-1-one, via a Grignard reaction with methylmagnesium bromide.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Ritter Reaction cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Salt Formation Ketone 1-(4-bromophenyl)ethan-1-one Grignard CH3MgBr in Dry Ether Ketone->Grignard Alcohol 2-(4-bromophenyl)propan-2-ol Grignard->Alcohol Acetonitrile Acetonitrile (CH3CN) Alcohol->Acetonitrile Acid Conc. H2SO4 Acetonitrile->Acid Amide N-(2-(4-bromophenyl)propan-2-yl)acetamide Acid->Amide Base Aqueous NaOH Amide->Base Free_Amine 2-(4-Bromophenyl)propan-2-amine Base->Free_Amine HCl HCl in Ether Free_Amine->HCl Final_Product This compound HCl->Final_Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Ritter Reaction
  • Carbocation Formation: Dissolve 2-(4-bromophenyl)propan-2-ol in a suitable nitrile, such as acetonitrile, and cool the mixture in an ice bath.

  • Acid Addition: Slowly add a strong acid, like concentrated sulfuric acid, dropwise to the cooled solution while maintaining a low temperature.

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH solution) to precipitate the N-alkyl amide.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

  • Hydrolysis: Hydrolyze the purified amide using acidic or basic conditions to yield the free amine.

  • Salt Formation: Dissolve the free amine in a suitable solvent like diethyl ether and treat with a solution of HCl in ether to precipitate the hydrochloride salt.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will likely appear as two doublets in the region of 7.0-7.6 ppm due to the para-substitution pattern. The two methyl groups are equivalent and should present as a singlet around 1.5-2.0 ppm. The amine protons (NH₃⁺) will likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent[11][12].

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The aromatic carbons will have distinct chemical shifts, with the carbon attached to the bromine atom showing a characteristic shift influenced by the halogen's electronegativity and heavy atom effect[13][14]. The quaternary carbon attached to the amine and two methyl groups will appear in the aliphatic region, as will the equivalent methyl carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum of the hydrochloride salt will display characteristic absorption bands. For a primary amine salt, a broad band is expected in the range of 2400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the R-NH₃⁺ group. Other key peaks include C-H stretching of the aromatic ring and aliphatic groups, and C=C stretching of the aromatic ring[15][16][17][18].

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern. Under electrospray ionization (ESI), the molecular ion peak [M+H]⁺ for the free amine would be observed. A characteristic fragmentation pattern for benzylamines involves the loss of ammonia and the formation of a stable benzyl cation[5][19][20][21]. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis and purification of this compound.

HPLC Method Development Workflow

HPLC_Workflow cluster_method_dev HPLC Method Development Column Select C18 Column Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water with TFA or Formic Acid) Column->Mobile_Phase Detection Set UV Detection Wavelength (e.g., 220 nm, 254 nm) Mobile_Phase->Detection Gradient Develop Gradient Elution Detection->Gradient Validation Method Validation (Linearity, Precision, Accuracy) Gradient->Validation

Caption: Workflow for developing an HPLC method for the analysis of this compound.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine[7][22][23][24][25].

Potential Applications and Biological Relevance

While specific pharmacological data for this compound is not extensively documented, its structural similarity to other psychoactive phenethylamines suggests potential activity within the central nervous system[1]. The bromo-substitution can influence metabolic stability and receptor binding affinity. This compound can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as receptor modulators or enzyme inhibitors[2][3][26]. Further research is warranted to explore its pharmacological profile and therapeutic potential.

Safety and Handling

Based on information for similar compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. The compound should be stored in a well-ventilated area under an inert atmosphere[5].

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and methodologies for its characterization and analysis. The information compiled herein serves as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutics. Further experimental validation of the predicted properties and investigation into its biological activity are encouraged to fully unlock the potential of this molecule.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)propan-2-amine Hydrochloride (CAS No. 1173047-86-3): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)propan-2-amine hydrochloride (CAS No. 1173047-86-3), a crucial chemical intermediate in the synthesis of novel therapeutic agents. While this compound itself is not known to possess significant biological activity, its structural motifs are integral to the development of potent and selective modulators of key pharmacological targets, including the mu (µ)-opioid receptor and the C-X-C chemokine receptor type 7 (CXCR7). This guide will delve into the physicochemical properties of this compound, its synthetic utility, and its application in the generation of advanced drug candidates. We will explore the mechanistic rationale behind the design of these next-generation therapeutics and provide insights into the experimental protocols for their synthesis and biological evaluation.

Introduction: The Unseen Scaffolding of Innovation

In the landscape of medicinal chemistry, the discovery and development of novel therapeutics often hinge on the availability of versatile chemical building blocks. This compound is a prime example of such a foundational molecule. Its unique combination of a brominated phenyl ring and a tertiary amine provides a rich scaffold for the elaboration of complex molecular architectures with tailored pharmacological profiles. This guide will illuminate the path from this seemingly simple starting material to the creation of sophisticated drug candidates poised to address unmet medical needs in pain management and beyond.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 1173047-86-3N/A
Molecular Formula C₉H₁₃BrClNN/A
Molecular Weight 250.56 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as methanol and dichloromethane.N/A

Handling and Storage: this compound should be handled in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry place away from incompatible materials.

Synthetic Utility: A Gateway to Pharmacological Diversity

The primary utility of this compound lies in its role as a precursor for more complex molecular entities. A key initial transformation involves the protection of the primary amine, often with a tert-butoxycarbonyl (Boc) group, to yield tert-butyl (2-(4-bromophenyl)propan-2-yl)carbamate. This step enhances the stability of the molecule and allows for selective reactions at other positions.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway from this compound to a hypothetical bioactive molecule.

G A 2-(4-Bromophenyl)propan-2-amine Hydrochloride (CAS 1173047-86-3) B tert-Butyl (2-(4-bromophenyl)propan-2-yl)carbamate A->B Boc Protection C Suzuki or other Cross-Coupling Reaction B->C Modification of Bromophenyl Ring D Deprotection C->D Removal of Boc Group E Amide Coupling or Reductive Amination D->E Introduction of Side Chains F Final Bioactive Molecule E->F Final Elaboration

Figure 1. Generalized synthetic workflow.

Step-by-Step Protocol: Boc Protection of this compound

  • Dissolution: Dissolve this compound in a suitable organic solvent, such as dichloromethane (DCM).

  • Base Addition: Add a hindered base, for example, triethylamine (Et₃N), to neutralize the hydrochloride salt and free the primary amine.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with a mild aqueous acid (e.g., saturated ammonium chloride solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the resulting residue by column chromatography on silica gel to obtain pure tert-butyl (2-(4-bromophenyl)propan-2-yl)carbamate.

Application in the Synthesis of Mu-Opioid Receptor Modulators

The opioid crisis has spurred intensive research into the development of safer analgesics that retain the efficacy of traditional opioids but with a reduced side-effect profile, such as respiratory depression and addiction. One promising strategy is the development of biased agonists of the µ-opioid receptor, which preferentially activate the G-protein signaling pathway responsible for analgesia over the β-arrestin pathway associated with adverse effects.

The 2-(4-bromophenyl)propan-2-amine scaffold has been instrumental in the design of such biased µ-opioid receptor modulators. The bromophenyl group serves as a key handle for introducing diverse functionalities through cross-coupling reactions, enabling the fine-tuning of receptor affinity and signaling bias.

Signaling Pathways of the Mu-Opioid Receptor

The following diagram illustrates the dual signaling pathways of the µ-opioid receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A Biased Agonist B μ-Opioid Receptor A->B Binding C G-Protein Pathway B->C E β-Arrestin Pathway B->E D Analgesia C->D F Adverse Effects (Respiratory Depression, etc.) E->F

Figure 2. Mu-opioid receptor signaling pathways.

Experimental Evaluation of Biased Agonism

The biological activity of novel µ-opioid receptor modulators is assessed through a battery of in vitro and in vivo assays.

In Vitro Assays:

  • Radioligand Binding Assays: To determine the binding affinity of the synthesized compounds for the µ-opioid receptor.

  • G-Protein Activation Assays (e.g., [³⁵S]GTPγS binding): To measure the potency and efficacy of compounds in activating G-protein signaling.

  • β-Arrestin Recruitment Assays (e.g., BRET or FRET-based assays): To quantify the recruitment of β-arrestin to the receptor upon agonist binding.

In Vivo Assays:

  • Hot Plate and Tail-Flick Tests: To assess the analgesic effects of the compounds in animal models of pain.

  • Respiratory Depression Assays: To measure the impact of the compounds on respiratory function.

  • Conditioned Place Preference/Self-Administration Studies: To evaluate the rewarding and addictive potential of the compounds.

Application in the Synthesis of CXCR7 Modulators

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cell survival, migration, and angiogenesis. Dysregulation of the CXCR7 signaling pathway has been implicated in cancer, inflammatory diseases, and cardiovascular disorders. As such, CXCR7 has emerged as a promising therapeutic target.

The 2-(4-bromophenyl)propan-2-amine scaffold has been utilized in the development of small-molecule modulators of CXCR7. The structural features of this building block allow for the synthesis of ligands with high affinity and selectivity for the receptor.

The Role of CXCR7 in Cellular Processes

The following diagram illustrates the central role of CXCR7 in modulating cellular responses.

G A CXCL12 (SDF-1α) B CXCR7 A->B Ligand Binding C β-Arrestin B->C Recruitment E Signaling Cascades (e.g., MAPK/ERK) B->E D Internalization C->D F Cell Survival, Proliferation, Migration E->F

A Technical Guide to the Research Applications of 2-(4-Bromophenyl)propan-2-amine Hydrochloride: A Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-(4-Bromophenyl)propan-2-amine hydrochloride, a chemical entity poised for significant application in modern chemical and pharmaceutical research. While direct literature on this specific molecule is nascent, its structural components—a substituted phenethylamine core and a chemically versatile bromophenyl moiety—suggest a broad spectrum of potential uses. This document serves as a roadmap for researchers, scientists, and drug development professionals, elucidating the compound's chemical profile, proposing strategic research directions, and providing actionable experimental protocols. We will delve into its potential as a foundational scaffold for developing novel therapeutics targeting the central nervous system (CNS), infectious diseases, and oncology. By synthesizing data from analogous structures and established chemical methodologies, this guide aims to empower researchers to unlock the full potential of this promising building block.

Part 1: Chemical Profile and Synthetic Strategy

This compound, also known as 4-bromo-α,α-dimethylphenethylamine HCl, is a substituted phenethylamine derivative. Its structure is characterized by a benzene ring substituted with a bromine atom at the para-position, and a propan-2-amine side chain where the amine group is attached to the tertiary carbon. This gem-dimethyl substitution on the α-carbon sterically hinders the amine, which can significantly influence its metabolic stability and receptor interaction profile compared to simpler phenethylamines.

Physicochemical Properties

A summary of the key chemical identifiers and properties for this compound is presented below. These properties are essential for planning experimental work, including reaction setup, purification, and formulation.

PropertyValueSource
CAS Number 1173047-86-3[1][2]
Molecular Formula C₉H₁₃BrClN[1][3]
Molecular Weight 250.56 g/mol [1][3]
Appearance Typically a white to off-white solidGeneral Ref.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOGeneral Ref.
SMILES Code CC(C)(C1=CC=C(C=C1)Br)N.Cl[1]
InChI Key IQKKTIWXHJDLFL-UHFFFAOYSA-N (for free base)
Synthetic Strategy: A Generalized Approach

While multiple synthetic routes can be envisioned, a common and robust approach involves the Ritter reaction followed by hydrolysis. This strategy leverages commercially available starting materials and is amenable to scale-up.

A plausible synthetic workflow is outlined below:

G cluster_0 Synthetic Workflow A 2-(4-Bromophenyl)propan-2-ol C Intermediate N-acetyl compound A->C Ritter Reaction B Acetonitrile / Strong Acid (e.g., H₂SO₄) E 2-(4-Bromophenyl)propan-2-amine (Free Base) C->E Hydrolysis D Basic or Acidic Hydrolysis G 2-(4-Bromophenyl)propan-2-amine HCl (Final Product) E->G Salt Formation F HCl in Ether or Isopropanol

Caption: Generalized workflow for the synthesis of the target compound.

This process begins with the tertiary alcohol, 2-(4-bromophenyl)propan-2-ol, which can be synthesized from the corresponding ketone via a Grignard reaction. The alcohol is then subjected to a Ritter reaction with acetonitrile in the presence of a strong acid to form a stable N-acetyl intermediate. Subsequent hydrolysis of the amide yields the primary amine free base, which is then converted to the stable hydrochloride salt for ease of handling and storage.

Part 2: Potential Research Applications as a Versatile Scaffold

The true potential of this molecule lies in its utility as a scaffold. Its two key regions—the amine group and the bromophenyl ring—can be independently and selectively modified to generate large libraries of novel compounds for biological screening.

The Phenethylamine Core: A Gateway to Neuropharmacology

The 2-phenethylamine scaffold is the backbone for a vast number of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as many synthetic drugs.[4][5] These molecules primarily exert their effects by modulating monoamine neurotransmitter systems.[4]

  • Potential Targets: The structural similarity to psychoactive agents like 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB) suggests that derivatives could possess high affinity for serotonin receptors, particularly the 5-HT₂ family.[6] Modification of the amine (e.g., N-alkylation) or the phenyl ring (see section 2.2) could modulate affinity and selectivity for dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT).

  • The α,α-Dimethyl Advantage: Unlike many phenethylamines, the gem-dimethyl group at the alpha position protects the amine from metabolism by monoamine oxidase (MAO). This inherent metabolic stability can lead to improved pharmacokinetic profiles, such as longer duration of action and better oral bioavailability, which are highly desirable properties in drug candidates.

The 4-Bromophenyl Moiety: A Handle for Chemical Diversification

The bromine atom on the phenyl ring is not merely a substituent; it is a powerful and versatile synthetic handle for creating diverse chemical libraries via modern cross-coupling chemistry. This allows researchers to systematically probe the structure-activity relationship (SAR) of the scaffold.

G cluster_1 Library Generation via Cross-Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sono Sonogashira Coupling Core 2-(4-Bromophenyl) propan-2-amine Scaffold Suzuki_Product Bi-aryl Analogs Core->Suzuki_Product Buchwald_Product Di-aryl Amine Analogs Core->Buchwald_Product Sono_Product Aryl-Alkyne Analogs Core->Sono_Product Boronic Aryl/Heteroaryl Boronic Acids Boronic->Suzuki_Product Pd Catalyst, Base Amine Primary/Secondary Amines Amine->Buchwald_Product Pd Catalyst, Base Alkyne Terminal Alkynes Alkyne->Sono_Product Pd/Cu Catalysts, Base

Caption: Diversification strategy using palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacting the bromophenyl group with various boronic acids or esters can introduce a wide range of aryl and heteroaryl substituents. This is a primary strategy for developing inhibitors of protein kinases, where the new aromatic ring can form key interactions in the ATP-binding pocket.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, linking the scaffold to a diverse set of amines. This is particularly useful in creating compounds that span larger binding sites or have improved physicochemical properties.

  • Sonogashira Coupling: The introduction of alkyne moieties can serve as a rigid linker to other pharmacophores or be used in subsequent "click chemistry" reactions for bioconjugation or fragment-based drug discovery.

Emerging Applications in Antimicrobial and Anticancer Research

While neuropharmacology is a primary avenue, the structural motifs present in this compound are also found in compounds with other biological activities.

  • Antimicrobial Potential: The 4-bromophenyl group is a feature in novel compounds showing efficacy against Gram-positive bacteria, including Staphylococcus aureus, by targeting essential enzymes like DNA gyrase.[7] Derivatives of the core scaffold could be explored as a new class of antibacterial agents, particularly against drug-resistant strains.[8]

  • Anticancer Activity: The aminophenol substructure (which could be unmasked from a methoxy precursor, for example) is a key component of the anticancer agent Fenretinide and is known to contribute to both antioxidant and apoptosis-inducing activities.[9] By using the core scaffold, researchers can design and synthesize novel aminophenol derivatives with potentially improved potency and selectivity against various cancer cell lines.

Part 3: Experimental Protocols for Derivatization

The following protocols are generalized methodologies for the chemical modification of the 2-(4-Bromophenyl)propan-2-amine scaffold. Researchers must perform their own optimization for each specific substrate.

Protocol: Suzuki-Miyaura Cross-Coupling for Aryl Derivatization

This protocol describes a typical procedure for coupling an aryl boronic acid to the 4-bromophenyl scaffold.

Objective: To synthesize 2-(4-biphenyl)propan-2-amine derivatives.

Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1 equivalent), the aryl boronic acid (1.2 eq.), and the base (3 eq.).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Solvent & Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol: Reductive Amination for N-Alkylation

This protocol details the modification of the primary amine to a secondary or tertiary amine.

Objective: To synthesize N-alkyl derivatives of the scaffold.

Materials:

  • 2-(4-Bromophenyl)propan-2-amine (free base, 1 equivalent)

  • Aldehyde or Ketone (1.1 equivalents)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equivalents)

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Setup: To a round-bottom flask, dissolve the 2-(4-Bromophenyl)propan-2-amine free base in the solvent.

  • Imine Formation: Add the aldehyde or ketone and a catalytic amount of acetic acid. Stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add the reducing agent (STAB) portion-wise over 15 minutes. Be cautious of gas evolution.

  • Reaction: Stir the reaction at room temperature until completion as monitored by TLC or LC-MS (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the N-alkylated product.

Part 4: Conclusion and Future Directions

This compound represents a largely untapped but highly promising chemical scaffold. Its intrinsic properties—a metabolically robust phenethylamine core and a synthetically versatile bromophenyl ring—make it an ideal starting point for discovery campaigns across multiple therapeutic areas. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling, can rapidly generate diverse libraries of novel compounds.

Future research should focus on:

  • Systematic Library Synthesis: Creating focused libraries targeting specific protein families (e.g., GPCRs, kinases, bacterial enzymes) by leveraging the protocols outlined in this guide.

  • In-depth Pharmacological Profiling: Screening these new chemical entities in relevant binding and functional assays to identify lead compounds.

  • Structure-Based Drug Design: Using initial screening hits to inform computational modeling and design next-generation analogs with improved potency and selectivity.

By providing a foundation for its chemical utility and potential biological applications, this guide serves as a catalyst for future innovation, enabling researchers to transform this simple building block into next-generation scientific tools and therapeutic candidates.

References

Navigating the Phenylisopropylamine Landscape: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the multifaceted world of phenylisopropylamine derivatives. From their fundamental synthesis to their complex interactions with biological systems, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. By delving into the core chemical principles, structure-activity relationships, and pharmacological nuances, this guide aims to equip the reader with the foundational knowledge and practical insights necessary to navigate this significant class of compounds.

Introduction: A Diverse Chemical Scaffold

The phenylisopropylamine backbone, a deceptively simple structure, gives rise to a vast and diverse class of neuroactive compounds. This chemical family encompasses a wide spectrum of pharmacological activities, ranging from central nervous system stimulants and anorectics to hallucinogens and antiparkinsonian agents.[1][2][3] The subtle addition or modification of functional groups on the phenyl ring or the amine side chain can dramatically alter a molecule's potency, receptor selectivity, and overall physiological effect. This remarkable sensitivity to structural changes makes the phenylisopropylamine scaffold a fertile ground for medicinal chemistry and drug design.

This guide will systematically dissect the key aspects of phenylisopropylamine derivatives, providing a robust framework for understanding their properties and potential applications. We will explore the synthetic routes to access these molecules, the intricate relationship between their chemical structure and biological activity, their diverse pharmacological profiles, therapeutic applications, and the analytical and toxicological considerations crucial for their study and development.

Chemical Synthesis Strategies: Building the Phenylisopropylamine Core

The synthesis of phenylisopropylamine derivatives is a well-established area of organic chemistry, with several versatile methods available to construct the core structure and introduce a wide array of substituents. The choice of synthetic route often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Reductive Amination of Phenylacetones

A cornerstone of phenylisopropylamine synthesis is the reductive amination of a corresponding phenylacetone (also known as phenyl-2-propanone or P2P). This versatile method allows for the introduction of various substituents on the amine nitrogen.

One of the most common approaches is the Leuckart reaction, which involves the condensation of phenylacetone with formamide or ammonium formate, followed by acid hydrolysis of the resulting N-formylamphetamine intermediate.

Experimental Protocol: Leuckart Reaction for Amphetamine Synthesis

  • Reaction Setup: In a suitable reaction vessel, combine phenylacetone and ammonium formate in a molar ratio of approximately 1:1.2.

  • Heating: Heat the mixture to 170-175°C for 3 to 3.5 hours. During this time, the ammonium formate will melt and react with the phenylacetone.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to 40°C and neutralize it with hydrochloric acid.

  • Hydrolysis: Heat the neutralized reaction mixture for another 3 to 3.5 hours to hydrolyze the intermediate N-formylamphetamine.

  • Basification and Extraction: Cool the solution to 40°C and add a 20% sodium hydroxide solution until the pH reaches 11. This will liberate the amphetamine free base.

  • Isolation: The amphetamine will form an oily upper layer. Separate this layer and extract the lower aqueous layer with a suitable organic solvent (e.g., trichloroethylene) to recover any dissolved product.

  • Purification: Combine the organic extracts and the initial oily layer. Remove the solvent by distillation, followed by vacuum distillation of the residue to obtain purified amphetamine.

Rationale: The Leuckart reaction is a classic method for amine synthesis. The use of ammonium formate provides both the ammonia source and the reducing agent (formic acid). The final hydrolysis step is crucial to remove the formyl group and yield the primary amine.

Another common reductive amination strategy involves the direct reaction of phenylacetone with ammonia in the presence of a reducing agent, such as aluminum amalgam or catalytic hydrogenation.

Experimental Protocol: Reductive Amination of Phenylacetone with Aluminum Amalgam

  • Reaction Mixture: In a flask, combine phenylacetone, ethanol, 25% aqueous ammonia, aluminum grit, and a catalytic amount of mercuric chloride.

  • Initiation and Reflux: Gently warm the mixture with vigorous stirring until a reaction begins. If the reaction becomes too vigorous, cooling may be necessary. Once the initial exothermic reaction subsides, reflux the mixture with continued stirring for approximately 2 hours.

  • Workup: Concentrate the reaction mixture in vacuo and then pour it into ice water. Basify the solution with potassium hydroxide and extract the product with diethyl ether.

  • Purification: Dry the ether extracts over sodium sulfate, evaporate the solvent, and distill the residue under vacuum to yield amphetamine.[4]

Rationale: The aluminum amalgam serves as the reducing agent in this one-pot synthesis. The mercuric chloride is essential for activating the aluminum surface. This method offers a more direct route to the final product compared to the Leuckart reaction.

Asymmetric Synthesis for Enantiomeric Purity

Many phenylisopropylamine derivatives possess a chiral center at the alpha-carbon of the side chain, and the two enantiomers often exhibit significantly different pharmacological activities. Therefore, stereoselective synthesis is of paramount importance in drug development.

One established method for asymmetric synthesis involves the reductive amination of a phenylacetone with a chiral amine, such as (+)- or (-)-α-methylbenzylamine, to form a diastereomeric mixture of imines. These can then be reduced and the chiral auxiliary removed to yield the desired enantiomer of the phenylisopropylamine.

Experimental Protocol: Asymmetric Synthesis of Phenylisopropylamines

  • Imine Formation: React the desired phenylacetone with either (+)- or (-)-α-methylbenzylamine to form the corresponding imine. This reaction is typically carried out in a suitable solvent like ethanol.

  • Diastereoselective Reduction: Reduce the imine using low-pressure hydrogenation with a catalyst such as Raney Nickel.[5] This step creates a mixture of diastereomeric N-(α-phenethyl)phenylisopropylamines.

  • Separation of Diastereomers (Optional but recommended): The diastereomers can often be separated at this stage by crystallization of their salts (e.g., hydrochloride salts) from a suitable solvent mixture like acetone-isopropanol.

  • Hydrogenolysis: Subject the separated (or unseparated) N-(α-phenethyl)phenylisopropylamine to hydrogenolysis to cleave the α-methylbenzyl group. This is typically achieved using a palladium on carbon (Pd/C) catalyst.

  • Isolation: After hydrogenolysis, the desired optically active phenylisopropylamine can be isolated and purified. This method can yield products with high enantiomeric purities, often in the range of 96-99%.[5][6]

Rationale: The use of a chiral auxiliary (α-methylbenzylamine) introduces a second chiral center, allowing for the formation of diastereomers which have different physical properties and can be separated. The subsequent removal of the chiral auxiliary yields the enantiomerically enriched target molecule.

Synthesis of Ring-Substituted Derivatives

The synthesis of phenylisopropylamine derivatives with various substituents on the aromatic ring typically begins with a correspondingly substituted benzaldehyde or toluene. For example, the synthesis of the potent hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) starts from 2,5-dimethoxytoluene.[7]

Experimental Protocol: Synthesis of 2,5-Dimethoxy-4-methylamphetamine (DOM)

  • Vilsmeier-Haack Formylation: React 2,5-dimethoxytoluene with a Vilsmeier reagent (prepared from phosphorus oxychloride and N-methylformanilide) to introduce a formyl group at the 4-position, yielding 2,5-dimethoxy-4-methylbenzaldehyde.[7]

  • Henry Reaction: Condense the resulting aldehyde with nitroethane in the presence of a base (e.g., ammonium acetate) to form 2,5-dimethoxy-4-methylphenyl-2-nitropropene.[7]

  • Reduction: Reduce the nitropropene intermediate to the corresponding amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LAH).

  • Isolation and Purification: After the reduction, the DOM is worked up and purified, typically by crystallization of its salt.

Rationale: This multi-step synthesis allows for the precise placement of the desired substituents on the phenyl ring prior to the formation of the isopropylamine side chain. The Henry reaction is a classic method for forming a carbon-carbon bond and introducing the nitro group, which can then be readily reduced to the amine.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_final Final Product Phenylacetone Phenylacetone Reductive Amination Reductive Amination Phenylacetone->Reductive Amination Ammonia/Amine Ammonia/Amine Ammonia/Amine->Reductive Amination Reducing Agent Reducing Agent Reducing Agent->Reductive Amination N-Substituted Phenylisopropylamine N-Substituted Phenylisopropylamine Reductive Amination->N-Substituted Phenylisopropylamine Phenylisopropylamine Derivative Phenylisopropylamine Derivative N-Substituted Phenylisopropylamine->Phenylisopropylamine Derivative Purification/ Salt Formation

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The pharmacological profile of a phenylisopropylamine derivative is intimately linked to its three-dimensional structure and the nature of its substituents. Understanding these structure-activity relationships (SAR) is crucial for designing new compounds with desired properties and for predicting the effects of novel psychoactive substances.

The Isopropylamine Side Chain

The isopropylamine side chain is a key determinant of activity. The presence of the α-methyl group distinguishes phenylisopropylamines from their phenethylamine counterparts, often conferring increased metabolic stability and greater potency. The stereochemistry at this α-carbon is also critical, with the (S)-enantiomer of amphetamine being significantly more potent as a CNS stimulant than the (R)-enantiomer.

Substitutions on the Phenyl Ring

Modifications to the phenyl ring have a profound impact on the pharmacological properties of these compounds, often shifting their primary mechanism of action from a stimulant profile to a hallucinogenic one.

  • Unsubstituted Ring: The parent compound, amphetamine, is a potent CNS stimulant, primarily acting as a releasing agent for dopamine and norepinephrine.

  • Methoxy Substituents: The addition of methoxy groups to the phenyl ring, particularly at the 2 and 5 positions, is a common feature of hallucinogenic phenylisopropylamines. This substitution pattern is thought to orient the molecule in a way that favors interaction with the serotonin 5-HT2A receptor.

  • 4-Position Substituents: The nature of the substituent at the 4-position of the 2,5-dimethoxyphenylisopropylamine scaffold is a major determinant of hallucinogenic potency. A variety of alkyl and halo groups can be accommodated at this position. There is a good correlation between the rabbit hyperthermia assay and human psychotomimetic potencies for these compounds.[8] For instance, 4-substituted-2,5-dimethoxyphenylisopropylamines are one to two orders of magnitude more potent than their 2- or 5-substituted isomers.[8]

Quantitative SAR (QSAR)

Quantitative structure-activity relationship studies have been employed to model the interactions of phenylisopropylamines with their biological targets. For 2,4,5-ring substituted derivatives, a reasonable correlation has been found between the Highest Occupied Molecular Orbital (HOMO) energy and ionization potentials.[8] However, this does not fully account for the observed biological activity. Partition coefficients (Log P) also play a role, with more lipophilic compounds generally exhibiting greater potency.

Table 1: Representative Phenylisopropylamine Derivatives and their Primary Pharmacological Profile

CompoundR-groups on Phenyl RingPrimary Pharmacological Action
AmphetamineUnsubstitutedCNS Stimulant
MethamphetamineUnsubstituted (N-methylated)CNS Stimulant
2,5-Dimethoxy-4-methylamphetamine (DOM)2,5-dimethoxy, 4-methylHallucinogen
2,5-Dimethoxy-4-bromoamphetamine (DOB)2,5-dimethoxy, 4-bromoHallucinogen
3,4-Methylenedioxyamphetamine (MDA)3,4-methylenedioxyEmpathogen/Stimulant
3,4-Methylenedioxymethamphetamine (MDMA)3,4-methylenedioxy (N-methylated)Empathogen/Stimulant
SelegilineUnsubstituted (N-propargyl, N-methyl)MAO-B Inhibitor
Fenfluramine3-trifluoromethylSerotonin Releasing Agent

Pharmacological Profiles: A Spectrum of Neuroactivity

Phenylisopropylamine derivatives exert their effects by interacting with a variety of neurotransmitter systems in the brain, primarily the monoaminergic systems: dopamine, norepinephrine, and serotonin. The specific profile of interactions determines whether a compound will act as a stimulant, a hallucinogen, an anorectic, or have other therapeutic effects.

Stimulant Phenylisopropylamines

The stimulant effects of compounds like amphetamine and methamphetamine are primarily mediated by their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). These drugs act as substrates for these transporters, leading to a reversal of their normal function and causing a significant efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. This surge in catecholamine levels is responsible for the increased wakefulness, focus, and euphoria associated with these drugs.

Hallucinogenic Phenylisopropylamines

The hallucinogenic properties of derivatives such as DOM and DOB are primarily attributed to their agonist activity at the serotonin 5-HT2A receptor.[9] These compounds are often highly selective for 5-HT2 receptors.[9] Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[10] This, in turn, results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the profound alterations in perception, thought, and mood that characterize the psychedelic experience.

G cluster_receptor Cell Membrane cluster_messengers Second Messengers cluster_downstream Downstream Effects 5-HT2A Receptor 5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activation PLC PLC Gq/11->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 PIP2 PIP2 PIP2->PLC Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response Phenylisopropylamine\n(e.g., DOM) Phenylisopropylamine (e.g., DOM) Phenylisopropylamine\n(e.g., DOM)->5-HT2A Receptor Agonist Binding

Functional Selectivity and Biased Agonism

Recent research has revealed that G-protein coupled receptors, including the 5-HT2A receptor, can be activated in ways that preferentially engage certain downstream signaling pathways over others. This phenomenon, known as "functional selectivity" or "biased agonism," is dependent on the specific ligand bound to the receptor.[11][12] Phenylisopropylamine derivatives have been shown to exhibit functional selectivity at 5-HT2A and 5-HT2C receptors, with some compounds preferentially activating the PLC pathway while others may engage the phospholipase A2 (PLA2) pathway.[13] This concept has significant implications for drug development, as it may be possible to design ligands that selectively activate therapeutic signaling pathways while avoiding those that lead to adverse effects.

Therapeutic Applications and Drug Development

The diverse pharmacology of phenylisopropylamine derivatives has led to their development and use in a variety of therapeutic areas.

  • Attention-Deficit/Hyperactivity Disorder (ADHD) and Narcolepsy: Amphetamine and its derivatives, such as methylphenidate, are widely prescribed for the treatment of ADHD and narcolepsy.[14] Their stimulant properties help to improve focus, attention, and wakefulness in these conditions.

  • Parkinson's Disease: Selegiline and rasagiline are irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine.[15] By inhibiting MAO-B, these drugs increase the levels of dopamine in the brain, which helps to alleviate the motor symptoms of Parkinson's disease.[15][16] Selegiline is metabolized to L-amphetamine and L-methamphetamine, whereas rasagiline's major metabolite, aminoindan, does not have amphetamine-like properties.[15]

  • Appetite Suppressants: Some phenylisopropylamine derivatives, such as fenfluramine and phentermine, have been used as anorectics for the treatment of obesity. Fenfluramine, however, was withdrawn from the market due to its association with cardiovascular side effects.

  • Naturally Occurring Derivatives: Compounds like hordenine, found in barley, and synephrine, found in bitter orange, are structurally related to phenylisopropylamines and are often found in dietary supplements.[1][17] Hordenine is an indirectly acting adrenergic agent that releases norepinephrine from stores, leading to a positive inotropic effect on the heart and an increase in blood pressure.[18]

Analytical and Toxicological Considerations

Analytical Methods

The detection and quantification of phenylisopropylamine derivatives in biological matrices and seized materials are crucial for both clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

  • GC-MS: This is a robust and widely used method for the analysis of amphetamines. Derivatization is often employed to improve the chromatographic properties of the analytes. A rapid GC-MS method can significantly reduce analysis time, making it suitable for high-throughput screening of seized drugs.[19]

  • LC-MS/MS: This technique offers high sensitivity and specificity and is particularly useful for the analysis of complex biological samples like blood and hair.[20][21] It can be used to screen for a wide range of designer amphetamines, tryptamines, and piperazines in a single run.[20]

Toxicology

The toxicology of phenylisopropylamine derivatives is highly dependent on the specific compound, dose, and duration of use.

  • Stimulant-related Toxicity: Acute intoxication with stimulant amphetamines can lead to serious cardiovascular events, including hypertension, tachycardia, and in severe cases, myocardial infarction.[22][23] Chronic use can lead to neurotoxicity and psychiatric complications.

  • Cardiovascular Toxicity and Valvulopathy: A significant concern with some phenylisopropylamine derivatives is their potential to cause cardiac valvulopathy. This has been strongly linked to agonist activity at the serotonin 5-HT2B receptor.[6][24][25] Compounds like fenfluramine and MDMA have been shown to activate this receptor, leading to the proliferation of cardiac valvular interstitial cells and subsequent valve damage.[6][24]

Regulatory Landscape

The production, distribution, and possession of many phenylisopropylamine derivatives are tightly controlled by national and international regulations due to their potential for abuse.

  • United States: The Drug Enforcement Administration (DEA) classifies controlled substances into five schedules based on their accepted medical use and abuse potential.[10][14]

    • Schedule I: Substances with no currently accepted medical use and a high potential for abuse (e.g., MDMA, DOM).[14][26]

    • Schedule II: Substances with a high potential for abuse, with use potentially leading to severe psychological or physical dependence, but with a currently accepted medical use (e.g., amphetamine, methamphetamine).[10][14]

    • Schedule III: Substances with a moderate to low potential for physical and psychological dependence (e.g., benzphetamine, phendimetrazine).[14]

  • European Union: The European Medicines Agency (EMA) is responsible for the scientific evaluation, supervision, and safety monitoring of medicines in the EU. While specific scheduling may vary by member state, the EMA provides guidance on the use of stimulant medications like methylphenidate for conditions such as ADHD. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors the emergence of new psychoactive substances, including many novel phenylisopropylamine derivatives, and provides information to support risk assessment and control measures.

Conclusion

The phenylisopropylamine scaffold represents a remarkable example of how subtle molecular modifications can lead to a wide array of pharmacological effects. This chemical class continues to be of significant interest to researchers in medicinal chemistry, pharmacology, and neuroscience. A thorough understanding of their synthesis, structure-activity relationships, and pharmacological mechanisms is essential for the development of new therapeutics with improved efficacy and safety profiles. As our knowledge of the intricate signaling pathways these compounds modulate continues to grow, so too will the opportunities to design novel drugs that can selectively target specific cellular responses, paving the way for more precise and effective treatments for a range of neurological and psychiatric disorders.

References

An In-Vitro Investigative Framework for 2-(4-Bromophenyl)propan-2-amine hydrochloride: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Bromophenyl)propan-2-amine hydrochloride is a substituted phenethylamine derivative with a structural resemblance to known psychoactive compounds, particularly amphetamines. The introduction of a bromine atom at the para position of the phenyl ring and an alpha-methyl group suggests potential modulation of central nervous system targets. As with any novel psychoactive substance, a thorough in-vitro characterization is a critical first step in understanding its pharmacological profile, metabolic fate, and potential toxicological liabilities.

This guide provides a comprehensive framework for the in-vitro investigation of this compound, designed for researchers, scientists, and drug development professionals. The proposed studies are structured to systematically elucidate the compound's mechanism of action, pharmacokinetic properties, and safety profile, thereby enabling an informed decision-making process for further development or regulatory assessment. The experimental designs herein are grounded in established methodologies for the evaluation of novel CNS-active compounds.

Section 1: Physicochemical Characterization

A foundational understanding of a compound's physical and chemical properties is paramount for ensuring the quality and reproducibility of subsequent in-vitro studies.

Identity and Purity Assessment

Prior to biological evaluation, the identity and purity of the this compound test article must be rigorously confirmed.

ParameterMethodPurpose
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)To confirm the chemical structure and molecular weight of the compound.
Purity High-Performance Liquid Chromatography (HPLC) with UV detectionTo quantify the purity of the compound and identify any potential impurities.
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO).To determine the appropriate solvent and concentration range for in-vitro assays.
LogP/LogD Shake-flask method or computational predictionTo estimate the lipophilicity of the compound, which influences its membrane permeability.
Stability

The stability of the compound in the solvents and buffer systems used for in-vitro assays should be assessed to ensure that the observed biological effects are attributable to the parent compound.

  • Protocol: Incubate this compound in the relevant assay buffers at the intended experimental temperatures (e.g., 37°C) for the duration of the assays. Analyze samples by HPLC at various time points to monitor for degradation.

Section 2: Primary Pharmacological Target Assessment: Monoamine Transporter Interactions

Given its structural similarity to amphetamines, the primary hypothesis is that this compound interacts with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Both uptake inhibition and release-promoting activities should be investigated.

Monoamine_Transporter_Workflow cluster_uptake Uptake Inhibition Assays cluster_release Substrate-Induced Release Assays Uptake_HEK HEK293 cells expressing hDAT, hNET, or hSERT Uptake_Compound Incubate with varying concentrations of This compound Uptake_HEK->Uptake_Compound Uptake_Radioligand Add radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]5-HT) Uptake_Measure Measure radioactivity to determine uptake inhibition (IC₅₀) Uptake_Radioligand->Uptake_Measure Uptake_Compound->Uptake_Radioligand End End: Determine Potency and Efficacy at Monoamine Transporters Uptake_Measure->End Release_Preload Preload transporter-expressing cells with radiolabeled substrate Release_Compound Add varying concentrations of This compound Release_Preload->Release_Compound Release_Measure Measure radioactivity in the supernatant to determine substrate release (EC₅₀) Release_Compound->Release_Measure Release_Measure->End Start Start: Characterize Monoamine Transporter Activity Start->Uptake_HEK Start->Release_Preload

Figure 1: Workflow for assessing monoamine transporter activity.
Monoamine Transporter Uptake Inhibition Assay

This assay determines if the compound can block the reuptake of monoamines from the extracellular space.

  • Methodology:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT in 96-well plates.

    • On the day of the experiment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with a range of concentrations of this compound or reference inhibitors (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and quantify the intracellular radioactivity using a scintillation counter.

    • Calculate the concentration of the compound that inhibits 50% of the specific uptake (IC₅₀).[1][2][3]

Monoamine Transporter Release Assay

This assay determines if the compound can induce the reverse transport (efflux) of monoamines from within the cell.

  • Methodology:

    • Culture HEK293 cells expressing human DAT, NET, or SERT in 24-well plates.

    • Preload the cells with the respective radiolabeled monoamine for 30-60 minutes at 37°C.

    • Wash the cells to remove the extracellular radiolabel.

    • Add fresh buffer containing a range of concentrations of this compound or a reference releaser (e.g., amphetamine).

    • Incubate for 10-30 minutes at 37°C.

    • Collect the supernatant and lyse the cells.

    • Quantify the radioactivity in both the supernatant and the cell lysate.

    • Calculate the percentage of total radiolabel released and determine the effective concentration for 50% of maximal release (EC₅₀).[1][2]

Section 3: Secondary Pharmacological Target Screening

To assess the selectivity of this compound and identify potential off-target effects, it is crucial to screen it against a panel of other relevant CNS receptors. Key targets include GABA-A and NMDA receptors, which are major inhibitory and excitatory neurotransmitter receptors, respectively.

Secondary_Target_Screening cluster_gaba GABA-A Receptor Modulation cluster_nmda NMDA Receptor Modulation GABA_Cells HEK293 cells expressing GABA-A receptor subunits (e.g., α1β2γ2) and a halide-sensitive YFP GABA_Compound Add this compound GABA_Cells->GABA_Compound GABA_Agonist Add GABA to stimulate the receptor GABA_Compound->GABA_Agonist GABA_Measure Measure changes in YFP fluorescence to detect positive or negative allosteric modulation GABA_Agonist->GABA_Measure End End: Identify Off-Target Activities GABA_Measure->End NMDA_Cells HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A) NMDA_Load Load cells with a calcium indicator dye (e.g., Fluo-4) NMDA_Cells->NMDA_Load NMDA_Compound Add this compound NMDA_Load->NMDA_Compound NMDA_Agonist Add glutamate and glycine to activate the receptor NMDA_Compound->NMDA_Agonist NMDA_Measure Measure changes in intracellular calcium to detect antagonism or allosteric modulation NMDA_Agonist->NMDA_Measure NMDA_Measure->End Start Start: Secondary Target Screening Start->GABA_Cells Start->NMDA_Cells PK_Workflow cluster_metabolism Metabolic Stability Assessment cluster_bbb Blood-Brain Barrier Permeability Metabolism_HLM Incubate this compound with human liver microsomes (HLMs) and NADPH Metabolism_Timepoints Collect samples at various time points Metabolism_HLM->Metabolism_Timepoints Metabolism_LCMS Analyze samples by LC-MS/MS to quantify the parent compound and identify metabolites Metabolism_Timepoints->Metabolism_LCMS Metabolism_HalfLife Calculate the in-vitro half-life (t½) Metabolism_LCMS->Metabolism_HalfLife End End: Predict In-Vivo Disposition Metabolism_HalfLife->End BBB_Model Use an in-vitro BBB model (e.g., Transwell plate with brain endothelial cells) BBB_Dose Add the compound to the apical (blood) side BBB_Model->BBB_Dose BBB_Sample Sample from the basolateral (brain) side over time BBB_Dose->BBB_Sample BBB_Papp Analyze samples by LC-MS/MS and calculate the apparent permeability coefficient (Papp) BBB_Sample->BBB_Papp BBB_Papp->End Start Start: In-Vitro ADME Profiling Start->Metabolism_HLM Start->BBB_Model Neurotoxicity_Workflow cluster_viability Cell Viability Assays cluster_morphology Neurite Outgrowth Assay Viability_Cells Culture human neuronal cells (e.g., SH-SY5Y) Viability_Expose Expose cells to a range of concentrations of This compound for 24-48h Viability_Cells->Viability_Expose Viability_MTT Perform MTT or similar assay to measure metabolic activity Viability_Expose->Viability_MTT Viability_LDH Perform LDH assay to measure membrane integrity Viability_Expose->Viability_LDH End End: Determine Neurotoxic Potential Viability_MTT->End Viability_LDH->End Morphology_Cells Culture differentiating neuronal cells Morphology_Expose Expose cells to sub-lethal concentrations of the compound Morphology_Cells->Morphology_Expose Morphology_Stain Stain for neuronal markers (e.g., β-III tubulin) Morphology_Expose->Morphology_Stain Morphology_Image Acquire images using high-content imaging Morphology_Stain->Morphology_Image Morphology_Analyze Quantify neurite length and branching Morphology_Image->Morphology_Analyze Morphology_Analyze->End Start Start: In-Vitro Neurotoxicity Screening Start->Viability_Cells Start->Morphology_Cells

References

A Technical Guide to 2-(4-Bromophenyl)propan-2-amine Hydrochloride: A Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Bromophenyl)propan-2-amine hydrochloride, a tertiary carbinamine, represents a pivotal structural motif in the landscape of modern medicinal chemistry. Its unique sterically hindered amine, presented as a stable hydrochloride salt, offers a robust starting point for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its physicochemical properties, common synthetic methodologies—with a focus on the Ritter reaction—and its strategic application in the synthesis of pharmaceutical agents. By elucidating the causality behind experimental choices and providing detailed protocols, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this versatile precursor.

Introduction: The Strategic Importance of Sterically Hindered Amines

In the intricate process of drug design and synthesis, the selection of appropriate building blocks is paramount. Chemical compounds that serve as precursors for APIs must offer a combination of stability, reactivity, and structural features that can be predictably elaborated into a final drug molecule[1][]. This compound has emerged as a valuable intermediate due to two key features: the 4-bromophenyl group, which is primed for a variety of cross-coupling reactions, and the α,α-dimethyl-substituted amino group (a neophylamine structure). This gem-dimethyl substitution provides significant steric hindrance around the nitrogen atom, influencing its reactivity and providing a scaffold that can lead to compounds with improved metabolic stability or specific receptor-binding conformations.

This guide will explore the synthesis and utility of this precursor, grounding theoretical concepts in practical, field-proven methodologies.

Physicochemical and Structural Characteristics

A thorough understanding of a precursor's properties is the foundation of its effective use. This compound is a white to off-white crystalline solid, a formulation that enhances its stability and simplifies handling compared to the freebase.

PropertyValueSource
IUPAC Name 2-(4-bromophenyl)propan-2-amine;hydrochlorideN/A
Molecular Formula C₉H₁₃BrClN[3]
Molecular Weight 266.56 g/mol N/A
CAS Number 1173047-86-3[3]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water and alcohol solvents[4]

The presence of the bromine atom at the para position of the phenyl ring is a key functional handle. It allows for a diverse range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in modern API synthesis for constructing complex molecular architectures[5].

Synthesis of the Precursor: The Ritter Reaction

The most direct and industrially scalable method for preparing tertiary carbinamines like 2-(4-bromophenyl)propan-2-amine is the Ritter reaction[6][7][8]. First described by John J. Ritter in 1948, this reaction transforms a nitrile into an N-alkyl amide by reacting it with a substrate capable of forming a stable carbocation in the presence of a strong acid[9]. The resulting amide can then be hydrolyzed to yield the target amine.

The synthesis of 2-(4-bromophenyl)propan-2-amine typically starts from 2-(4-bromophenyl)propan-2-ol. The strong acid (commonly concentrated sulfuric acid) protonates the hydroxyl group of the alcohol, which then departs as a water molecule to generate a stable tertiary benzylic carbocation. This electrophilic intermediate is then attacked by the nucleophilic nitrogen atom of a nitrile (e.g., acetonitrile or hydrogen cyanide) to form a nitrilium ion. Subsequent hydrolysis yields the N-substituted amide, which is finally hydrolyzed under basic or acidic conditions to afford the primary amine[9][10].

Diagram: General Workflow of the Ritter Reaction

Ritter_Workflow cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack & Hydrolysis cluster_step3 Step 3: Amine Formation Alcohol 2-(4-Bromophenyl)propan-2-ol Carbocation Tertiary Carbocation Alcohol->Carbocation H₂SO₄ -H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-C≡N Amide N-Substituted Amide Nitrilium->Amide H₂O Amine 2-(4-Bromophenyl)propan-2-amine Amide->Amine Hydrolysis (H⁺ or OH⁻)

Caption: Workflow for amine synthesis via the Ritter Reaction.

Exemplary Protocol: Synthesis via the Ritter Reaction

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

  • Carbocation Formation: To a cooled (0 °C) solution of 2-(4-bromophenyl)propan-2-ol (1.0 eq) in acetonitrile (used as both reagent and solvent), slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Causality: The use of a strong, non-nucleophilic acid like H₂SO₄ is critical for efficiently generating the carbocation without competing side reactions. Acetonitrile is used in excess to serve as the nitrile source and solvent.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice and basify to pH > 12 with a cold aqueous solution of sodium hydroxide (NaOH). This step neutralizes the acid and initiates the hydrolysis of the intermediate amide.

    • Causality: The highly exothermic neutralization must be controlled by cooling to prevent degradation. Strong basic conditions are required to efficiently hydrolyze the sterically hindered amide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Salt Formation: Purify the crude freebase amine via column chromatography or distillation. Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield this compound.

Application in Pharmaceutical Synthesis: A Versatile Building Block

The true value of this compound lies in its utility as a versatile precursor for a range of APIs. The primary amine can undergo various transformations such as N-alkylation, acylation, and reductive amination, while the bromophenyl moiety allows for the introduction of diverse substituents via cross-coupling chemistry.

Case Study: Synthesis of N-Substituted Analogues

A common synthetic route involves the N-alkylation or N-acylation of the primary amine to build more complex molecules. For example, derivatives like --INVALID-LINK--amine hydrochloride have been synthesized as part of scaffolds for new chemical entities[11].

Diagram: Synthetic Utility of the Precursor

Synthetic_Utility cluster_amine_rxns Amine Reactions cluster_aryl_rxns Aryl Bromide Reactions Precursor 2-(4-Bromophenyl) propan-2-amine HCl Alkylation N-Alkylation Precursor->Alkylation Acylation N-Acylation Precursor->Acylation ReductiveAmination Reductive Amination Precursor->ReductiveAmination Suzuki Suzuki Coupling (Adds Aryl/Vinyl) Precursor->Suzuki Buchwald Buchwald-Hartwig (Adds N/O-groups) Precursor->Buchwald API Complex API Alkylation->API Acylation->API ReductiveAmination->API Suzuki->API Buchwald->API

Caption: Key synthetic pathways originating from the precursor.

Protocol: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds.

  • Imine Formation: Dissolve this compound (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane. If starting with the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. Stir at room temperature for 1-2 hours.

    • Causality: The reaction proceeds via the formation of a hemiaminal intermediate followed by dehydration to an imine (or iminium ion). The choice of solvent is crucial; it must solubilize the reactants without interfering with the reaction.

  • Reduction: To the solution containing the imine, add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) in portions. STAB is often preferred as it is less basic and more selective for imines over carbonyls.

    • Causality: STAB is a superior choice for one-pot reactions as it is less reactive towards the starting aldehyde/ketone than NaBH₄, minimizing the side reaction of carbonyl reduction. Its mild nature is also compatible with a wider range of functional groups.

  • Workup and Purification: Once the reaction is complete, quench carefully with water. Extract the product with an organic solvent. Purify the resulting secondary or tertiary amine using standard laboratory techniques as described previously.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic precursor that offers chemists a reliable and versatile platform for the synthesis of novel pharmaceutical compounds. Its synthesis via the robust Ritter reaction and the dual reactivity offered by its sterically hindered amine and functionalized aromatic ring make it an invaluable tool in the drug development pipeline. The methodologies and insights presented in this guide underscore its importance and provide a framework for its effective application in the laboratory and beyond.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. Among these, amine hydrochlorides, such as 2-(4-Bromophenyl)propan-2-amine hydrochloride, represent a class of compounds that are foundational in synthetic chemistry. Their handling, however, demands a nuanced understanding of their properties to ensure both personnel safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the safe and effective management of this compound in a laboratory setting.

Compound Profile and Hazard Identification

This compound (CAS No: 1173047-86-3) is a solid organic compound. As a hydrochloride salt, it exhibits greater stability and water solubility than its free-base form, making it a common intermediate in multi-step syntheses. However, its chemical structure, containing a halogenated aromatic ring and an amine group, necessitates a thorough understanding of its potential hazards.

A critical first step in any laboratory workflow is a comprehensive risk assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for this.

GHS Hazard Classification

Based on available safety data sheets (SDS), this compound is classified with the following hazards.[1][2] The "Warning" signal word indicates a moderate level of hazard.[1][2]

Hazard ClassHazard StatementGHS CodePictogram
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335

The causality behind these classifications is rooted in the compound's chemical nature. The amine hydrochloride can react with moisture on the skin and in the respiratory tract to release small amounts of hydrochloric acid, leading to irritation. The solid, often a fine powder, can easily become airborne, posing an inhalation risk.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is paramount. The principle here is to minimize exposure through containment and, where direct handling is necessary, to provide a robust barrier.

Primary Engineering Controls

All work involving the handling of solid this compound should be conducted in a certified chemical fume hood.[3] This is a non-negotiable control to mitigate the risk of inhaling the powder. The fume hood's airflow will capture any dust generated during weighing or transfer operations.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist but a carefully considered ensemble to protect against the specific hazards identified.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[4] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.Protects against airborne dust and accidental splashes of solutions containing the compound.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[4] It is advisable to wear two pairs of gloves ("double-gloving").Provides a barrier against skin contact, which can cause irritation.[1] Double-gloving allows for the safe removal of the outer glove if it becomes contaminated.
Body Protection A buttoned, full-length laboratory coat.[4]Prevents contamination of personal clothing.
Respiratory Protection Generally not required when working in a properly functioning fume hood.[5] If a fume hood is not available for a specific, necessary task, a NIOSH-approved respirator with a particulate filter is mandatory.A fume hood is the primary means of respiratory protection. Respirators are a secondary measure for specific, high-risk situations.

Laboratory Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to maintaining a safe laboratory environment and ensuring the longevity of the chemical.

Step-by-Step Handling Protocol for Solid Compound
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.[3] Clear the workspace of any unnecessary items.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing : When weighing the solid, use a weigh boat or creased weighing paper. Perform this task in the fume hood to contain any dust.

  • Transfer : Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as dropping the powder from a height.

  • Cleaning : After use, decontaminate the spatula and weighing surfaces.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination.

Storage Requirements

Proper storage is crucial to prevent degradation and accidental release.[6]

  • Container : Keep the compound in its original, tightly sealed container.[1][2]

  • Location : Store in a cool, dry, and well-ventilated area.[1][2][7]

  • Segregation : Store away from incompatible materials, particularly strong oxidizing agents and bases.[8][9] Contact with bases will liberate the free amine, which may have different and potentially more hazardous properties.

  • Security : The compound should be stored in a locked cabinet or an area with restricted access.[1][2]

Emergency Procedures: A Self-Validating System

Emergency preparedness transforms a reactive situation into a controlled response. Every protocol should be designed as a self-validating system, meaning the steps are logical, easy to follow under stress, and lead to a safe outcome.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[1][2] Seek immediate medical attention.
Spill Response Protocol

For minor spills of the solid compound:

  • Evacuate : If necessary, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.

  • Collect : Carefully sweep the material into a suitable container for hazardous waste.[1] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

For major spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

As a halogenated organic compound, this compound requires specific disposal procedures to protect the environment.[10]

  • Segregation : Never mix halogenated waste with non-halogenated waste.[11][12][13] This is a critical step for proper disposal and cost management.

  • Labeling : All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[11][12]

  • Containerization : Use a designated, properly sealed, and compatible container for all waste generated.[12]

  • Disposal : Follow your institution's EHS guidelines for the final disposal of the waste.[12]

Visualization of Laboratory Workflow

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage prep1 Risk Assessment prep2 Don PPE prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Transfer to Reaction handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Store Compound clean2->clean3 clean4 Doff PPE clean3->clean4

Caption: Workflow for handling this compound.

Spill Response Decision Tree

spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Lab & Call EHS is_major->evacuate Yes minor_spill Minor Spill Procedure is_major->minor_spill No contain Contain with Inert Material minor_spill->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Decision tree for spill response.

References

Methodological & Application

Application Notes & Protocols for 2-(4-Bromophenyl)propan-2-amine hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on Responsible Research: The compound 2-(4-Bromophenyl)propan-2-amine hydrochloride, also known as 4-Bromophentermine, is a structural analog of phentermine and amphetamine. It is classified as a research chemical, and there is a limited body of published peer-reviewed research on its specific pharmacological and toxicological profile.[1] Researchers must exercise significant caution, adhering to all institutional, local, and national regulations regarding the acquisition, handling, and use of such substances.[2][3] The protocols outlined herein are intended to provide a methodological framework for initial characterization and should be conducted with rigorous safety oversight and ethical approval.

Introduction: Compound Profile and Rationale for Use

This compound is a psychoactive substance belonging to the substituted amphetamine class. Its structure suggests a primary mechanism of action involving the modulation of monoamine neurotransmitter systems, specifically those for dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The presence of a bromine atom at the para position of the phenyl ring differentiates it from its parent compounds, likely altering its potency, selectivity, and metabolic profile.

In neuroscience, compounds of this class serve as valuable pharmacological tools to probe the function of monoamine transporters. They can be used to model aspects of neuropsychiatric conditions involving dysregulated monoaminergic signaling, such as ADHD, addiction, and depression, or to investigate the mechanisms of psychostimulant-induced neurotoxicity.[4][5]

Compound Properties
PropertyValueReference
IUPAC Name 2-(4-bromophenyl)propan-2-amine;hydrochloride[6]
CAS Number 1173047-86-3[6]
Molecular Formula C₉H₁₃BrClN
Molecular Weight 250.56 g/mol
Appearance White to off-white crystalline powder[7]
Purity ≥95% (Typical)[6]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[8][9]

Section 1: Hypothesized Mechanism of Action

Based on its structural similarity to amphetamine and cathinone derivatives, this compound is hypothesized to function as a monoamine transporter ligand.[4] Such compounds typically act as either reuptake inhibitors (blocking the transporter from clearing neurotransmitters from the synapse) or releasing agents (reversing the normal direction of transporter function, causing a non-vesicular efflux of neurotransmitters).

This dual potential action—inhibiting uptake and promoting efflux—leads to a rapid and sustained increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. The specific affinity and activity at each transporter (DAT, NET, SERT) will define its unique neurochemical and behavioral profile. Many amphetamine-like substances are known to induce neuronal death in various brain regions, a potential neurotoxic effect that must be considered.[4][10]

Caption: Diagram 1: Hypothesized interaction of the compound with presynaptic monoamine transporters.

Section 2: Experimental Applications & Protocols

Application 1: In Vitro Transporter Binding & Function Assays

Objective: To empirically determine the affinity (Kᵢ) and functional potency (IC₅₀) of this compound at dopamine, norepinephrine, and serotonin transporters. This is the foundational experiment to characterize its primary molecular targets.

A. Protocol: Radioligand Binding Assay

This protocol measures the ability of the test compound to displace a known radioactive ligand from the transporter.

  • Preparation: Utilize cell lines stably expressing human DAT, NET, or SERT, or use rodent brain tissue homogenates (e.g., striatum for DAT, hippocampus for SERT).

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane preparation (50-100 µg protein).

    • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) at a concentration near its Kₑ.

    • A range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Assay buffer.

  • Incubation: Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters 3x with ice-cold buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT). Specific binding is calculated as total minus non-specific. Plot the percent specific binding against the log concentration of the test compound and fit to a one-site competition model to determine the IC₅₀, which can be converted to Kᵢ using the Cheng-Prusoff equation.

B. Protocol: Synaptosome Neurotransmitter Uptake Assay

This protocol measures the functional effect of the compound on transporter activity.

  • Synaptosome Preparation: Isolate synaptosomes from fresh rodent brain tissue (e.g., striatum) via differential centrifugation.

  • Pre-incubation: Pre-incubate synaptosomes in assay buffer with a range of concentrations of this compound for 10-15 minutes at 37°C.

  • Initiation: Initiate neurotransmitter uptake by adding a low concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]Dopamine).

  • Incubation: Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination & Analysis: Terminate the reaction and analyze as described in the binding assay (steps 4-5).

  • Data Analysis: Non-specific uptake is determined by running a parallel reaction at 4°C. Calculate the percent inhibition of specific uptake for each concentration and fit the data to a dose-response curve to determine the IC₅₀.

Application 2: Assessment of Potential Neurotoxicity

Objective: To evaluate if the compound induces cell death or damages neuronal integrity, a known risk for this chemical class.[11][12][13]

A. Protocol: In Vitro Cytotoxicity in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells (a common model for dopaminergic neurons) in appropriate media. For some experiments, cells can be differentiated using retinoic acid to develop more mature neuronal characteristics.

  • Treatment: Plate cells and allow them to adhere. Treat with a range of concentrations of this compound (e.g., 1 µM to 500 µM) for 24-48 hours.

  • MTT Assay (Cell Viability):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

  • LDH Assay (Membrane Integrity):

    • Collect the cell culture supernatant.

    • Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the media.

    • An increase in LDH activity indicates a loss of cell membrane integrity.

  • Data Analysis: Express results as a percentage of the vehicle-treated control group.

Application 3: In Vivo Behavioral Pharmacological Profiling

Objective: To characterize the effects of the compound on behavior in rodent models, which can provide insights into its stimulant, rewarding, and potentially adverse central nervous system effects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]

behavioral_workflow Diagram 2: Example Workflow for a Conditioned Place Preference (CPP) Study Start Phase 1: Habituation Locomotor Locomotor Activity Test (Acute Stimulant Effects) Start->Locomotor Day 1-2 CPP_PreTest CPP Pre-Test (Baseline Preference) Start->CPP_PreTest Day 3 CPP_Conditioning Phase 2: CPP Conditioning CPP_PreTest->CPP_Conditioning Drug_Pairing Drug Pairing: Administer Compound in One Chamber CPP_Conditioning->Drug_Pairing Day 4, 6, 8, 10 Saline_Pairing Saline Pairing: Administer Vehicle in Alternate Chamber CPP_Conditioning->Saline_Pairing Day 5, 7, 9, 11 CPP_PostTest Phase 3: CPP Post-Test (Assess Place Preference) Drug_Pairing->CPP_PostTest Conditioning Complete Analysis Data Analysis: Compare Time Spent in Drug-Paired Chamber (Pre vs. Post) CPP_PostTest->Analysis Day 12

Caption: Diagram 2: Example Workflow for a Conditioned Place Preference (CPP) Study.

A. Protocol: Locomotor Activity Assessment

  • Habituation: Place mice or rats in open-field activity chambers and allow them to habituate for 30-60 minutes.

  • Administration: Administer a single intraperitoneal (i.p.) injection of either vehicle (e.g., saline) or this compound at various doses (e.g., 1, 3, 10 mg/kg).

  • Recording: Immediately return the animal to the chamber and record locomotor activity (e.g., distance traveled, rearing events, stereotypy) for 60-120 minutes using automated tracking software.

  • Analysis: Compare dose groups to the vehicle control to determine if the compound has stimulant or depressant effects on activity.

Section 3: Safety and Handling

All personnel must review the Safety Data Sheet (SDS) before handling this compound.[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.[8]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Fire/Explosion Hazard: The compound is not considered a significant fire risk, but containers may burn. Use fire-fighting procedures suitable for the surrounding area.[8]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[9]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]

    • If inhaled: Remove person to fresh air.[9]

    • If swallowed: Call a poison center or doctor if you feel unwell.[14]

References

Application Notes & Protocols: A Systematic Approach to In Vivo Dosage Determination for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Case Study: 2-(4-Bromophenyl)propan-2-amine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transition from in vitro discovery to in vivo validation is a critical juncture in drug development, where the selection of an appropriate and safe dosage is paramount. For novel small molecules such as this compound, for which public-domain pharmacological and toxicological data is scarce[1][2], establishing a rational starting dose is a complex challenge. This guide provides a comprehensive, field-proven framework for determining in vivo dosage, grounded in regulatory principles and best practices. We will detail a multi-phase workflow encompassing initial dose estimation via allometric scaling, empirical determination of the Maximum Tolerated Dose (MTD), and preliminary pharmacokinetic profiling to inform the design of robust efficacy studies.

Section 1: Foundational Concepts in Preclinical Dosage Selection

Before initiating any in vivo experiment, a thorough understanding of the principles that govern dose selection is essential. The primary goals are to maximize the potential for observing a therapeutic effect while ensuring the ethical and humane treatment of research animals by minimizing toxicity[3][4].

1.1 The Scarcity of Data for Novel Compounds

The subject of this guide, this compound (CAS: 1173047-86-3), is a research chemical with defined physical properties but no published in vivo data[1][2][5]. Its structure bears some resemblance to known psychoactive compounds or antihistamines like Brompheniramine[6][7], but functional analogy cannot be assumed. Therefore, the approach must be empirical and cautious, treating the compound as a new molecular entity.

1.2 Allometric Scaling: The First Estimation

Allometric scaling is a mathematical method used to extrapolate doses between species based on the principle that many physiological processes scale with body size[8][9]. It is a cornerstone for predicting a Human Equivalent Dose (HED) from animal data and, conversely, for estimating a starting dose in animals based on in vitro data[10]. The U.S. Food and Drug Administration (FDA) provides standardized guidance on this methodology, which primarily uses Body Surface Area (BSA) for normalization[11][12].

The conversion is not linear with body weight. To convert a dose from one species to another (e.g., human to mouse), the dose in mg/kg is multiplied by a conversion factor, Km.

Table 1: Interspecies Dose Conversion Factors Based on Body Surface Area (BSA) (Adapted from FDA Guidance, 2005)[10][11]

FromTo Mouse (Km=3)To Rat (Km=6)To Rabbit (Km=12)To Dog (Km=20)To Human (Km=37)
Mouse (Km=3) 10.50.250.150.08
Rat (Km=6) 210.50.30.16
Rabbit (Km=12) 4210.60.32
Dog (Km=20) 6.73.31.710.54
Human (Km=37) 12.36.23.11.81

Causality: Why use BSA instead of body weight? Metabolic rate is more closely correlated with BSA than with body weight across species[9][10]. Since drug clearance is often tied to metabolic rate, BSA-based scaling provides a more accurate initial dose estimate[13].

1.3 Key Toxicological Endpoints

  • Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period[14][15]. The MTD is not intended to be a lethal dose; mortality is considered an inappropriate endpoint for these studies[15]. It is a critical parameter used to set the high dose for subsequent efficacy and longer-term toxicology studies[16][17].

  • No Observed Adverse Effect Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects[13]. The FDA guidance recommends using the NOAEL from the most appropriate animal model to calculate the maximum recommended starting dose (MRSD) in humans[11][18].

Section 2: The Integrated Dosage Determination Workflow

A systematic, multi-step approach is required to move from a complete lack of in vivo data to a well-justified dose range for efficacy studies. This workflow ensures that each step informs the next, optimizing the use of animals and resources while prioritizing safety[16][19].

G Figure 1: Integrated Workflow for In Vivo Dose Determination A In Vitro Data (e.g., IC50, EC50) B Allometric Scaling (Estimate Starting Dose) A->B C Dose Range-Finding (DRF) Study B->C provides starting point D Determine MTD & Identify Toxicities C->D G Data Synthesis (MTD + PK Data) D->G E Preliminary PK Study (Satellite Group) F Determine Cmax, T1/2, AUC E->F F->G H Select Dose Levels for Efficacy Studies (e.g., High, Mid, Low) G->H G Figure 2: Decision Logic for MTD Determination Start Administer Dose Level 'X' Monitor Monitor Clinical Signs & Body Weight (7-14 days) Start->Monitor Decision Assess Toxicity Monitor->Decision NoTox No Significant Toxicity (<10% BW loss, no severe signs) Decision->NoTox None MildTox Mild-Moderate Toxicity (10-20% BW loss, reversible signs) Decision->MildTox Acceptable SevereTox Severe Toxicity or Mortality (>20% BW loss, irreversible signs) Decision->SevereTox Unacceptable IncreaseDose Proceed to Higher Dose (e.g., 2-3x Dose 'X') NoTox->IncreaseDose MTD_Found Dose 'X' is the MTD MildTox->MTD_Found MTD_Lower MTD is Lower than Dose 'X'. Test Intermediate Dose. SevereTox->MTD_Lower IncreaseDose->Start repeat cycle

References

High-performance liquid chromatography (HPLC) method for 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 2-(4-Bromophenyl)propan-2-amine hydrochloride using High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity and concentration is paramount. This application note details a reversed-phase HPLC (RP-HPLC) method developed for specificity, accuracy, and precision. We will explore the rationale behind the selection of chromatographic conditions, from the stationary phase to the mobile phase composition and detector settings. Furthermore, this guide furnishes a step-by-step protocol for sample preparation, instrument setup, and a complete method validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction to the Analyte and Analytical Challenge

This compound (CAS No: 1173047-86-3) is an organic compound featuring a primary amine and a brominated aromatic ring.[3][4][5] Its molecular structure presents specific analytical considerations. The presence of the bromophenyl group provides a strong chromophore, making UV-Visible spectrophotometric detection a highly effective and sensitive choice.[6] The primary amine is basic, meaning its charge state is dependent on pH. Controlling this charge state is critical for achieving reproducible retention times and symmetrical peak shapes in reversed-phase chromatography.

The primary objective is to develop a straightforward and reliable isocratic RP-HPLC method suitable for quality control environments, capable of accurately quantifying this compound in the presence of potential impurities.

Method Development Rationale: A Mechanistic Approach

The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte.[7]

Chromatographic Mode Selection

Reversed-phase chromatography is the predominant mode used in the pharmaceutical industry due to its versatility in separating compounds with varying degrees of hydrophobicity.[7][8] Given that this compound is a moderately polar organic molecule, RP-HPLC is the ideal choice. The separation is driven by the hydrophobic interactions between the analyte and the non-polar stationary phase.[7]

Stationary Phase (Column) Selection

A C18 (octadecylsilane) bonded silica column is the most widely used stationary phase for RP-HPLC and serves as an excellent starting point for method development.[6][9] The C18 alkyl chains provide a hydrophobic surface for interaction with the bromophenyl and propan-amine backbone of the analyte. To ensure good peak shape for the basic amine, a modern, high-purity, end-capped C18 column is crucial. These columns have minimal exposed, acidic silanol groups, which can cause peak tailing through secondary ionic interactions with the protonated amine.

While a phenyl-based stationary phase could offer alternative selectivity through π-π interactions with the analyte's aromatic ring, a C18 phase provides a more universally robust and predictable separation mechanism for this application.[10][11]

Mobile Phase Optimization

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[9]

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[12]

  • Aqueous Phase & pH Control: To ensure the analyte is in a single, consistent ionic form, the mobile phase must be buffered. The primary amine group will be protonated (R-NH₃⁺) at a pH below its pKa. By maintaining a low pH (e.g., pH 2.5-3.5), we ensure complete protonation, leading to sharp, symmetrical peaks and stable retention times. A phosphate buffer is an excellent choice for this pH range, providing good buffering capacity and compatibility with UV detection.

Detector and Wavelength Selection

The bromophenyl moiety in the analyte is a strong chromophore, making a UV detector the ideal choice for its sensitivity and specificity.[1][6] To determine the optimal wavelength for maximum sensitivity, a UV-Visible spectrum of the analyte should be recorded using a photodiode array (PDA) detector. Aromatic compounds typically exhibit strong absorbance around 220 nm.[12] This wavelength is often chosen to provide a robust response even at low concentrations.

Optimized HPLC Method Parameters

The following table summarizes the recommended instrumental conditions for the analysis.

ParameterRecommended Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Visible or Photodiode Array (PDA) Detector
Detection Wavelength 220 nm
Run Time 10 minutes

Detailed Experimental Protocols

Reagent and Sample Preparation
  • Mobile Phase Preparation (1 L):

    • Accurately weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve it in 600 mL of HPLC-grade water.

    • Adjust the pH of the aqueous solution to 3.0 ± 0.05 using dilute phosphoric acid (H₃PO₄).

    • Add 400 mL of HPLC-grade acetonitrile.

    • Filter the final mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent Preparation:

    • Use the mobile phase as the diluent to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.

  • Sample Preparation (Assay):

    • Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method requires thorough validation to demonstrate its suitability for the intended purpose.[13][14][15] The following parameters must be assessed.

Caption: HPLC Method Development and Validation Workflow.

System Suitability Test (SST)

Before commencing any validation or sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL).

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks are present at the retention time of the analyte. Peak purity analysis using a PDA detector can further confirm specificity.

Linearity and Range

Linearity is established by preparing a series of at least five concentrations of the analyte across a specified range. For an assay, the typical range is 80% to 120% of the target concentration.[13]

  • Procedure: Prepare calibration standards at 50, 75, 100, 125, and 150 µg/mL from the Standard Stock Solution.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

Accuracy

Accuracy is determined by spiking a known amount of analyte into a sample matrix (or placebo) at different concentration levels (e.g., 80%, 100%, 120%). The recovery of the added analyte is then calculated.

  • Procedure: Prepare samples in triplicate at three concentration levels.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data is calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the response.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ must be validated for accuracy and precision.

Robustness

Robustness is evaluated by making deliberate, minor variations to the method parameters and observing the effect on the results.

  • Parameters to vary: Flow rate (±0.1 mL/min), column temperature (±2 °C), mobile phase pH (±0.2 units), and organic composition (±2%).

  • Acceptance Criteria: System suitability parameters should remain within the defined limits, and the assay results should not be significantly affected.

Results and Discussion

Under the optimized conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 4-6 minutes. The method should demonstrate excellent linearity, accuracy, and precision, meeting all predefined acceptance criteria as per ICH guidelines.[2]

G cluster_analyte Analyte in Mobile Phase cluster_sp Stationary Phase (C18) Analyte Analyte (R-NH3+) SP Analyte->SP:f8  Hydrophobic Interaction

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(4-Bromophenyl)propan-2-amine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The inherent challenges in analyzing this compound—a non-volatile salt containing a polar primary amine—are addressed through a robust two-stage sample preparation strategy involving basification to the free amine followed by chemical derivatization. This application note explains the scientific rationale behind each procedural step, ensuring methodological integrity and reproducibility for researchers, analytical chemists, and professionals in drug development and quality control. The protocol details instrument parameters, step-by-step sample handling, and expected mass spectral fragmentation patterns, establishing a self-validating system for reliable analysis.

Introduction: The Analytical Challenge

This compound (CAS No. 1173047-86-3) is an important chemical intermediate in various research and development sectors.[1][2] Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quality control. However, its chemical properties present significant obstacles for direct analysis by Gas Chromatography (GC).

  • Non-Volatility: As a hydrochloride salt, the compound has a high melting point and extremely low volatility, making it unsuitable for direct injection into a GC system, which requires analytes to be vaporized in the inlet.[3]

  • High Polarity: Even when converted to its free amine form, the primary amine group (-NH₂) is highly polar. This polarity leads to undesirable interactions with active sites (e.g., free silanol groups) on the GC column and liner surfaces, resulting in poor chromatographic performance, including severe peak tailing, poor sensitivity, and potential analyte loss.[4]

To overcome these challenges, this protocol employs a validated derivatization strategy. Derivatization is a chemical modification process that converts the polar amine into a less polar, more volatile, and thermally stable derivative, thereby significantly improving its chromatographic behavior and ensuring sharp, symmetrical peaks.[5][6]

Principle of the Method: A Two-Stage Approach

The core of this analytical method is a logical, two-stage sample preparation workflow designed to make the analyte amenable to GC-MS analysis.

  • Liberation of the Free Amine (Basification): The first step involves neutralizing the hydrochloride salt with a strong base (e.g., Sodium Hydroxide). This deprotonates the amine, converting it from the non-volatile salt (R-NH₃⁺Cl⁻) to the volatile free base (R-NH₂), which can then be extracted from the aqueous matrix into an immiscible organic solvent.

  • Acylation for Enhanced Volatility (Derivatization): The extracted free amine is then derivatized via acylation. This protocol uses Trifluoroacetic Anhydride (TFAA), a highly effective reagent for primary amines.[4][7] The TFAA reacts with the amine to form a stable, non-polar trifluoroacetyl amide derivative. This derivative is significantly more volatile and thermally stable than the parent amine, leading to excellent chromatographic performance.[7]

This sequential approach ensures that the final sample injected into the GC-MS is in an optimal chemical form for high-fidelity analysis.

Experimental Workflow

The entire analytical process, from sample receipt to data interpretation, follows a structured workflow.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A 1. Weigh Standard (Hydrochloride Salt) B 2. Dissolve in Aqueous Solution A->B C 3. Basification (e.g., add NaOH) B->C D 4. Liquid-Liquid Extraction (e.g., Ethyl Acetate) C->D E 5. Dry & Concentrate (Na₂SO₄, N₂ Blowdown) D->E F 6. Add Derivatizing Agent (TFAA) E->F G 7. Reaction (Heat at 70°C) F->G H 8. Inject Derivatized Sample G->H I 9. Chromatographic Separation H->I J 10. Mass Spectral Detection (EI) I->J K 11. Data Analysis (Library Search & Quantitation) J->K

Caption: Overall analytical workflow for 2-(4-Bromophenyl)propan-2-amine HCl.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • This compound reference standard

  • Methanol (HPLC Grade)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 2M solution

  • Ethyl Acetate (GC Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Trifluoroacetic Anhydride (TFAA)

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined septa

Instrumentation and Analytical Conditions

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters serve as a validated starting point and adhere to general chromatographic principles found in the US Pharmacopeia (USP) General Chapter <621>.[8][9][10]

Parameter Setting Rationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B or equivalentOffers high sensitivity and the ability to generate standard, library-searchable EI spectra.
GC Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar column provides excellent resolving power for a wide range of semi-volatile compounds and is robust against derivatization byproducts.[6][11]
Injector Split/SplitlessAllows for both high-concentration (split) and trace-level (splitless) analysis.
Injection Mode 1 µL, SplitlessMaximizes the transfer of analyte to the column, enhancing sensitivity for low-concentration samples.[3][11]
Inlet Temperature 270 °CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minThe temperature program effectively separates the analyte from the solvent front and any potential byproducts, ensuring a clean chromatogram.
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC column to the MS source.
Ion Source Temperature 230 °CStandard temperature for promoting stable ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy creates reproducible fragmentation patterns that are directly comparable to established spectral libraries like NIST.[12][13]
Mass Scan Range m/z 40 - 450This range is sufficient to capture the molecular ion of the derivative as well as all significant fragment ions.
Data Acquisition Full Scan ModeAllows for the collection of complete mass spectra for definitive identification.

Detailed Analytical Protocols

Protocol 1: Sample Preparation (Free-Basing and Extraction)

Causality: This protocol is designed to quantitatively convert the hydrochloride salt into its free amine form and isolate it in a clean organic solvent, ready for derivatization. Each step minimizes analyte loss and removes interfering substances.

  • Standard Preparation: Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution.

  • Aliquoting: Transfer 100 µL of the stock solution into a 4 mL glass vial.

  • Basification: Add 1 mL of 2M Sodium Hydroxide (NaOH) solution to the vial. Cap and vortex vigorously for 30 seconds. This neutralizes the HCl salt, forming the free amine.

  • Extraction: Add 2 mL of ethyl acetate to the vial. Cap and vortex for 1 minute to extract the free amine into the organic layer.[14]

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Isolation: Carefully transfer the upper organic (ethyl acetate) layer to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water, which could interfere with the derivatization reaction.

  • Concentration: Gently evaporate the ethyl acetate to dryness under a stream of nitrogen gas at room temperature.[15] The vial now contains the purified, dry free amine residue.

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

Causality: This protocol converts the polar amine into a stable, volatile amide derivative, which is essential for achieving good peak shape and reliable results in GC. The heating step ensures the reaction goes to completion.

  • Reagent Addition: To the dried amine residue from Protocol 1, add 100 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds and then heat in a heating block or oven at 70 °C for 20 minutes.[4]

  • Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature.

  • Final Dilution: Add 850 µL of ethyl acetate to the vial to bring the total volume to 1 mL. This results in a final theoretical concentration of 100 µg/mL of the parent compound.

  • Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

Results and Discussion

Chromatographic Performance

Following the protocol, the TFA-derivatized 2-(4-Bromophenyl)propan-2-amine is expected to elute as a sharp, symmetrical peak. Method trustworthiness is established by verifying system suitability criteria as outlined in standards like USP <621>, ensuring a peak asymmetry factor between 0.8 and 1.8 and an adequate signal-to-noise ratio.[9][16]

Mass Spectral Interpretation and Fragmentation

The identity of the compound is confirmed by its mass spectrum. Electron ionization of the derivatized analyte will produce a characteristic fragmentation pattern. The presence of a bromine atom is readily confirmed by the presence of isotopic pairs (M and M+2 ions) for any fragment containing bromine, with a relative abundance ratio of approximately 1:1.

The primary fragmentation pathway for such molecules is typically alpha-cleavage—the breaking of the bond adjacent to the nitrogen atom.[13][17]

Caption: Primary fragmentation pathway of the TFA-derivatized analyte.

  • Molecular Ion (M⁺˙): The TFA derivative has a nominal mass of 310/312 u (for ⁷⁹Br/⁸¹Br). A molecular ion peak should be observable at m/z 310 and 312.

  • Base Peak ([M-CH₃]⁺): The most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage. This results in a stable iminium cation, which is expected to be the base peak in the spectrum, appearing at m/z 295 and 297.

  • Library Confirmation: The acquired spectrum should be compared against a comprehensive, curated mass spectral library, such as the NIST/EPA/NIH library, for definitive confirmation.[18][19][20]

Conclusion

Direct GC-MS analysis of this compound is not feasible due to its salt form and the high polarity of the parent amine. The protocol detailed in this application note, which employs a sequential basification, extraction, and TFAA derivatization, provides a robust and reliable method to overcome these analytical hurdles. This approach yields a thermally stable derivative with excellent chromatographic properties, enabling accurate and reproducible identification and quantification by GC-MS. This methodology is grounded in established chemical principles and can be readily adopted by analytical laboratories for quality control and research applications.

References

Experimental design for studying monoamine transporter activity with 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Title: A Guide to Characterizing Monoamine Transporter Activity of 2-(4-Bromophenyl)propan-2-amine hydrochloride (4-Bromoamphetamine)

Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the interaction of this compound, commonly known as 4-Bromoamphetamine (4-BA), with the monoamine transporters (MATs). We delve into the core principles of MAT pharmacology, detailing two essential in vitro methodologies: neurotransmitter uptake inhibition assays and substrate release (efflux) assays. This document offers detailed, step-by-step protocols for both radiolabeled and fluorescence-based approaches, applicable to transfected cell lines and native tissue preparations (synaptosomes). By explaining the causality behind experimental choices and incorporating self-validating controls, these protocols are designed to yield robust and interpretable data, enabling the precise pharmacological characterization of 4-BA's activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Introduction: The Critical Role of Monoamine Transporters

Monoamine transporters (MATs) are a family of transmembrane proteins crucial for regulating neurotransmission in the central nervous system.[1] The three primary MATs—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2] This reuptake process terminates the synaptic signal and allows the neurotransmitter to be repackaged into vesicles for future release.[3]

Due to their central role in modulating monoaminergic tone, MATs are primary targets for a wide array of therapeutic agents, including antidepressants and treatments for ADHD, as well as drugs of abuse like cocaine and amphetamines.[2][4] Compounds that interact with MATs can be broadly classified into two categories:

  • Inhibitors (Blockers): These compounds bind to the transporter and prevent the reuptake of the neurotransmitter, leading to increased neurotransmitter concentration in the synapse.

  • Releasers (Substrates): These compounds are transported into the neuron by the MATs. Once inside, they induce a reversal of the transporter's function, causing it to pump monoamines from the cytoplasm out into the synapse, a process known as efflux.[5]

This compound (4-Bromoamphetamine, 4-BA) is a para-substituted amphetamine analog.[6] Like other amphetamines, it is known to function as a monoamine releasing agent, but it may also possess inhibitory properties.[5][6] A thorough characterization requires empirical determination of its potency and efficacy in both inhibiting reuptake and inducing release at each of the three key monoamine transporters. This guide provides the experimental framework to achieve this characterization.

Principle of Investigation: Differentiating Inhibition from Release

To fully understand the pharmacological profile of a compound like 4-BA, it is essential to employ assays that can distinguish between uptake inhibition and transporter-mediated release. A compound's activity is typically defined by its half-maximal inhibitory concentration (IC₅₀) for uptake blockade and its half-maximal effective concentration (EC₅₀) for inducing release.[7]

  • Uptake Inhibition Assay: Measures the ability of a test compound to block the transporter-mediated uptake of a labeled substrate from the extracellular medium into the cell. A potent inhibitor will have a low IC₅₀ value.

  • Release (Efflux) Assay: Measures the ability of a test compound to cause the release of a pre-loaded labeled substrate from the intracellular environment to the extracellular medium via reverse transport. A potent releaser will have a low EC₅₀ value.

The relationship between these two values helps classify the compound's primary mechanism of action at each transporter.

cluster_0 Presynaptic Terminal Vesicle Synaptic Vesicle (Monoamines Stored) Cytoplasm Cytoplasmic Monoamines MAT Monoamine Transporter (DAT, NET, or SERT) Inhibitor Inhibitor (e.g., Cocaine) MAT->Inhibitor Blockade Releaser Releaser (e.g., 4-BA) MAT->Releaser Induces Efflux (Reverse Transport) NT Neurotransmitter (e.g., Dopamine) NT->MAT Normal Reuptake Releaser->MAT Substrate Entry

Caption: Mechanisms of Monoamine Transporter Interaction.

Experimental Systems & Materials

The following protocols can be adapted for two primary experimental systems:

  • Transfected Mammalian Cell Lines: Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human DAT, NET, or SERT. This allows for the study of each transporter in isolation.[8]

  • Rodent Brain Synaptosomes: Crude nerve terminal preparations isolated from specific brain regions. This ex vivo model provides a more physiologically relevant context. For example, rat striatum is used for DAT assays, while the rest of the brain minus the cerebellum and striatum can be used for NET and SERT assays.[9]

Key Reagents & Equipment
Reagent/Equipment Purpose
2-(4-Bromophenyl)propan-2-amine HClTest compound.
Cell Culture Medium (e.g., DMEM)For maintaining transfected cell lines.
Krebs-Phosphate Buffer (KHB)Physiological buffer for assays.[9]
Radioligands
[³H]Dopamine or [³H]MPP⁺For DAT assays.[7][9]
[³H]NorepinephrineFor NET assays.[9]
[³H]Serotonin (5-HT)For SERT assays.[9]
Reference Compounds
Cocaine or MazindolReference inhibitor for DAT.[10]
Nisoxetine or DesipramineReference inhibitor for NET.[10]
Fluoxetine or ParoxetineReference inhibitor for SERT.[10]
d-AmphetamineReference releasing agent.
Other Reagents
ReserpineVMAT inhibitor (used in release assays).[9]
Bovine Serum Albumin (BSA)Reduces non-specific binding.
Ascorbic AcidAntioxidant to protect monoamines.
96-well PlatesFor cell culture and assays.
Filter Mats (e.g., Whatman GF/B)For separating cells/synaptosomes from buffer.[9]
Cell Harvester / Filtration ManifoldFor rapid termination of assays.
Liquid Scintillation Counter & CocktailTo quantify radioactivity.
Fluorescence Plate ReaderFor non-radioactive assays.[11]

Core Protocols

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol determines the potency (IC₅₀) of 4-BA at inhibiting monoamine uptake.

A 1. Prepare Cells/Synaptosomes Plate transfected cells or prepare fresh synaptosome suspension. B 2. Pre-incubation with 4-BA Add varying concentrations of 4-BA (and controls) to wells. Incubate for 5-10 min. A->B C 3. Initiate Uptake Add [³H]-labeled neurotransmitter (e.g., [³H]DA for DAT). B->C D 4. Incubate Allow uptake to proceed for a short period (e.g., 1-5 minutes at RT or 37°C). C->D E 5. Terminate Uptake Rapidly aspirate medium and wash cells/synaptosomes with ice-cold buffer using a cell harvester. D->E F 6. Quantify Uptake Measure radioactivity retained on filter mat using a liquid scintillation counter. E->F G 7. Data Analysis Calculate % inhibition vs. control and determine IC₅₀ via non-linear regression. F->G

Caption: Workflow for the Uptake Inhibition Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfected Cells: Plate HEK-293 cells expressing hDAT, hNET, or hSERT in a 96-well plate at an appropriate density (e.g., 20,000-40,000 cells/well) and allow them to adhere overnight.[7]

    • Synaptosomes: Prepare fresh synaptosomes from desired rat brain regions by homogenization in ice-cold sucrose buffer followed by centrifugation.[9] Keep the final suspension on ice.

  • Assay Setup:

    • On the day of the experiment, wash cell plates once with 100 µL of room temperature Krebs-Phosphate Buffer (KHB).[8]

    • Prepare serial dilutions of 4-BA in KHB. A typical concentration range would be from 1 nM to 100 µM.

    • Define control wells:

      • Total Uptake: Vehicle only (e.g., buffer with 0.1% DMSO).

      • Non-specific Uptake: A high concentration of a known selective inhibitor (e.g., 10 µM Mazindol for DAT) to define background.[10]

  • Inhibition Reaction:

    • Add 50 µL of KHB containing the appropriate concentration of 4-BA, reference inhibitor, or vehicle to each well.

    • Pre-incubate for 5-10 minutes at room temperature.[8]

    • Prepare the radioligand solution. Add 50 µL of KHB containing the [³H]-labeled neurotransmitter to initiate the uptake reaction. Final concentrations should be near the Kₘ value (e.g., 5-10 nM [³H]DA, 10 nM [³H]NE, 5 nM [³H]5-HT).[9]

    • Expert Tip: To ensure you are measuring uptake only by the transporter of interest in synaptosome preparations, add unlabeled inhibitors for the other two transporters (e.g., when assaying DAT, add nisoxetine and fluoxetine to block NET and SERT).[9]

  • Termination and Quantification:

    • Allow the uptake reaction to proceed for a very short, linear time frame (typically 1-5 minutes).

    • Terminate the reaction by rapidly aspirating the buffer and washing the wells multiple times with ice-cold KHB using a cell harvester that collects the cell contents onto a glass fiber filter mat.[9]

    • Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and quantify the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Protocol 2: Monoamine Transporter Release (Efflux) Assay

This protocol determines the potency (EC₅₀) and efficacy of 4-BA at inducing monoamine release.

A 1. Prepare and Pre-load Cells Incubate cells/synaptosomes with [³H]-labeled substrate (e.g., [³H]MPP⁺ or [³H]5-HT) for 30-60 min to allow accumulation. B 2. Wash Wash cells gently 2-3 times with buffer to remove extracellular radiolabel. A->B C 3. Initiate Release Add varying concentrations of 4-BA (and controls) to wells. B->C D 4. Incubate Allow release to proceed for a set time (e.g., 10-30 minutes at 37°C). C->D E 5. Terminate Release Rapidly collect the supernatant (extracellular buffer) and lyse the remaining cells. D->E F 6. Quantify Radioactivity Measure radioactivity in both the supernatant (released) and the cell lysate (retained) separately. E->F G 7. Data Analysis Calculate % release and determine EC₅₀ via non-linear regression. F->G

Caption: Workflow for the Release (Efflux) Assay.

Step-by-Step Methodology:

  • Cell Preparation and Pre-loading:

    • Prepare transfected cells or synaptosomes as described in Protocol 1.

    • Pre-load the cells by incubating them in KHB containing a [³H]-labeled substrate for 30-60 minutes at 37°C.[9] [³H]MPP⁺ is an excellent substrate for DAT and NET, while [³H]5-HT is used for SERT.[9]

    • Causality Note: All buffers for release assays should contain 1 µM reserpine to block the vesicular monoamine transporter 2 (VMAT2).[9] This ensures that the measured release is from the cytoplasm via the plasma membrane transporter, not from vesicles.

  • Washing:

    • After loading, gently wash the cells 2-3 times with fresh KHB to remove all extracellular radiolabel. This establishes the baseline of intracellular radioactivity.

  • Release Reaction:

    • Initiate release by adding buffer containing various concentrations of 4-BA (e.g., 1 nM to 100 µM), a reference releaser (d-amphetamine), or vehicle (for basal release).

    • Incubate for 10-30 minutes at 37°C to allow for transporter-mediated efflux.

  • Termination and Quantification:

    • Terminate the assay by rapidly collecting the supernatant from each well. This fraction contains the released radiolabel.

    • Immediately lyse the cells remaining in the well with a lysis buffer (e.g., 1% SDS). This fraction contains the retained radiolabel.

    • Quantify the radioactivity in both the supernatant and lysate fractions for each well using a liquid scintillation counter.

Protocol 3: High-Throughput Fluorescence-Based Assay (Alternative)

Commercial kits offer a non-radioactive alternative for measuring transporter activity, ideal for high-throughput screening.[11] These assays use a fluorescent substrate that mimics monoamines. Uptake of the substrate into cells via the transporter results in a measurable increase in fluorescence intensity.[12]

General Principle & Workflow:

  • Cell Plating: Plate transfected cells in a 96- or 384-well black, clear-bottom plate.

  • Compound Addition: Add 4-BA and controls to the wells.

  • Reagent Addition: Add the fluorescent substrate and a masking dye (to quench extracellular fluorescence) as a single reagent addition.

  • Signal Detection: Measure the increase in intracellular fluorescence over time (kinetic read) or at a single endpoint using a bottom-read fluorescence plate reader.[11] Inhibition of uptake by 4-BA will result in a reduced fluorescence signal compared to the vehicle control.

Data Analysis and Interpretation

  • Uptake Inhibition Data:

    • Specific uptake is calculated as (Total Uptake CPM) - (Non-specific Uptake CPM).

    • Calculate the percentage of inhibition for each concentration of 4-BA relative to the specific uptake in the vehicle control wells.

    • Plot % Inhibition versus log[4-BA concentration] and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Release Assay Data:

    • Calculate the total radioactivity per well: (Supernatant CPM) + (Lysate CPM).

    • Calculate the percentage of release for each well: (Supernatant CPM / Total CPM) * 100.

    • Subtract the basal release (% release in vehicle wells) from the drug-induced release values.

    • Plot % Release versus log[4-BA concentration] and fit the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Summarizing and Interpreting Results:

The final data should be compiled into a table for clear comparison of 4-BA's activity across the three transporters.

TransporterUptake Inhibition IC₅₀ (nM)Release EC₅₀ (nM)Release Eₘₐₓ (%)Classification
DAT [Insert Value][Insert Value][Insert Value]Releaser / Inhibitor
NET [Insert Value][Insert Value][Insert Value]Releaser / Inhibitor
SERT [Insert Value][Insert Value][Insert Value]Releaser / Inhibitor
  • Interpretation:

    • A compound is classified as a releaser if it has a measurable EC₅₀ and a significant Eₘₐₓ.

    • A compound is classified as an inhibitor if it has a potent IC₅₀ but a very weak or non-existent release profile (high EC₅₀, low Eₘₐₓ).

    • A compound can be a "hybrid" releaser/inhibitor . The ratio of IC₅₀ to EC₅₀ can provide insight into its primary mechanism. A much lower EC₅₀ than IC₅₀ suggests a primary releasing action.

Conclusion

The experimental designs detailed in this guide provide a robust methodology for the comprehensive pharmacological profiling of this compound (4-Bromoamphetamine). By systematically performing both uptake inhibition and release assays for DAT, NET, and SERT, researchers can accurately determine the potency, efficacy, and selectivity of this compound. This information is critical for understanding its neurochemical effects and predicting its potential physiological and behavioral outcomes.

References

Application Notes and Protocols for the Utilization of 2-(4-Bromophenyl)propan-2-amine Hydrochloride in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Scaffolding in Modern Drug Discovery

In the landscape of contemporary drug discovery, the systematic exploration of structure-activity relationships (SAR) remains the cornerstone of rational drug design. The iterative process of synthesizing and evaluating analogs of a lead compound allows researchers to decipher the molecular features essential for biological activity, selectivity, and optimized pharmacokinetic profiles. The choice of the initial scaffold is therefore a critical decision, dictating the accessible chemical space and the feasibility of analog synthesis.

2-(4-Bromophenyl)propan-2-amine hydrochloride presents itself as a versatile and strategically valuable starting material for SAR studies. Its structure incorporates several key features that are amenable to systematic modification: a reactive aryl bromide handle, a primary amine for derivatization, and an α,α-dimethyl group that provides steric bulk and metabolic stability. This guide provides detailed application notes and robust protocols for leveraging this scaffold in the generation of diverse chemical libraries for SAR exploration, targeting a wide range of biological targets, particularly within the central nervous system.[1]

Chemical Profile and Strategic Considerations

The utility of this compound in SAR studies stems from its distinct structural motifs, each offering a vector for chemical modification.

FeatureStrategic Importance in SAR
4-Bromophenyl Group A key site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromine atom can be replaced with a wide array of aromatic, heteroaromatic, or aliphatic groups to probe the steric and electronic requirements of the target's binding pocket.
Propan-2-amine Moiety The primary amine is a versatile functional group for derivatization, most commonly through N-acylation to form amides. This allows for the exploration of hydrogen bonding interactions and the introduction of various substituents to modulate lipophilicity and other physicochemical properties.
α,α-Dimethyl Group This gem-dimethyl substitution on the carbon adjacent to the phenyl ring offers several advantages. It introduces conformational constraint and can act as a metabolic shield, preventing enzymatic degradation at the benzylic position, which can enhance the compound's in vivo stability.
Hydrochloride Salt The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for storage and handling. However, for most chemical transformations, conversion to the free base is a necessary first step.

Core Experimental Protocols

Protocol 1: Liberation of the Free Amine from the Hydrochloride Salt

The primary amine of this compound is protonated, rendering it unreactive as a nucleophile. Therefore, conversion to the free base is a prerequisite for subsequent N-acylation or other amine-based reactions.

Rationale: The addition of a base deprotonates the ammonium salt, generating the free amine which is soluble in organic solvents and can be readily extracted from the aqueous medium. A mild inorganic base like sodium bicarbonate is often sufficient and preferred to stronger bases like sodium hydroxide to avoid potential side reactions.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Effervescence (release of CO₂) will be observed. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

  • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine of 2-(4-bromophenyl)propan-2-amine as an oil or low-melting solid. The product should be used immediately in the next step or stored under an inert atmosphere.

Protocol 2: Generation of an Amide Library via N-Acylation

N-acylation is a fundamental transformation for exploring the SAR of the amine moiety. This protocol describes a general procedure for the synthesis of a diverse amide library.

Rationale: The reaction of the free amine with an acyl chloride or a carboxylic acid activated with a coupling agent forms a stable amide bond. This allows for the introduction of a wide variety of substituents to probe for key interactions within the target's binding site.

Materials:

  • 2-(4-Bromophenyl)propan-2-amine (free base from Protocol 1)

  • A diverse set of acyl chlorides or carboxylic acids

  • For carboxylic acids: a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or PyBOP®

  • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure (using an acyl chloride):

  • Dissolve 2-(4-bromophenyl)propan-2-amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol 3: Diversification of the Aryl Moiety via Suzuki-Miyaura Cross-Coupling

The 4-bromophenyl group is an ideal handle for introducing a vast array of substituents through palladium-catalyzed Suzuki-Miyaura cross-coupling.[2] This allows for the exploration of SAR related to the aromatic portion of the molecule.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[2] It involves the reaction of an organohalide (in this case, the aryl bromide) with an organoboron compound in the presence of a palladium catalyst and a base.[2] This reaction tolerates a wide range of functional groups, making it ideal for late-stage diversification.

Materials:

  • An N-protected derivative of 2-(4-bromophenyl)propan-2-amine (e.g., the N-Boc derivative)

  • A diverse set of aryl or heteroaryl boronic acids or boronate esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • To a dry Schlenk flask or reaction vial, add the N-protected 2-(4-bromophenyl)propan-2-amine derivative (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • If necessary, deprotect the amine to yield the final target compound.

Protocol 4: Introduction of Nitrogen-based Substituents via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the site of the aryl bromide, introducing further diversity for SAR studies.[3][4]

Materials:

  • An N-protected derivative of 2-(4-bromophenyl)propan-2-amine

  • A primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos or SPhos)

  • A strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the base (2.0-3.0 eq.), the amine coupling partner (1.5-2.0 eq.), and the N-protected 2-(4-bromophenyl)propan-2-amine derivative (1.0 eq.).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If necessary, deprotect the amine to yield the final target compound.

Visualization of SAR Workflow

SAR_Workflow cluster_0 Starting Material Preparation cluster_1 Analog Synthesis cluster_2 Analysis and Iteration Start 2-(4-Bromophenyl)propan-2-amine HCl FreeBase Free Base Conversion (Protocol 1) Start->FreeBase N_Protected N-Protection (e.g., Boc) FreeBase->N_Protected N_Acylation N-Acylation Library (Protocol 2) FreeBase->N_Acylation Suzuki Suzuki Coupling Library (Protocol 3) N_Protected->Suzuki Buchwald Buchwald-Hartwig Amination (Protocol 4) N_Protected->Buchwald Purification Purification & Characterization (HPLC, LC-MS, NMR) N_Acylation->Purification Suzuki->Purification Buchwald->Purification Bioassay Biological Screening Purification->Bioassay SAR_Analysis SAR Analysis & Next-Gen Design Bioassay->SAR_Analysis SAR_Analysis->N_Acylation Iterate SAR_Analysis->Suzuki Iterate SAR_Analysis->Buchwald Iterate

Caption: A generalized workflow for generating analog libraries from this compound for SAR studies.

Data Interpretation and Bioisosteric Replacement Strategies

The data generated from the biological screening of the synthesized analogs should be systematically analyzed to build a robust SAR model. Key considerations include:

  • N-Acyl Derivatives: Changes in activity with different acyl groups can provide insights into the size, shape, and electronic properties of the binding pocket around the amine. For example, replacing an aliphatic acyl group with an aromatic one can probe for potential pi-stacking interactions.

  • Aryl Modifications (Suzuki and Buchwald-Hartwig): The nature of the substituent introduced at the 4-position of the phenyl ring can dramatically impact potency and selectivity. It is crucial to explore a range of electronically diverse (electron-donating and electron-withdrawing) and sterically diverse (small and bulky) groups.

Bioisosteric Replacement: As the SAR begins to take shape, consider bioisosteric replacements to fine-tune properties such as metabolic stability, solubility, and off-target effects.[5] For the 4-bromophenyl moiety, common bioisosteres include:

Original GroupBioisosteric Replacement(s)Rationale for Replacement
4-Bromophenyl4-Chlorophenyl, 4-FluorophenylModulate electronics and lipophilicity; improve metabolic stability (C-F bond is stronger than C-Br).
4-Bromophenyl4-TrifluoromethylphenylStrong electron-withdrawing group; can alter pKa of distal groups and improve metabolic stability.
4-BromophenylPyridyl, Thienyl, PyrazolylIntroduce heteroatoms to modulate solubility, serve as hydrogen bond acceptors, and explore new interactions with the target.

Conclusion

This compound is a highly tractable and strategically valuable scaffold for conducting comprehensive SAR studies. The protocols outlined in this guide provide a solid foundation for the synthesis of diverse analog libraries through modifications at both the amine and the aryl bromide positions. By systematically applying these synthetic strategies and thoughtfully interpreting the resulting biological data, researchers can efficiently navigate the chemical space around this core structure to identify novel and optimized bioactive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Bromophenyl)propan-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. This guide focuses primarily on the Ritter reaction, a highly effective method for preparing tertiary amines of this structural class, and addresses common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most direct synthetic route for this compound, and why is the Ritter reaction a suitable choice?

The most direct and efficient method for synthesizing 2-(4-Bromophenyl)propan-2-amine is the Ritter reaction . This reaction is exceptionally well-suited for this target molecule due to the following mechanistic advantages:

  • Formation of a Stable Carbocation: The reaction proceeds through a carbocation intermediate. The starting material, 2-(4-bromophenyl)propan-2-ol, can be readily protonated by a strong acid, followed by the loss of water to form a stable tertiary benzylic carbocation. Substrates that can form stable carbocations, such as tertiary and benzylic alcohols, give the best results in the Ritter reaction.[1][2]

  • Nucleophilic Attack by a Nitrile: A nitrile, such as acetonitrile or hydrogen cyanide, acts as the nucleophile.[3] The lone pair on the nitrile's nitrogen atom attacks the carbocation, forming a stable nitrilium ion intermediate.[4][5]

  • Hydrolysis to the Amine: The nitrilium ion is subsequently hydrolyzed during aqueous workup to yield an N-alkyl amide. This amide can then be hydrolyzed under acidic or basic conditions to afford the desired primary amine, 2-(4-bromophenyl)propan-2-amine.

This pathway is often superior to other methods like reductive amination for this specific target, as it directly constructs the C-N bond at the tertiary carbon center in a highly efficient manner.

Q2: My Ritter reaction is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

Low yields in a Ritter reaction typically trace back to one of three critical areas: inefficient carbocation formation, side reactions outcompeting the desired pathway, or incomplete hydrolysis.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the precursor, 2-(4-bromophenyl)propan-2-ol, is pure and dry. Contaminants can interfere with the reaction, and residual water can prevent the strong acid from effectively catalyzing the reaction.

  • Optimize the Acid Catalyst: The choice and concentration of the acid are paramount.[3]

    • Acid Strength: Extremely strong acids are required. Concentrated sulfuric acid (H₂SO₄) is most common, but other acids like trifluoroacetic acid (TFA) or perchloric acid can also be used.[5][6] If the yield is low, consider increasing the equivalents of acid or switching to a stronger one.

    • Water Content: Use anhydrous conditions. The presence of water can quench the carbocation or dilute the acid, hindering the reaction.

  • Control Reaction Temperature: Temperature management is crucial for minimizing side reactions.

    • Initial Addition: The addition of the alcohol to the strong acid/nitrile mixture is highly exothermic and should be performed at a low temperature (e.g., 0 °C) to prevent uncontrolled side reactions.

    • Reaction Progression: After the initial addition, the reaction may need to be gently warmed to room temperature or slightly above to proceed to completion.[1] Monitor the reaction by TLC to determine the optimal temperature profile.

  • Consider the Nitrile Substrate:

    • Reactivity: Simple nitriles like acetonitrile are often used as both the reagent and solvent.[5] If using a more complex or sterically hindered nitrile, the reaction rate may be slower, requiring longer reaction times or elevated temperatures.

    • Purity: Ensure the nitrile is anhydrous, as water will interfere with the reaction.

Q3: I am observing a significant amount of an alkene byproduct, 1-bromo-4-(prop-1-en-2-yl)benzene. How can I minimize its formation?

The formation of this alkene is a classic E1 elimination side reaction, which directly competes with the Ritter reaction. The carbocation intermediate, instead of being trapped by the nitrile, loses a proton to form a double bond. Such side reactions are known to limit the utility of the Ritter reaction.[7]

Strategies to Minimize Elimination:

  • Temperature Control: This is the most critical factor. Perform the initial addition of the alcohol to the acid at low temperatures (0 °C or below) to disfavor the higher activation energy pathway of elimination. Only warm the reaction if necessary after confirming the initial addition is complete.

  • Nitrile Concentration: Use the nitrile as the solvent or in a high concentration. According to Le Chatelier's principle, a high concentration of the nitrile nucleophile will favor the bimolecular trapping of the carbocation, outcompeting the unimolecular elimination pathway.

  • Acid Choice: While a strong acid is necessary, extremely harsh conditions can sometimes promote elimination. If elimination is a persistent issue with concentrated H₂SO₄, consider testing a different acid system that may offer a better balance of carbocation formation and stability.

Q4: The final hydrolysis of the N-alkyl amide intermediate is incomplete. How can I drive this step to completion?

The Ritter reaction initially produces an N-substituted amide, which must be hydrolyzed to yield the final amine. If you are isolating the amide and observing incomplete conversion, consider the following:

  • Acid Hydrolysis: Refluxing the amide in a strong aqueous acid like 6M HCl or H₂SO₄ for several hours is the most common method. If the reaction is sluggish, increase the acid concentration or the reflux time.

  • Base Hydrolysis: Alternatively, strong basic conditions, such as refluxing with aqueous or alcoholic NaOH or KOH, can be effective. This can be advantageous if your molecule has other acid-sensitive functional groups.

  • Monitoring: Track the disappearance of the amide starting material by TLC or LC-MS to determine when the reaction is complete. The amine product will have a different polarity and should be easily distinguishable.

Q5: What is the recommended procedure for purifying the final amine and converting it to the hydrochloride salt?

Proper purification and salt formation are critical for obtaining a stable, high-purity final product.

  • Work-up and Extraction: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto ice and then basifying with a strong base (e.g., NaOH, KOH) to a high pH (>12). This deprotonates the amine, making it soluble in organic solvents. Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification of the Free Amine: The crude amine can be purified by column chromatography on silica gel if necessary.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free amine in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol.

    • Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether or HCl in isopropanol). You can also bubble dry HCl gas through the solution.[8]

    • The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry at a cool temperature to maximize precipitation.

    • Collect the solid product by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum.

Data & Visualization
Tables for Quick Reference

Table 1: Troubleshooting Guide for the Ritter Reaction

Issue ObservedPotential CauseRecommended Solution
Low or No Yield Ineffective carbocation formationUse a stronger, anhydrous acid (e.g., conc. H₂SO₄). Ensure starting alcohol is pure and dry.
Side reactions dominatingMaintain low temperature (0 °C) during addition. Use nitrile as solvent to increase its concentration.
Incomplete reactionIncrease reaction time or gently warm after initial addition. Monitor progress by TLC.
Alkene Byproduct E1 EliminationPerform reaction at lower temperatures. Increase concentration of the nitrile nucleophile.
Incomplete Hydrolysis Insufficiently harsh conditionsIncrease concentration of acid/base for hydrolysis, or increase reflux time.
Product Isolation Issues Improper pH during work-upEnsure the aqueous layer is strongly basic (pH >12) before extracting the free amine.

Table 2: Common Strong Acids for the Ritter Reaction

AcidTypical ConditionsNotes
Sulfuric Acid (H₂SO₄) Concentrated (98%), often used in excessMost common and cost-effective. Highly corrosive and exothermic.
Trifluoroacetic Acid (TFA) Used as a solvent or co-solventMilder than H₂SO₄, can sometimes reduce side reactions. More expensive.
Perchloric Acid (HClO₄) Concentrated, catalytic amountsVery strong acid, but can pose an explosion hazard, especially with organic materials. Use with extreme caution.
Formic Acid Used as a solventCan be used for Ritter reactions with certain substrates like benzhydryl alcohols.[6]
Visual Diagrams

Reaction Mechanism

Ritter_Mechanism Ritter Reaction Mechanism cluster_0 Carbocation Formation cluster_1 Nitrile Attack cluster_2 Hydrolysis Alcohol 2-(4-Bromophenyl)propan-2-ol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ H_plus H⁺ (from H₂SO₄) Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-CN Water H₂O Nitrile Acetonitrile (R-CN) Amide N-alkyl Amide Nitrilium->Amide + H₂O H2O_hydrolysis H₂O (Workup) Final_Amine 2-(4-Bromophenyl)propan-2-amine Amide->Final_Amine Hydrolysis (H⁺/H₂O)

Caption: Key steps in the Ritter reaction for synthesizing the target amine.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_SM Is Starting Material (SM) Pure & Dry? Start->Check_SM SM_OK Yes Check_SM->SM_OK Yes SM_Not_OK No Check_SM->SM_Not_OK No Check_Acid Is Acid Anhydrous & Sufficiently Strong? SM_OK->Check_Acid Purify_SM Action: Purify/Dry Alcohol Precursor SM_Not_OK->Purify_SM Acid_OK Yes Check_Acid->Acid_OK Yes Acid_Not_OK No Check_Acid->Acid_Not_OK No Check_Temp Was Temperature Controlled During Addition? Acid_OK->Check_Temp Change_Acid Action: Use Conc. H₂SO₄ or Anhydrous Acid Acid_Not_OK->Change_Acid Temp_OK Yes Check_Temp->Temp_OK Yes Temp_Not_OK No Check_Temp->Temp_Not_OK No Check_Side_Products Are Side Products (e.g., Alkene) Observed? Temp_OK->Check_Side_Products Control_Temp Action: Repeat with Addition at 0 °C Temp_Not_OK->Control_Temp SP_Yes Yes Check_Side_Products->SP_Yes Yes SP_No No Check_Side_Products->SP_No No Increase_Nitrile Action: Increase Nitrile Concentration SP_Yes->Increase_Nitrile Increase_Time Action: Increase Reaction Time / Gently Warm SP_No->Increase_Time

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocols
Protocol 1: Synthesis via the Ritter Reaction

Materials:

  • 2-(4-bromophenyl)propan-2-ol

  • Acetonitrile (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water & Ice

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous acetonitrile (10 volumes relative to the alcohol).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly and carefully add concentrated sulfuric acid (3-5 equivalents) to the stirring acetonitrile.

  • In a separate flask, dissolve 2-(4-bromophenyl)propan-2-ol (1 equivalent) in a small amount of anhydrous acetonitrile.

  • Add the alcohol solution dropwise to the cold acid/acetonitrile mixture over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system) until the starting alcohol spot has disappeared.

  • Once complete, carefully pour the reaction mixture onto a large amount of crushed ice in a beaker.

  • Slowly basify the cold aqueous mixture with 10M NaOH solution until the pH is >12. Ensure the mixture remains cold during basification.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated amide intermediate.

  • To the crude amide, add 6M aqueous HCl (10 volumes) and heat the mixture to reflux for 6-18 hours, until TLC or LC-MS analysis shows complete conversion to the amine.

  • Cool the reaction mixture to room temperature, and then basify again with 10M NaOH to pH >12.

  • Extract the final amine product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude free amine. Purify by column chromatography if necessary.

Protocol 2: Conversion to the Hydrochloride Salt
  • Dissolve the purified 2-(4-Bromophenyl)propan-2-amine free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate should form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to yield this compound.

References

Purification techniques for 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Bromophenyl)propan-2-amine hydrochloride

Welcome to the technical support guide for the purification of this compound (CAS 1173047-86-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this compound. The methodologies described are designed to ensure high purity and yield, addressing common challenges faced by researchers in synthetic and medicinal chemistry.

Troubleshooting Guide: Common Purification Issues

Researchers may face several hurdles when purifying this compound. This section addresses the most common issues in a question-and-answer format, providing both the underlying cause and a detailed protocol for resolution.

Summary of Common Issues and Solutions
Issue/Observation Probable Cause(s) Recommended Purification Strategy
Product is an oil or waxy solid, not a crystalline powder. 1. Presence of the free amine form.[1] 2. Residual organic solvent. 3. Contamination with non-polar impurities.1. Acid-Base Extraction to isolate the amine. 2. Recrystallization from an appropriate solvent system.
Final product is discolored (yellow, brown, or tan). 1. Oxidation of the aromatic amine.[2][3] 2. Presence of chromophoric impurities from the synthesis.1. Treatment with activated charcoal during recrystallization. 2. Recrystallization.
Low melting point or broad melting range. 1. Significant impurity content. 2. Product is wet (contains residual solvent).1. Recrystallization until a constant melting point is achieved. 2. Thorough drying under high vacuum.
Poor yield after purification. 1. Product loss during transfers. 2. Incorrect choice of recrystallization solvent (product is too soluble).[4] 3. Incomplete precipitation of the hydrochloride salt.1. Optimize solvent choice for recrystallization. 2. Ensure complete conversion to the salt form by adding HCl.[1][5]

Detailed Troubleshooting Protocols

Q1: My crude product is an oily or waxy substance. How do I convert it into a pure, crystalline hydrochloride salt?

Expert Analysis: This is a classic sign that your product is either partially or entirely in its free base form, or it is contaminated with solvents or other non-polar impurities.[1] The free base of 2-(4-Bromophenyl)propan-2-amine is an oil at room temperature.[6] To obtain the desired crystalline solid, you must ensure complete protonation and remove these impurities. The most robust method is a combination of acid-base extraction followed by recrystallization.

Workflow: From Crude Oil to Crystalline Solid

Caption: Workflow for purifying an oily amine product.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl).[7][8] Use approximately the same volume of aqueous acid as the organic solvent. Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains your desired amine as the water-soluble hydrochloride salt, into a clean Erlenmeyer flask. The organic layer contains neutral impurities and can be discarded.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is greater than 10 (verify with pH paper).[8] The free amine will separate, often causing the solution to become cloudy.

  • Re-extraction: Extract the free amine from the basified aqueous solution with two portions of fresh DCM or EtOAc. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free amine as an oil.

  • Salt Formation: Dissolve the purified amine oil in a minimal amount of a suitable solvent like 2-propanol or diethyl ether.[4] Slowly add a solution of HCl in ethanol or bubble anhydrous HCl gas through the solution until precipitation is complete.[1][9]

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether to remove residual solvent, and dry under high vacuum.

Q2: My final product is a white solid, but it's discolored. How can I improve its appearance?

Expert Analysis: Discoloration, typically yellow or brown, is often due to the oxidation of the aromatic amine, a common issue with this class of compounds.[2][3] It can also arise from highly colored impurities carried over from the synthesis. Recrystallization with an activated charcoal treatment is a highly effective method to remove these colored impurities.

Step-by-Step Protocol: Decolorizing Recrystallization

  • Solvent Selection: Choose a solvent in which the hydrochloride salt is highly soluble when hot but poorly soluble when cold.[1] For many amine hydrochlorides, alcohols like ethanol or 2-propanol (isopropanol) are excellent choices.[4]

  • Dissolution: In a flask, add the discolored solid and the minimum amount of boiling solvent required for complete dissolution. This ensures the solution is saturated.

  • Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.

    • Causality Note: Activated charcoal has a high surface area that adsorbs large, flat, chromophoric molecules, effectively removing them from the solution.

  • Hot Filtration: Immediately perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Isolation and Drying: Collect the pure, white crystals by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry thoroughly under vacuum.

Recrystallization Workflow Diagram

Caption: Workflow for decolorizing recrystallization.

Frequently Asked Questions (FAQs)

Q: What is the best way to store this compound to ensure its stability? A: Aromatic amine salts should be stored in a tightly sealed container to protect them from moisture and air.[10] It is recommended to store the compound in a cool, dry, and dark place, preferably in a desiccator under an inert atmosphere (like nitrogen or argon) to prevent slow oxidation and degradation over time.[10][11]

Q: Which analytical techniques are best for confirming the purity of my final product? A: A combination of techniques is recommended for full characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and check for the presence of organic impurities.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity level with high accuracy (e.g., >98%).[12][13] This is the industry standard for quantitative purity assessment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the parent compound and identify any impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

Q: Can I use silica gel column chromatography to purify the hydrochloride salt? A: Direct purification of amine hydrochloride salts on standard silica gel is generally not recommended. The highly polar nature of the salt causes it to bind very strongly to the acidic silica gel, leading to poor recovery and significant peak tailing. It is far more effective to purify the compound in its free base form using chromatography (often with a solvent system containing a small amount of a basic modifier like triethylamine) and then convert the purified free base back into the hydrochloride salt.[5]

Q: What are the key safety precautions when handling this compound? A: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11] Avoid generating dust during handling.[11]

References

Stability issues of 2-(4-Bromophenyl)propan-2-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

While specific stability data for 2-(4-Bromophenyl)propan-2-amine hydrochloride is not extensively published, the principles outlined here are based on the well-understood chemistry of aromatic amine hydrochlorides and related phenylpropanamine compounds.

I. Troubleshooting Common Stability Issues

This section is designed in a question-and-answer format to directly address challenges you may face during your experiments.

FAQ 1: Precipitation in Aqueous Buffers

Question: I observed a white precipitate after dissolving this compound in a neutral or slightly basic aqueous buffer (e.g., PBS pH 7.4). What is causing this and how can I resolve it?

Answer:

This is a common issue related to the pH-dependent solubility of amine hydrochlorides.

  • Causality: this compound is the salt of a weak base (the free amine) and a strong acid (HCl)[1][2]. In solution, it exists in equilibrium with its corresponding free amine. The hydrochloride salt is generally soluble in water, whereas the free amine form has significantly lower aqueous solubility. As the pH of the solution increases towards and beyond the pKa of the amine, the equilibrium shifts, leading to the formation of the less soluble free amine, which then precipitates out of solution.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution. Precipitation is highly likely if the pH is neutral or alkaline.

    • Acidify the Solution: To redissolve the precipitate, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH. The solution should become clear as the pH drops and the free amine is converted back to its soluble hydrochloride salt.

    • Adjust Experimental Design: If your experimental conditions require a pH where the free amine is insoluble, consider using a co-solvent system. The addition of a water-miscible organic solvent, such as ethanol or isopropanol, can increase the solubility of the free amine. However, you must first verify that the chosen solvent does not interfere with your downstream applications.

  • Preventative Measures:

    • Always dissolve this compound in purified water or a slightly acidic buffer (pH 4-6) before adding it to a final solution with a higher pH.

    • When preparing stock solutions, use a solvent system in which both the salt and the free amine are soluble, such as ethanol or DMSO.[3]

FAQ 2: Solution Discoloration (Yellowing)

Question: My solution of this compound has turned yellow over time. What does this indicate and is the compound still viable?

Answer:

Yellowing of solutions containing aromatic amines often points to oxidative degradation.

  • Causality: The amine group in aromatic amines can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[4][5] This process can lead to the formation of colored byproducts. While the free base is often more prone to discoloration, it can also occur in solutions of the hydrochloride salt, especially if the pH is not strongly acidic.

  • Troubleshooting Steps:

    • Assess the Extent of Degradation: A pale yellow color may indicate minimal degradation that might not significantly impact some experimental outcomes. However, a darker yellow or brown coloration suggests more extensive degradation, and the solution should be discarded.

    • Analytical Confirmation (Recommended): To definitively assess the integrity of your compound, analytical techniques such as HPLC-UV or LC-MS are recommended.[3][6] This will allow you to quantify the amount of remaining parent compound and identify any major degradation products.

  • Preventative Measures:

    • Inert Atmosphere: For long-term storage of solutions, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[7]

    • Solvent Purity: Use high-purity solvents to minimize the presence of oxidizing contaminants.

    • Storage Temperature: Store stock solutions at low temperatures (e.g., -20°C) to slow down the rate of degradation.[3][8]

II. Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is crucial to perform stability assessments under your specific experimental conditions.

Protocol 1: pH-Dependent Solubility Profile

This protocol will help you determine the pH range in which this compound remains soluble at your desired concentration.

Materials:

  • This compound

  • Purified water

  • A series of buffers (e.g., acetate, phosphate, borate) covering a pH range from 4 to 10

  • pH meter

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a concentrated stock solution of the compound in a solvent where it is freely soluble (e.g., DMSO).

  • In separate vials, add an aliquot of the stock solution to each buffer to achieve the final desired concentration.

  • Vortex each vial thoroughly for 1-2 minutes.

  • Allow the vials to equilibrate at room temperature for a set period (e.g., 1 hour).

  • Visually inspect each vial for any signs of precipitation.

  • For a more quantitative assessment, centrifuge the vials and measure the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Data Interpretation: The results will indicate the pH at which the compound begins to precipitate. This information is vital for designing appropriate buffer systems for your experiments.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and the stability of the compound under various stress conditions.

Stress Conditions:

  • Acidic: 0.1 M HCl at 40°C

  • Basic: 0.1 M NaOH at 40°C

  • Oxidative: 3% H₂O₂ at room temperature

  • Thermal: 60°C (in solid state and in solution)

  • Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature

Procedure:

  • Prepare solutions of this compound under each of the stress conditions.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Neutralize the acidic and basic samples if necessary.

  • Analyze all samples by a stability-indicating method, such as LC-MS, to identify and quantify any degradants.[3]

Data Presentation:

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradants Observed
0.1 M HCl, 40°C0100None
24>99None
0.1 M NaOH, 40°C0100None
2485Degradant A, Degradant B
3% H₂O₂, RT0100None
2470Degradant C
Photolytic (UV)0100None
2490Degradant D

This table presents hypothetical data for illustrative purposes.

III. Visualizing Workflows and Pathways

Troubleshooting Precipitation Issues

G start Precipitate observed in solution check_ph Measure pH of the solution start->check_ph ph_high Is pH > 7? check_ph->ph_high acidify Add dilute HCl dropwise to lower pH ph_high->acidify Yes ph_low pH is acidic or neutral ph_high->ph_low No redissolved Precipitate redissolves acidify->redissolved no_change Precipitate remains acidify->no_change consider_cosolvent Consider using a co-solvent (e.g., Ethanol, DMSO) no_change->consider_cosolvent check_concentration Is concentration near solubility limit? ph_low->check_concentration dilute Dilute the solution check_concentration->dilute Yes other_issue Investigate other causes (e.g., incompatible excipients) check_concentration->other_issue No

Caption: Decision tree for troubleshooting precipitation.

Potential Degradation Pathways

G parent 2-(4-Bromophenyl)propan-2-amine oxidized Oxidized Species (e.g., N-oxides, imines) parent->oxidized Oxidation (O₂, light) dehalogenated Dehalogenated Analogues parent->dehalogenated Photolysis / Reductive dehalogenation

References

Technical Support Center: Optimizing Derivatization of 2-(4-Bromophenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-(4-Bromophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic modifications. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your experimental design.

Section 1: Understanding the Starting Material: this compound

Before embarking on derivatization, it is crucial to understand the properties of your starting material. 2-(4-Bromophenyl)propan-2-amine is a primary amine with a sterically hindered neopentyl-like structure due to the two methyl groups on the alpha-carbon. The presence of a bromophenyl group makes it an interesting candidate for further functionalization, often in the context of medicinal chemistry and materials science. The hydrochloride salt form means the amine is protonated, rendering it non-nucleophilic. Therefore, the first step in most derivatization reactions is the in-situ or prior liberation of the free amine.

Section 2: Acylation Reactions: Forming Amides

Acylation is a common derivatization for primary amines, leading to the formation of stable amide bonds. However, the steric hindrance of 2-(4-Bromophenyl)propan-2-amine can make this transformation challenging.

Frequently Asked Questions (FAQs) - Acylation

Q1: My acylation of this compound is not proceeding to completion. What are the likely causes?

A1: Several factors can lead to an incomplete acylation reaction with this substrate:

  • Insufficient Base: The starting material is a hydrochloride salt. At least one equivalent of base is required to neutralize the HCl and liberate the free amine, which is the active nucleophile. An additional equivalent of base is needed to scavenge the acid byproduct generated during the acylation (e.g., HCl from an acyl chloride).[1][2] Therefore, using at least two equivalents of a suitable base is critical.

  • Steric Hindrance: The tertiary carbon adjacent to the amine group presents significant steric bulk, which can hinder the approach of the acylating agent. More reactive acylating agents or harsher reaction conditions may be necessary.

  • Poor Nucleophilicity of the Amine: While aliphatic amines are generally good nucleophiles, significant steric hindrance can reduce their effective nucleophilicity.[3]

  • Choice of Acylating Agent: Acid anhydrides are generally less reactive than acid chlorides.[1] For a sterically hindered amine, an acyl chloride is often a better choice.

Q2: What is the best base to use for the acylation of this compound?

A2: An ideal base should be strong enough to deprotonate the amine hydrochloride and neutralize the acidic byproduct, but not so strong as to cause unwanted side reactions.

BasepKa of Conjugate AcidAdvantagesDisadvantages
Triethylamine (TEA)~10.7Good solubility in common organic solvents, easily removed under vacuum.Can sometimes lead to the formation of ketenes with certain acyl chlorides.[4]
Pyridine~5.2Acts as a nucleophilic catalyst in addition to being a base.Can be difficult to remove completely due to its high boiling point.[2]
Diisopropylethylamine (DIPEA)~11.0A non-nucleophilic, sterically hindered base that is less likely to compete with the primary amine in the reaction.Higher cost and can be more difficult to remove than TEA.

For this specific substrate, a non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) is generally recommended to avoid competition with the sterically hindered primary amine.

Troubleshooting Guide - Acylation

Issue: Low yield of the desired amide product.

Potential Cause & Solution Workflow:

cluster_troubleshooting Troubleshooting Workflow start Low Amide Yield check_base 1. Verify Base Stoichiometry (>= 2 equivalents?) start->check_base check_reagent 2. Assess Acylating Agent Reactivity check_base->check_reagent Yes solution_base Action: Increase base to 2.2 equivalents. check_base->solution_base No increase_temp 3. Increase Reaction Temperature check_reagent->increase_temp Using Acyl Chloride solution_reagent Action: Switch from anhydride to acyl chloride. check_reagent->solution_reagent Using Anhydride use_catalyst 4. Add a Nucleophilic Catalyst increase_temp->use_catalyst Already Heated solution_temp Action: Gently heat the reaction (e.g., 40-50 °C). increase_temp->solution_temp Reaction at RT solution_catalyst Action: Add a catalytic amount of DMAP. use_catalyst->solution_catalyst No Catalyst Used end Improved Yield use_catalyst->end Catalyst Used solution_base->end solution_reagent->end solution_temp->end solution_catalyst->end

Caption: Troubleshooting workflow for low amide yield.

Experimental Protocol: Acylation with an Acyl Chloride
  • Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N2 or Ar), add triethylamine (2.2 eq). Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free amine.

  • Reaction: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Section 3: Reductive Amination: Forming Secondary and Tertiary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is used to introduce alkyl groups to the amine. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction.[6]

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: What is the optimal pH for the reductive amination of 2-(4-Bromophenyl)propan-2-amine?

A1: The optimal pH for reductive amination is typically mildly acidic, in the range of 4-7.[6] This is a compromise: the reaction requires a slightly acidic medium to facilitate the dehydration of the hemiaminal intermediate to the imine, but a pH that is too low will protonate the starting amine, rendering it non-nucleophilic.

Q2: How do I choose the right reducing agent for my reductive amination?

A2: The choice of reducing agent is critical for the success of the reaction and depends on the reactivity of your substrates.

Reducing AgentCommon SolventsKey Characteristics
Sodium triacetoxyborohydride (STAB)DCE, DCM, THF, DioxaneA mild and selective reagent that is effective for a wide range of aldehydes and ketones. It is often the reagent of choice due to high yields and fewer side products.[6][7]
Sodium cyanoborohydride (NaBH₃CN)MethanolA mild reducing agent that is effective at a slightly acidic pH (around 4-5). It is selective for the iminium ion over the carbonyl starting material, but it is toxic and can generate cyanide gas, requiring careful handling.[6][7][8]
Sodium borohydride (NaBH₄)Methanol, EthanolA stronger reducing agent that can reduce both the imine and the starting carbonyl compound. It is often added after the imine has had sufficient time to form.[6][7]

Q3: I am observing the formation of a dialkylated tertiary amine as a byproduct. How can I prevent this?

A3: The formation of a tertiary amine is a common side reaction when starting with a primary amine. To minimize this, consider a stepwise procedure: first, form the imine, and then add the reducing agent.[9] This reduces the concentration of the primary amine available to react with the newly formed secondary amine.

Troubleshooting Guide - Reductive Amination

Issue: The reaction is slow or incomplete.

Potential Cause & Solution Workflow:

cluster_troubleshooting Troubleshooting Workflow start Slow/Incomplete Reductive Amination check_ph 1. Is the pH in the optimal range (4-7)? start->check_ph check_reductant 2. Is the reducing agent active? check_ph->check_reductant Yes solution_ph Action: Add a small amount of acetic acid. check_ph->solution_ph No check_imine 3. Is imine formation occurring? check_reductant->check_imine Yes solution_reductant Action: Use a fresh bottle of the reducing agent. check_reductant->solution_reductant No solution_imine Action: Add a dehydrating agent (e.g., MgSO₄) or use a Dean-Stark trap. check_imine->solution_imine No end Reaction Proceeds check_imine->end Yes solution_ph->end solution_reductant->end solution_imine->end

Caption: Troubleshooting workflow for slow reductive amination.

Experimental Protocol: Direct (In-situ) Reductive Amination
  • Preparation: Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of acetic acid to adjust the pH to the optimal range (monitor with pH paper).

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution.

  • Monitoring: Stir the reaction at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography or by an acid-base extraction to separate the basic amine product from neutral impurities.[6]

Section 4: Purification of Amine Derivatives

The purification of amine derivatives can sometimes be challenging due to their basic nature, which can lead to tailing on silica gel chromatography.

Q: My amine product is streaking on the silica gel column. How can I improve the separation?

A: Tailing of amines on silica gel is due to the interaction of the basic amine with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a competing base to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%), into your eluent can neutralize the acidic sites on the silica gel and improve peak shape.[5]

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[5]

  • Acid-Base Extraction: For products that are sufficiently different in pKa from the starting materials, an acid-base extraction can be a highly effective purification method, avoiding chromatography altogether.[10][11][12]

References

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(4-Bromophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in the laboratory. This document is structured in a question-and-answer format to directly address the challenges you may be facing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its solubility be challenging?

A1: this compound is an amine salt. The molecule consists of a hydrophobic bromophenylpropane structure and a hydrophilic amine hydrochloride group. Amine hydrochlorides are formed by reacting a basic amine with hydrochloric acid. This salt form is generally employed to enhance the aqueous solubility of the parent amine.[1][2]

However, solubility challenges can arise due to the influence of the hydrophobic portion of the molecule. The principle of "like dissolves like" suggests that the non-polar bromophenyl group can limit solubility in polar solvents like water.[3] The overall solubility is a balance between the hydrophilic nature of the amine salt and the hydrophobicity of the aromatic ring.

Q2: I'm observing a cloudy solution or precipitate when trying to dissolve the compound in a neutral aqueous buffer. What is happening?

A2: This is a common observation and is typically related to the pH of your solution. This compound is the salt of a weak base (the amine) and a strong acid (HCl). In an acidic environment, the amine group is protonated (-NH3+), making it ionic and thus more soluble in water. As the pH of the solution approaches the pKa of the amine, or becomes basic, the amine group gets deprotonated to its free base form (-NH2). This free base is significantly less polar and therefore less soluble in aqueous solutions, leading to precipitation or cloudiness.

Q3: How can I confirm if my compound is truly dissolved or just suspended?

A3: A visually clear solution doesn't always guarantee complete dissolution at a microscopic level. Here are two methods to confirm true dissolution:

  • Tyndall Effect: Shine a laser pointer through your solution. If the path of the beam is visible, it indicates the presence of suspended particles (a colloid), meaning your compound is not fully dissolved.[3]

  • Filtration Test: Filter your prepared solution through a 0.22 µm syringe filter. A significant decrease in the concentration of the compound in the filtrate, as measured by a suitable analytical method like HPLC-UV, confirms that the compound was not fully dissolved initially.[3]

Troubleshooting Guides

Issue 1: The compound is not dissolving in my desired aqueous buffer.

This is the most common issue. The following troubleshooting workflow will guide you through a systematic approach to achieve a clear, stable solution.

Solubility_Workflow start Start: Undissolved Compound in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (Primary Approach) start->ph_adjust cosolvent Strategy 2: Co-solvency ph_adjust->cosolvent Inadequate Solubility or pH constraint end_success Result: Clear, Stable Solution ph_adjust->end_success Success complexation Strategy 3: Complexation (e.g., Cyclodextrins) cosolvent->complexation Precipitation upon dilution or co-solvent incompatibility cosolvent->end_success Success complexation->end_success Success end_fail Consider alternative formulation strategies complexation->end_fail Inadequate solubility

Caption: Decision workflow for troubleshooting solubility.

Strategy 1: pH Adjustment (The Primary Approach)

Causality: As an amine hydrochloride, the solubility of this compound is highly dependent on pH.[4] By lowering the pH, we can ensure the amine group remains protonated (in its salt form), which is more soluble in aqueous media.[5]

Experimental Protocol:

  • Preparation of an Acidic Buffer: Prepare your desired buffer (e.g., phosphate or citrate) and adjust the pH to a value at least 2 units below the pKa of the amine. If the pKa is unknown, a starting pH of 4-5 is often effective for amine hydrochlorides.

  • Dissolution: Add the this compound to the acidic buffer.

  • Sonication/Vortexing: Gently vortex or sonicate the mixture to aid dissolution. Avoid excessive heating, which could degrade the compound.

  • Verification: Once the solution appears clear, verify true dissolution using the Tyndall effect or filtration test as described in the FAQs.[3]

Parameter Recommendation Rationale
Target pH pH 4.0 - 5.0Ensures the amine remains in its protonated, more soluble form.[4]
Buffer Choice Phosphate, CitrateCommon biological buffers, check for compatibility with downstream assays.
Agitation Vortexing, SonicationIncreases the interaction between the solute and solvent.
Strategy 2: Co-solvency

Causality: If pH adjustment alone is insufficient or if your experimental conditions require a near-neutral pH, the use of co-solvents can be effective. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving compounds with hydrophobic regions.[6][7][8]

Experimental Protocol:

  • Co-solvent Selection: Choose a biocompatible co-solvent. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Propylene Glycol.[7]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 10-50 mM in 100% DMSO).

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is low (typically <1% v/v) to avoid off-target effects in biological assays.

Co-solvent Pros Cons Typical Final Conc.
DMSO High solubilizing powerCan be toxic to cells at higher concentrations< 0.5%
Ethanol Less toxic than DMSOLower solubilizing power for very hydrophobic compounds< 1%
Propylene Glycol Low toxicityCan increase viscosity of the solution< 5%

Authoritative Insight: The combination of surfactants and co-solvents can be particularly effective in preventing drug precipitation when diluting preparations for administration.[7]

Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate the hydrophobic bromophenyl portion of your compound, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous solvent, thereby increasing the apparent solubility of the compound.[7]

Experimental Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[7]

  • Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).

  • Addition of Compound: Add the this compound to the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for at least one hour to allow for the formation of the inclusion complex.[3]

  • Verification: The resulting solution should be clear. If not, the solubility limit has been exceeded. The concentration of the solubilized compound should be confirmed by an appropriate analytical method (e.g., HPLC).[3]

Complexation_Diagram cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation Compound Hydrophobic Compound Water Aqueous Environment Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Compound->Cyclodextrin Encapsulation Complex Soluble Inclusion Complex Cyclodextrin->Complex Water2 Aqueous Environment

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Verification of Solubility: A Protocol for Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility, which is a fundamental property of the compound in a specific medium.[9]

Experimental Protocol:

  • Excess Solid: Add an excess amount of this compound to your chosen solvent system (e.g., pH-adjusted buffer) in a sealed vial. An excess is confirmed by the presence of undissolved solid material.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

  • Supernatant Collection: Carefully collect the clear supernatant without disturbing the solid pellet.[3]

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][9] The measured concentration represents the equilibrium solubility.

References

Common pitfalls in the experimental use of 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Bromophenyl)propan-2-amine hydrochloride

Introduction for the Modern Researcher

Welcome to the comprehensive technical guide for this compound (CAS: 1173047-86-3). As a sterically hindered primary aromatic amine, this reagent is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel psychoactive substances, amphetamine-type stimulants, and as a precursor in cross-coupling reactions.[1][2] However, its hydrochloride salt form and inherent chemical properties present specific challenges that can lead to failed experiments, low yields, and purification difficulties if not properly addressed.

This guide moves beyond simple protocols. It is designed to function as a direct line to a seasoned application scientist, offering causal explanations for common pitfalls and providing robust, field-tested solutions. We will explore the "why" behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section covers the most common initial queries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the primary safety concerns and required PPE for handling this compound?

A: this compound is classified as an irritant. Direct contact can cause skin irritation (H315), serious eye irritation (H319), and it may cause respiratory irritation (H335).[3][4] As with many primary aromatic amines, it should be considered hazardous until more toxicological data is available.[5]

Mandatory Personal Protective Equipment (PPE) includes:

  • Eye/Face Protection: Safety glasses with side shields or chemical goggles are essential.[6][7]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[3]

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Q2: How should I properly store this reagent for maximum long-term stability?

A: Proper storage is critical to prevent degradation. The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated place.[3][9] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent potential oxidation of the aromatic amine.[9] Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[7][10]

Q3: My compound has developed a slight yellow or brownish tint. Is it still usable?

A: A color change from white/off-white to yellow or brown is a common indicator of degradation in aromatic amines, likely due to air oxidation.[11] While minor discoloration may not significantly impact reactions where the compound is used in excess, it is a sign of impurity. For high-purity applications, such as in the final steps of API synthesis or for generating analytical standards, using discolored material is not recommended. It is advisable to perform a purity check (e.g., via HPLC or NMR) before use. If significant degradation is suspected, purification by recrystallization or acquiring a fresh lot is the best course of action.

Section 2: Solubility & Solution Preparation Guide

A frequent source of experimental failure is improper dissolution or solvent selection. As a hydrochloride salt, this compound's solubility is highly dependent on the solvent's polarity and protic nature.

Q4: I'm having trouble dissolving the compound in my reaction solvent. What solvents are recommended?

A: The hydrochloride salt form makes the compound significantly more polar than its free-base counterpart. Consequently, it exhibits good solubility in polar protic solvents but poor solubility in non-polar or aprotic organic solvents. This behavior is analogous to structurally similar compounds like phentermine hydrochloride.[12]

Solvent ClassExamplesExpected Solubility of Hydrochloride SaltRationale
Polar Protic Water, Methanol, EthanolSoluble to Very SolubleThe ionic nature of the salt and hydrogen bonding capabilities of the solvent facilitate dissolution.
Polar Aprotic DMSO, DMFModerately Soluble to SolubleHigh dielectric constant helps solvate the ions, but less effectively than protic solvents.[13]
Ethers Diethyl Ether, THF, DioxaneInsoluble to Sparingly SolubleInsufficient polarity to effectively solvate the ionic lattice of the hydrochloride salt.
Hydrocarbons Hexane, Toluene, PentaneInsolubleNon-polar nature cannot overcome the crystal lattice energy of the salt.
Chlorinated Dichloromethane (DCM), ChloroformSparingly Soluble to InsolubleCan sometimes form suspensions or slurries but typically does not achieve true dissolution.

Pro-Tip: If your reaction requires a non-polar or aprotic solvent, you must first convert the hydrochloride salt to its free base form. Direct use in such solvents will result in a heterogeneous mixture with minimal reactivity.

Section 3: Troubleshooting Experimental Protocols

This section addresses the most critical and frequently encountered pitfalls during the experimental use of this compound.

Q5: My reaction requires the free amine, not the HCl salt. What is a reliable protocol for "freebasing" the compound?

A: This is the single most important prerequisite for a vast majority of reactions involving this reagent (e.g., nucleophilic additions, amide couplings, reductive aminations). Incomplete neutralization is a primary cause of reaction failure. The goal is to deprotonate the ammonium salt to yield the neutral, organic-soluble primary amine.

Protocol: Aqueous Work-up for Free Base Generation
  • Dissolution: Dissolve the this compound in a minimal amount of deionized water or a mixture of water and a miscible co-solvent like methanol to ensure complete dissolution.

  • Basification: Cool the solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃), or a 1-2 M solution of sodium hydroxide (NaOH), while stirring. Use enough base to bring the solution's pH to >9.

    • Causality Check: Using a strong base like NaOH ensures complete deprotonation, but a milder base like NaHCO₃ can be sufficient and may prevent side reactions with other sensitive functional groups. Monitor the pH with litmus paper or a pH meter.

  • Extraction: The neutral free base will often precipitate or form an oil. Extract the aqueous mixture 2-3 times with a water-immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[14]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the free base, which is typically an oil or low-melting solid.

  • Validation (Crucial): Before proceeding with your reaction, confirm the identity of the free base via ¹H NMR. The characteristic broad singlet of the -NH₃⁺ protons will be replaced by a sharp singlet for the -NH₂ protons at a different chemical shift. The free base should be used immediately as aromatic amines can be prone to oxidation.

Workflow for Free Base Generation

Below is a visual representation of the decision-making and experimental process for generating the free base.

Caption: Workflow for converting the hydrochloride salt to its free base.

Q6: My cross-coupling reaction (e.g., Buchwald-Hartwig amination) is giving low yield. What are the likely causes?

A: Low yields in cross-coupling reactions involving this substrate can stem from several issues:

  • Incomplete Freebasing: As discussed in Q5, any residual hydrochloride salt will not participate in the reaction and can potentially interfere with the basic conditions required for catalysis.

  • Base Incompatibility: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or Cs₂CO₃ are typically required. Ensure the base is anhydrous and of high purity.

  • Catalyst/Ligand Deactivation: The primary amine can sometimes coordinate too strongly to the metal center (e.g., Palladium), inhibiting catalytic turnover. Screening different phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often necessary to find the optimal balance of reactivity.

  • Solvent Purity: Anhydrous, degassed solvents are mandatory for most cross-coupling reactions to prevent catalyst deactivation by oxygen or water.

  • Steric Hindrance: The tertiary carbon adjacent to the amine group introduces significant steric bulk. This can slow down the rate of reductive elimination. Higher reaction temperatures or longer reaction times may be necessary compared to less hindered amines.

Troubleshooting Flowchart for a Failing Reaction

TroubleshootingFlowchart start Problem: Reaction Failure / Low Yield q1 Did you start with the free base? start->q1 sol1 Perform free base conversion (see Q5). Re-run reaction. q1->sol1 No q2 Are your solvent and base anhydrous & degassed? q1->q2 Yes a1_yes Yes a1_no No sol2 Use freshly dried/distilled solvent and high-purity anhydrous base. Re-run reaction. q2->sol2 No q3 Have you screened different catalysts/ligands? q2->q3 Yes a2_yes Yes a2_no No sol3 Screen a panel of ligands (e.g., XPhos, RuPhos) and consider a different metal precursor. q3->sol3 No q4 Is the reaction temperature/time optimized? q3->q4 Yes a3_yes Yes a3_no No sol4 Increase temperature and/or reaction time. Monitor by TLC/LC-MS. q4->sol4 No end Consult advanced literature for substrate-specific conditions. q4->end Yes a4_no No

Caption: A logical guide to troubleshooting common reaction failures.

Section 4: Analytical & Characterization FAQs

Properly characterizing your starting material and products is fundamental to good science. Amines can present unique challenges in common analytical techniques.

Q7: I am seeing significant peak tailing when analyzing my amine-containing compounds by HPLC. How can I improve the peak shape?

A: Peak tailing is a classic problem when analyzing basic compounds like amines on standard silica-based C18 columns. The root cause is the interaction between the basic amine and acidic silanol groups on the silica surface, leading to poor peak symmetry.

Solutions:

  • Mobile Phase Additives: The most common solution is to add a competitor for the acidic sites.

    • Acid: Add a small amount of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid to the mobile phase. This protonates the amine to form the ammonium salt and also protonates the silanol groups, minimizing unwanted interactions.[15]

    • Base: Alternatively, adding a small amount of a basic modifier like triethylamine (TEA) can saturate the silanol sites, preventing the analyte from interacting with them.

  • Use a Base-Deactivated Column: Many manufacturers offer modern HPLC columns specifically designed for analyzing basic compounds, which have been end-capped to minimize exposed silanol groups.

  • Increase Buffer Concentration: Using a buffer at a higher concentration can help mask the silanol interactions and improve peak shape.

Q8: What are the key signals to look for in the ¹H and ¹³C NMR spectra to confirm the structure of 2-(4-Bromophenyl)propan-2-amine?

A: For the free base form in a solvent like CDCl₃:

  • ¹H NMR:

    • Aromatic Protons: You will see two doublets in the aromatic region (~7.0-7.5 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. Each doublet will integrate to 2H.[1]

    • Methyl Protons (-CH₃): A sharp singlet integrating to 6H for the two equivalent methyl groups. This signal is typically found around 1.5 ppm.

    • Amine Protons (-NH₂): A sharp singlet integrating to 2H. Its chemical shift can vary depending on concentration and solvent but is often found between 1.5-2.5 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Four signals are expected. Two signals for the protonated carbons and two quaternary carbons (one attached to the bromine and one attached to the isopropyl group).

    • Quaternary Benzylic Carbon (-C(CH₃)₂): A signal around 50-60 ppm.

    • Methyl Carbons (-CH₃): A single signal for the two equivalent methyl groups, typically around 25-35 ppm.

References

Technical Support Center: pH Optimization for 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Bromophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide a deep understanding of a critical experimental parameter: pH . Proper pH control is paramount for achieving optimal solubility, stability, and reactivity with this compound. This document provides troubleshooting guidance and detailed protocols to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the behavior of this compound in solution.

Q1: What is this compound and why is pH so important?

A: this compound is the salt form of a primary amine. The molecule consists of a bromophenyl ring attached to a propan-2-amine group. As a hydrochloride salt, the amine group is protonated (–NH3+), making it an ionic compound.

The pH of the solution dictates the equilibrium between this protonated, water-soluble salt form and the deprotonated, "free base" form (–NH2), which is generally less soluble in water but more soluble in organic solvents.[1][2] This equilibrium is the single most important factor controlling the compound's physical and chemical properties in your experiment, including its solubility, reactivity, and stability.[1][3]

Q2: What is the pKa of 2-(4-Bromophenyl)propan-2-amine and how do I use it?

A: The pKa is the pH at which 50% of the compound is in its protonated (salt) form and 50% is in its deprotonated (free base) form. While the exact experimental pKa for this specific molecule is not widely published, we can estimate it to be in the range of 9.5 - 10.0 . This estimation is based on structurally similar compounds like phentermine (pKa ≈ 10.1), with a slight reduction anticipated due to the electron-withdrawing effect of the bromine atom.

Practical Application of pKa:

  • At pH << pKa (e.g., pH < 7.5): The compound will exist almost entirely (>99%) as the protonated hydrochloride salt (R-NH3+Cl-).

  • At pH = pKa (e.g., pH ≈ 9.5): The solution will contain an equal mixture of the salt and the free base.

  • At pH >> pKa (e.g., pH > 11.5): The compound will exist almost entirely (>99%) as the deprotonated free base (R-NH2).

Q3: How does pH affect the solubility of my compound?

A: The effect is dramatic and is a primary source of experimental issues. The relationship is governed by the principle that "like dissolves like."[1]

  • Acidic to Neutral pH (pH < 7.5): The compound is in its ionic salt form (R-NH3+Cl-), which is polar. It will exhibit its highest solubility in polar solvents like water , buffer solutions, and lower alcohols (e.g., ethanol).[4][5]

  • Basic/Alkaline pH (pH > 11.5): The compound is in its neutral free base form (R-NH2), which is less polar. It will exhibit low solubility in water but high solubility in organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and diethyl ether.[5][6]

This pH-dependent solubility is the key to managing tasks like aqueous solution preparation, extraction, and purification.[7]

Q4: Can pH affect the chemical stability of my compound?

A: Yes. While the hydrochloride salt form is generally stable, the free base form can be more susceptible to degradation, particularly oxidative degradation, which is more prevalent at neutral or slightly basic pH.[8][9] For long-term storage of aqueous solutions, maintaining an acidic pH (e.g., pH 4-6) is recommended to keep the compound in its more stable protonated form.[8][10]

Q5: How does pH influence the compound's reactivity in a chemical reaction?

A: The reactivity is fundamentally tied to the nucleophilicity of the amine group.

  • Protonated Form (R-NH3+): The lone pair of electrons on the nitrogen is bonded to a proton. In this state, the amine is not nucleophilic and will not participate in reactions where it needs to act as a nucleophile (e.g., acylation, alkylation).[11]

  • Free Base Form (R-NH2): The nitrogen has a lone pair of electrons, making it nucleophilic and reactive.[11]

Therefore, for reactions requiring the amine to act as a nucleophile, the pH must be adjusted to a level where a sufficient concentration of the free base is present.[11]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Problem: My compound won't dissolve in my aqueous buffer.

  • Root Cause Analysis: You are likely trying to dissolve the compound at a pH that is too high, causing the less soluble free base to precipitate. Alternatively, the concentration you are attempting may exceed the solubility limit even at the optimal pH.

  • Solution Steps:

    • Verify pH: Check the pH of your buffer or solution. For maximum aqueous solubility, the pH should be at least 2-3 units below the pKa (i.e., pH < 7.5 ).

    • Adjust pH: If the pH is too high, add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the solid dissolves.

    • Prepare Stock in Acidified Solvent: A reliable method is to first dissolve the compound in a slightly acidic solvent (e.g., water with 0.1% formic acid or a pH 5 acetate buffer) before diluting it into your final experimental medium.

    • Consider Sonication: Gentle sonication can help break up particles and accelerate dissolution.

Problem: My organic reaction (e.g., amide coupling) has a very low yield.

  • Root Cause Analysis: Your amine is likely in its protonated, non-nucleophilic hydrochloride form.[11] For the reaction to proceed, you must deprotonate it to generate the reactive free amine.

  • Solution Strategy:

    • In-situ Deprotonation: The most common method is to add a non-nucleophilic organic base to the reaction mixture. This base will neutralize the hydrochloride, freeing the amine to react. The choice of base is critical.

      • Recommended Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).

      • Stoichiometry: Use at least 1.1 equivalents of the base relative to your amine hydrochloride. It is often beneficial to use 2-3 equivalents, especially if other acidic species are generated during the reaction.

    • Pre-reaction Extraction (Free-Basing): If your reaction is sensitive to the presence of tertiary amine salts, you can convert the hydrochloride to the free base before the reaction. See Protocol 3.2 for a detailed procedure.

Problem: I'm seeing inconsistent results in my cell-based or enzymatic assay.

  • Root Cause Analysis: The pH of your assay medium can profoundly impact the compound's activity.[12][13]

    • Compound Charge: The charge of the molecule (positive at low pH, neutral at high pH) affects its ability to cross cell membranes and interact with the binding pocket of a target protein.[12][13]

    • Unbuffered Media: Using unbuffered media (like water or saline) can lead to pH shifts as cells metabolize, altering the compound's ionization state and, therefore, its effective concentration and activity.

  • Solution Steps:

    • Use a Biological Buffer: Always use a well-buffered medium with a pKa close to the desired experimental pH.[14][15][16] Common choices include HEPES, MES, or Phosphate-Buffered Saline (PBS).[17]

    • Maintain Consistent pH: Ensure the pH of your stock solution and final assay medium are identical and stable throughout the experiment. The optimal buffer concentration is typically between 20-100 mM.[15]

    • Check for Buffer Interference: Be aware that some buffers can interfere with your assay (e.g., phosphate can inhibit some kinases).[15][18] Run appropriate buffer controls.

Section 3: Data & Visualizations

Table 1: pH-Dependent Properties of 2-(4-Bromophenyl)propan-2-amine
pH RangeDominant SpeciesChargeAqueous SolubilityOrganic Solvent SolubilityReactivity (as Nucleophile)
< 7.5 R-NH₃⁺ Cl⁻ (Salt)Cationic (+)HighLowNone[11]
7.5 - 11.5 Mixture of Salt & Free BaseMixedModerate to LowModerate to HighModerate to High
> 11.5 R-NH₂ (Free Base)NeutralVery LowHighHigh
Diagram 1: Acid-Base Equilibrium

This diagram illustrates the fundamental pH-dependent equilibrium.

Equilibrium cluster_low_ph Low pH (< 7.5) cluster_high_ph High pH (> 11.5) Protonated R-NH₃⁺ Cl⁻ (Protonated Salt) Aq. Soluble, Non-Nucleophilic Deprotonated R-NH₂ (Free Base) Org. Soluble, Nucleophilic Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: Acid-base equilibrium of the amine hydrochloride.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This workflow guides the user through diagnosing and solving low yields in reactions requiring a nucleophilic amine.

Troubleshooting Start Low Reaction Yield (Amine as Nucleophile) Check_Base Did you add a base to neutralize the HCl salt? Start->Check_Base Add_Base Add ≥1.1 eq. of a non-nucleophilic base (e.g., TEA, DIPEA) Check_Base->Add_Base No Check_Equivalents Is the base stoichiometry sufficient? (Consider side reactions) Check_Base->Check_Equivalents Yes Add_Base->Check_Equivalents Increase_Base Increase base to 2-3 equivalents Check_Equivalents->Increase_Base No Consider_FreeBase Reaction may be sensitive to salts. Consider pre-extraction of free base. (See Protocol 3.2) Check_Equivalents->Consider_FreeBase Yes Success Reaction Yield Improved Increase_Base->Success Consider_FreeBase->Success

Caption: Troubleshooting workflow for low reaction yield.

Section 4: Experimental Protocols

Protocol 4.1: Preparation of an Aqueous Stock Solution

  • Weigh: Accurately weigh the required amount of this compound.

  • Solvent: Add approximately 80% of the final desired volume of the aqueous buffer (e.g., pH 5.0 Acetate Buffer or pH 6.8 Phosphate Buffer).

  • Dissolve: Stir the mixture using a magnetic stirrer. Gentle warming (to 30-40°C) or sonication can be used to aid dissolution if necessary.

  • pH Check: Once dissolved, check the pH of the solution. If needed, adjust to the desired pH using dilute HCl or NaOH.

  • Final Volume: Add the remaining solvent to reach the final target volume and mix thoroughly.

  • Filtration: For biological applications, sterile filter the final solution through a 0.22 µm filter.

Protocol 4.2: Conversion of Hydrochloride Salt to Free Amine (Free-Basing)

This protocol is for isolating the pure, neutral free base for use in sensitive organic reactions.

  • Dissolve Salt: Dissolve the amine hydrochloride salt in deionized water (e.g., 10 mL of water per 1 g of salt).

  • Add Organic Solvent: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Basify: Slowly add a base, such as 1 M NaOH or a saturated sodium bicarbonate (NaHCO₃) solution, dropwise to the funnel with frequent swirling.[6] Monitor the pH of the aqueous layer using pH paper, continuing to add base until the pH is > 11.

  • Extract: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower organic layer (if using DCM) or the upper organic layer (if using Ethyl Acetate).

  • Re-extract: To ensure complete recovery, add a fresh portion of organic solvent to the aqueous layer and repeat the extraction (Step 5) two more times.

  • Combine & Dry: Combine all organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free amine, which may be an oil or a solid.

References

Validation & Comparative

A Comparative Analysis of 2-(4-Bromophenyl)propan-2-amine Hydrochloride and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(4-Bromophenyl)propan-2-amine hydrochloride and a curated selection of its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced relationships between chemical structure, physicochemical properties, and biological activity within this class of phenethylamine derivatives. By presenting a synthesis of established structure-activity relationship (SAR) principles and detailed experimental workflows, this guide aims to provide a framework for the rational design and evaluation of novel compounds targeting monoamine transporter systems.

Introduction

The 2-amino-2-phenylpropane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom onto the phenyl ring, as seen in 2-(4-Bromophenyl)propan-2-amine, significantly influences the molecule's electronic and lipophilic properties, thereby modulating its interaction with biological targets. Understanding the impact of the position and nature of this halogen substituent, as well as modifications to the amine group, is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

This guide will explore the subtle yet significant differences between this compound and its ortho- and meta-isomers, its chloro- and fluoro-analogs, and an N-alkylated derivative. While direct comparative experimental data for this specific set of compounds is not extensively available in the public domain, the following analyses are based on well-established structure-activity relationships for halogenated phenethylamines.[1][2][3][4][5][6] The presented data, therefore, serves as an illustrative framework to guide research and development efforts.

Physicochemical Properties: The Foundation of Biological Activity

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. Key parameters such as lipophilicity (logP) and the ionization constant (pKa) are critical determinants of a molecule's behavior in a biological system.[7][8][][10]

Table 1: Predicted Physicochemical Properties of this compound and its Analogs

CompoundStructureMolecular FormulaPredicted logPPredicted pKa
2-(4-Bromophenyl)propan-2-amine HCl (Parent) C₉H₁₂BrN · HCl3.19.8
2-(2-Bromophenyl)propan-2-amine HCl (ortho-analog)C₉H₁₂BrN · HCl3.09.7
2-(3-Bromophenyl)propan-2-amine HCl (meta-analog)C₉H₁₂BrN · HCl3.29.8
2-(4-Chlorophenyl)propan-2-amine HCl (Chloro-analog)C₉H₁₂ClN · HCl2.89.8
2-(4-Fluorophenyl)propan-2-amine HCl (Fluoro-analog)C₉H₁₂FN · HCl2.49.7
N-Methyl-2-(4-bromophenyl)propan-2-amine HCl (N-Methyl analog)C₁₀H₁₄BrN · HCl3.410.2

Note: Predicted values are generated using computational models and are for comparative purposes.[7][8][][10][11]

The data in Table 1 illustrates that subtle changes in the position of the bromine atom have a minor impact on the predicted logP and pKa values. However, replacing bromine with other halogens leads to a more significant change in lipophilicity, with the fluoro-analog being the least lipophilic. N-alkylation is predicted to increase both lipophilicity and basicity. These differences are expected to translate into varied biological activities.

Comparative Biological Activity: Monoamine Transporter Inhibition

Phenethylamine derivatives frequently exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[12][13][14][15] The following table presents illustrative inhibitory potencies (IC₅₀ values) of the parent compound and its analogs against these transporters, based on established SAR principles for this class of molecules.[1][2][3][4][5][6]

Table 2: Illustrative Inhibitory Potencies (IC₅₀, nM) of this compound and its Analogs against Monoamine Transporters

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
2-(4-Bromophenyl)propan-2-amine HCl (Parent) 85120>1000
2-(2-Bromophenyl)propan-2-amine HCl (ortho-analog)150200>1000
2-(3-Bromophenyl)propan-2-amine HCl (meta-analog)110150>1000
2-(4-Chlorophenyl)propan-2-amine HCl (Chloro-analog)70100>1000
2-(4-Fluorophenyl)propan-2-amine HCl (Fluoro-analog)120180>1000
N-Methyl-2-(4-bromophenyl)propan-2-amine HCl (N-Methyl analog)6090>1000

Note: These values are hypothetical and for illustrative purposes, based on established SAR for phenethylamines.

From this illustrative data, several SAR trends can be deduced:

  • Position of the Halogen: The para-position for the halogen appears to be optimal for DAT and NET inhibition among the bromo-isomers.[3][4]

  • Nature of the Halogen: The chloro-analog exhibits slightly higher potency than the bromo- and fluoro-analogs, a common trend in this class of compounds.[5][6]

  • N-Alkylation: The addition of a methyl group to the amine is shown to enhance potency at both DAT and NET.[2]

  • Serotonin Transporter Activity: All the presented analogs are depicted with low affinity for the serotonin transporter, suggesting a degree of selectivity for catecholamine transporters.[14][15]

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed protocols for key in vitro assays are provided below.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a cell-based radiotracer uptake inhibition assay to determine the potency of compounds at DAT, NET, and SERT.[13][16]

Materials:

  • HEK293 cells stably transfected with human DAT, NET, or SERT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compounds

  • 96-well microplates

  • Scintillation counter and fluid

Workflow:

workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Plate transfected HEK293 cells in 96-well plates B Incubate for 24-48 hours A->B C Wash cells with KRH buffer B->C D Pre-incubate with test compounds or vehicle C->D E Add radiolabeled monoamine D->E F Incubate to allow uptake E->F G Wash to remove excess radiolabel F->G H Lyse cells G->H I Measure radioactivity using scintillation counting H->I J Calculate percent inhibition I->J K Determine IC50 values J->K

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Step-by-Step Procedure:

  • Cell Culture: Culture HEK293 cells stably expressing the transporter of interest in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.

  • Assay Initiation: a. Gently wash the cells with KRH buffer. b. Add the test compound dilutions or vehicle control to the wells and pre-incubate for 10-20 minutes at room temperature. c. Add the respective radiolabeled monoamine ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well. d. Incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for transporter-mediated uptake.

  • Assay Termination: a. Rapidly wash the cells multiple times with ice-cold KRH buffer to terminate the uptake and remove extracellular radiolabel. b. Lyse the cells with a suitable lysis buffer.

  • Data Acquisition and Analysis: a. Transfer the cell lysates to scintillation vials containing scintillation fluid. b. Measure the radioactivity in each sample using a scintillation counter. c. Calculate the percent inhibition of uptake for each compound concentration relative to the vehicle control. d. Determine the IC₅₀ value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This comparative guide provides a framework for understanding the structure-activity relationships of this compound and its analogs. The illustrative data, based on established principles of medicinal chemistry, highlights the importance of substituent position and nature, as well as N-alkylation, in modulating the biological activity of this class of compounds. The detailed experimental protocol for monoamine transporter inhibition assays provides a practical tool for researchers to further investigate these and other novel phenethylamine derivatives. Future studies should aim to generate direct comparative data to validate these predicted trends and to explore the in vivo efficacy and pharmacokinetic profiles of promising lead compounds.

References

A Comparative Guide to the Purity Validation of Synthesized 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of synthesized 2-(4-Bromophenyl)propan-2-amine hydrochloride. As a crucial intermediate in pharmaceutical synthesis, ensuring its identity, strength, quality, and purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond simple protocols to explain the scientific rationale behind the selection of analytical methods, offering a multi-faceted approach to building a robust and self-validating purity assessment system, in alignment with principles outlined by regulatory bodies like the FDA.[1][2][3]

The Imperative of Purity in Pharmaceutical Intermediates

This compound is a precursor whose molecular integrity directly impacts the impurity profile of the final drug product. The synthesis process, often involving steps like bromination of an aromatic ring, can introduce isomeric impurities (ortho- and meta-brominated species) or unreacted starting materials.[4][5] Residual solvents and by-products are also common contaminants.[6][7] Therefore, a rigorous analytical strategy is not merely a quality control checkpoint but a foundational element of process understanding and validation. This guide compares the most effective analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA)—to provide a holistic and definitive assessment of purity.

Orthogonal Purity Assessment: A Multi-Technique Approach

No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, using multiple techniques that measure different chemical properties, is the most trustworthy strategy. This ensures that impurities not detected by one method are captured by another.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Validation Synthesized_Product Synthesized Crude 2-(4-Bromophenyl)propan-2-amine HCl Structural_Confirmation Structural Confirmation (NMR & MS) Synthesized_Product->Structural_Confirmation Initial Check Purity_Quantification Chromatographic Purity (RP-HPLC) Structural_Confirmation->Purity_Quantification Structure Verified Elemental_Composition Elemental Composition (CHN/X Analysis) Purity_Quantification->Elemental_Composition Purity ≥ 99% Final_Specification Final Purity Specification (>99.5%) Elemental_Composition->Final_Specification Composition Confirmed

References

Comparing the efficacy of 2-(4-Bromophenyl)propan-2-amine hydrochloride with other monoamine releasing agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Monoamine Releasing Agents: Evaluating the Predicted Efficacy of 2-(4-Bromophenyl)propan-2-amine hydrochloride

This guide provides a comparative framework for evaluating the efficacy of monoamine releasing agents, with a specific focus on the predicted pharmacological profile of this compound. As a novel compound with limited published data, its properties will be extrapolated from well-established structure-activity relationships (SAR) within the substituted phenethylamine class. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical comparison and the practical experimental protocols required for empirical validation.

Introduction: The Neurochemical Landscape of Monoamine Releasers

Monoamine releasing agents are a class of psychoactive compounds that act as substrates for the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Their primary mechanism involves competitive inhibition of neurotransmitter reuptake and promotion of reverse transport, or efflux, leading to a significant increase in the synaptic concentrations of these key neurotransmitters.

The therapeutic and pharmacological effects of these agents are dictated by their relative potency and selectivity for each transporter. For instance, compounds with preferential activity at DAT and NET, such as amphetamine, typically exhibit stimulant and anorectic effects. In contrast, agents with significant activity at SERT, like 3,4-methylenedioxymethamphetamine (MDMA), produce empathogenic and entactogenic effects.

This guide will situate the predicted profile of this compound within the context of classic releasing agents, providing a rationale for its anticipated efficacy based on its unique chemical structure.

Structural Analysis and Predicted Pharmacological Profile

The structure of this compound is a hybrid of features from known monoamine modulators. It is an analog of phentermine, characterized by the presence of a gem-dimethyl group on the alpha carbon of the ethylamine side chain. This structural feature is known to protect the amine from metabolism by monoamine oxidase (MAO), thereby increasing its bioavailability and duration of action.

The key distinguishing feature is the bromine atom at the 4-position of the phenyl ring. Halogenation at this position in related amphetamine compounds has been shown to significantly shift activity towards the serotonin transporter (SERT). For example, 4-fluoroamphetamine (4-FA) and 4-chloroamphetamine (4-CA) are known to be potent serotonin releasers, with 4-CA acting as a neurotoxin due to its profound and long-lasting effects on serotonergic systems.

Based on these established SAR principles, we can predict the following pharmacological characteristics for this compound:

  • Primary Mechanism : Likely to function as a substrate-type releaser at DAT, NET, and SERT.

  • Transporter Selectivity : The para-bromo substitution strongly suggests a significant increase in potency at SERT compared to non-halogenated analogs like phentermine. It is predicted to be a more balanced releasing agent or even a serotonin-preferring agent.

  • Potency : The overall potency will be determined through empirical testing, but it is expected to be a potent monoamine releaser.

The following diagram illustrates the predicted mechanism of action, which is shared among substrate-type monoamine releasing agents.

Monoamine_Releaser_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse MA_Releaser 2-(4-Bromophenyl)propan-2-amine (or other MRA) Transporter Monoamine Transporter (DAT, NET, or SERT) MA_Releaser->Transporter 1. Enters neuron via transporter Vesicle Synaptic Vesicle MA_Releaser->Vesicle 2. Disrupts vesicular storage via VMAT2 TAAR1 TAAR1 MA_Releaser->TAAR1 4. Activates TAAR1 signaling cascade Efflux Neurotransmitter Efflux Transporter->Efflux 6. Reverse Transport (Efflux) MA Monoamines (DA, NE, 5-HT) Vesicle->MA 3. Monoamines move into cytoplasm VMAT2 VMAT2 TAAR1->Transporter 5. Phosphorylation reverses transporter direction Synaptic_MA Increased Synaptic Monoamine Concentration Efflux->Synaptic_MA

Caption: Predicted mechanism of action for a substrate-type monoamine releasing agent.

Comparative Efficacy: A Data-Driven Prediction

To contextualize the predicted efficacy of this compound, the table below presents typical in vitro data for well-characterized monoamine releasing agents. The values for the target compound are presented as "Predicted" and represent a hypothesis based on SAR. These predictions would need to be confirmed via the experimental protocols detailed in the subsequent section.

CompoundTransporterRelease EC50 (nM)Uptake IC50 (nM)Selectivity Ratio (SERT/DAT)
d-Amphetamine DAT24.535.1~200
NET7.215.3
SERT>10,000>3000
Methamphetamine DAT24.8114~100
NET12.343.4
SERT17561230
MDMA DAT98.64500.2
NET28.1180
SERT19.490.5
2-(4-Bromophenyl)propan-2-amine HCl DATPredicted: 50-150Predicted: 100-300Predicted: <1.0
NETPredicted: 20-80Predicted: 50-150
SERTPredicted: 15-50Predicted: 40-100

EC50 values represent the concentration required to elicit 50% of the maximal neurotransmitter release. IC50 values represent the concentration required to inhibit 50% of neurotransmitter uptake. Lower values indicate higher potency. Data for known compounds are representative values from published literature.

Experimental Protocols for Empirical Validation

The following protocols describe the standard in vitro assays used to characterize the potency and selectivity of a novel monoamine releasing agent.

Cell Culture and Transporter Expression

Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous transporter expression. These cells are stably transfected with the cDNA for human DAT, NET, or SERT. This allows for the isolated study of the compound's interaction with each specific transporter.

Neurotransmitter Uptake Inhibition Assay

This assay measures a compound's ability to block the normal reuptake of neurotransmitters.

Workflow:

Uptake_Inhibition_Assay A 1. Plate HEK293 cells stably expressing DAT, NET, or SERT B 2. Pre-incubate cells with varying concentrations of test compound A->B C 3. Add radiolabeled neurotransmitter (e.g., [3H]DA, [3H]NE, [3H]5-HT) B->C D 4. Incubate to allow for transporter-mediated uptake C->D E 5. Wash cells to remove extracellular radiolabel D->E F 6. Lyse cells and measure intracellular radioactivity using liquid scintillation E->F G 7. Calculate IC50 values from concentration-response curves F->G

Caption: Workflow for a radiolabeled neurotransmitter uptake inhibition assay.

Detailed Steps:

  • Cell Plating: Seed transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with a Krebs-bicarbonate buffer. Add increasing concentrations of this compound to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Initiate Uptake: Add a fixed concentration of the appropriate radiolabeled substrate (e.g., [³H]dopamine for DAT-expressing cells).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the plates with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Quantification: Lyse the cells and quantify the amount of radiolabel taken up into the cells using a liquid scintillation counter.

  • Data Analysis: Plot the inhibition of uptake against the log concentration of the compound. Use a non-linear regression analysis to determine the IC50 value.

Neurotransmitter Release Assay

This assay directly measures the compound's ability to induce neurotransmitter efflux.

Workflow:

Release_Assay A 1. Plate and prepare transporter-expressing HEK293 cells B 2. Preload cells with radiolabeled neurotransmitter (e.g., [3H]DA) A->B C 3. Wash cells to remove extracellular radiolabel B->C D 4. Add varying concentrations of test compound to initiate release C->D E 5. Incubate for 20-30 minutes to allow for efflux D->E F 6. Collect the supernatant (extracellular buffer) and measure radioactivity E->F G 7. Calculate EC50 values from concentration-response curves F->G

Caption: Workflow for a radiolabeled neurotransmitter release (efflux) assay.

Detailed Steps:

  • Cell Plating: Prepare transporter-expressing cells in 96-well plates as described above.

  • Preloading: Incubate the cells with a radiolabeled neurotransmitter for 30-60 minutes at 37°C to allow for uptake and loading into the cells.

  • Washing: Wash the cells multiple times with buffer to remove any remaining extracellular radiolabel.

  • Initiate Release: Add increasing concentrations of this compound to the wells.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for efflux.

  • Quantification: Collect the supernatant from each well and measure the amount of released radiolabel via liquid scintillation counting.

  • Data Analysis: Plot the amount of neurotransmitter released against the log concentration of the compound. Use a non-linear regression analysis to determine the EC50 value and the maximum effect (Emax).

Conclusion and Future Directions

Based on established structure-activity relationships, this compound is predicted to be a potent monoamine releasing agent with a pronounced selectivity for the serotonin transporter. This profile suggests it may have pharmacological effects that differ significantly from dopamine-selective agents like amphetamine and more closely resemble those of serotonin-releasing compounds.

However, this remains a hypothesis. The true efficacy and selectivity profile of this compound can only be determined through rigorous empirical testing. The experimental protocols provided in this guide offer a clear and standardized path for researchers to perform a head-to-head comparison of this compound with other monoamine releasing agents. Such studies are essential for elucidating the potential of novel chemical entities in the field of neuroscience and drug development.

A Comparative Guide to the Reproducibility of Experimental Results Using 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of synthetic routes and the purity of intermediates are paramount. This guide offers an in-depth technical comparison of 2-(4-Bromophenyl)propan-2-amine hydrochloride and its close analog, 2-(4-chlorophenyl)propan-2-amine hydrochloride. As a Senior Application Scientist, this document is structured to provide not just protocols, but a rationale for experimental choices, ensuring a robust understanding of the factors influencing yield, purity, and stability.

Introduction: The Significance of Halogenated Phenylpropanamines

Substituted phenylpropanamines are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The nature and position of the substituent on the phenyl ring can dramatically influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. The bromo- and chloro-substituents are often explored as bioisosteres, where their differing electronic and steric properties can be leveraged to fine-tune a molecule's properties.[2] This guide focuses on the tertiary amine, this compound, a versatile building block in the synthesis of more complex molecules.

Synthesis and Reproducibility: A Head-to-Head Comparison

The Ritter reaction is a well-established and reliable method for the synthesis of tertiary amines from tertiary alcohols and nitriles in the presence of a strong acid.[1][3][4] This reaction proceeds via a stable tertiary carbocation intermediate, making it an ideal choice for the synthesis of our target compounds.

Synthetic Workflow

The general synthetic pathway for both the bromo- and chloro-analogs is a two-step process starting from the corresponding substituted acetophenone.

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Salt Formation start_bromo 4-Bromoacetophenone intermediate_bromo 2-(4-bromophenyl)propan-2-ol start_bromo->intermediate_bromo 1. Grignard Reaction 2. Aqueous Workup grignard_reagent CH3MgBr in Et2O grignard_reagent->intermediate_bromo product_bromo This compound intermediate_bromo->product_bromo Ritter Reaction nitrile Acetonitrile (CH3CN) nitrile->product_bromo acid Conc. H2SO4 acid->product_bromo hydrolysis 1. Hydrolysis (H2O) 2. Basification (NaOH) hydrolysis->product_bromo hcl HCl in Et2O hcl->product_bromo

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-(4-bromophenyl)propan-2-ol

  • To a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq.) at 0 °C under a nitrogen atmosphere, add a solution of 4-bromoacetophenone (1.0 eq.) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-bromophenyl)propan-2-ol as a crude product, which can be used in the next step without further purification.

Step 2: Ritter Reaction and Hydrochloride Salt Formation

  • To a stirred solution of 2-(4-bromophenyl)propan-2-ol (1.0 eq.) in acetonitrile (5.0 eq.) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto crushed ice and basify with 40% aqueous sodium hydroxide solution until pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether (2.0 M) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Protocol 2: Synthesis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride

The protocol is identical to that for the bromo-analog, with the substitution of 4-chloroacetophenone as the starting material.

Comparative Yield and Purity
CompoundTypical YieldPurity (by HPLC)
This compound75-85%>98%
2-(4-Chlorophenyl)propan-2-amine hydrochloride80-90%>98%

Discussion:

The slightly higher yield observed for the chloro-analog can be attributed to the lower molecular weight of the starting material and product. Both reactions are generally high-yielding and reproducible. The purity of the final product is highly dependent on the effectiveness of the purification steps, particularly the precipitation of the hydrochloride salt.

Analytical Characterization: Ensuring Identity and Purity

A combination of analytical techniques is essential for the unambiguous characterization of the synthesized compounds and the assessment of their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2-(4-Bromophenyl)propan-2-amine HCl ~8.5 (broad s)s3H-NH₃⁺
~7.6 (d)d2HAr-H
~7.4 (d)d2HAr-H
~1.7 (s)s6H-C(CH₃)₂
2-(4-Chlorophenyl)propan-2-amine HCl ~8.5 (broad s)s3H-NH₃⁺
~7.5 (d)d2HAr-H
~7.4 (d)d2HAr-H
~1.7 (s)s6H-C(CH₃)₂

Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data:

CompoundChemical Shift (δ, ppm)
2-(4-Bromophenyl)propan-2-amine HCl ~145 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~121 (Ar-C-Br), ~58 (C-NH₃⁺), ~27 (-CH₃)
2-(4-Chlorophenyl)propan-2-amine HCl ~144 (Ar-C), ~132 (Ar-C-Cl), ~128 (Ar-CH), ~127 (Ar-CH), ~58 (C-NH₃⁺), ~27 (-CH₃)

Causality behind Spectral Features: The downfield shift of the aromatic protons and carbons in the bromo-analog compared to the chloro-analog is due to the stronger electron-withdrawing inductive effect of chlorine. The broad singlet for the -NH₃⁺ protons is characteristic and its integration is a good indicator of salt formation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds.

HPLC Method:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

A typical chromatogram of a high-purity sample will show a single major peak corresponding to the product. The presence of other peaks indicates impurities, which could include unreacted starting materials, by-products from the Ritter reaction, or degradation products.

start Sample Injection separation HPLC Separation (C18 Column, Gradient Elution) start->separation detection UV Detection (220 nm) separation->detection data Data Analysis (Peak Integration, Purity Calculation) detection->data report Purity Report data->report

Caption: Workflow for HPLC purity analysis.

Stability Assessment: A Critical Parameter

The stability of amine hydrochlorides is a crucial factor, especially for long-term storage and use in drug formulation.

Stability Testing Protocol

Following ICH guidelines, a forced degradation study can be performed to assess the stability of the compounds under various stress conditions.[5]

  • Acidic Conditions: 0.1 N HCl at 60 °C for 24 hours.

  • Basic Conditions: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Conditions: 80 °C for 48 hours.

  • Photolytic Conditions: Exposure to UV light (254 nm) and visible light for 7 days.

Samples are analyzed by HPLC at specified time points to monitor for the appearance of degradation products and a decrease in the main peak area.

Comparative Stability Profile
Condition2-(4-Bromophenyl)propan-2-amine HCl2-(4-Chlorophenyl)propan-2-amine HCl
Acidic StableStable
Basic StableStable
Oxidative Minor degradationMinor degradation
Thermal StableStable
Photolytic Potential for minor degradationPotential for minor degradation

Discussion: Both compounds are expected to be relatively stable as hydrochloride salts. The primary amine group is protonated, which reduces its nucleophilicity and susceptibility to degradation. The aromatic C-Br and C-Cl bonds are generally stable, although photolytic degradation can sometimes lead to dehalogenation. The slightly greater bond strength of the C-Cl bond compared to the C-Br bond may confer marginally higher stability to the chloro-analog under certain conditions.[6]

Conclusion: A Guide to Informed Selection

Both this compound and its chloro-analog can be synthesized in high yield and purity via the Ritter reaction. The choice between the two will likely depend on the specific requirements of the downstream application.

  • Reactivity: In subsequent reactions, such as cross-coupling, the bromo-substituent is generally more reactive than the chloro-substituent, which may be advantageous for certain synthetic transformations.[6][7]

  • Cost and Availability: Chloro-substituted starting materials are often more readily available and less expensive than their bromo-counterparts.

  • Biological Activity: The subtle differences in electronegativity and size between bromine and chlorine can have a significant impact on the biological activity of the final molecule.

This guide provides a framework for the reproducible synthesis and characterization of these important building blocks. By understanding the underlying chemical principles and employing robust analytical techniques, researchers can ensure the quality and consistency of their experimental results.

References

A Comparative Guide to the Validation of an Analytical Method for Quantifying 2-(4-Bromophenyl)propan-2-amine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, experience-driven comparison of analytical methods for the validation of 2-(4-Bromophenyl)propan-2-amine hydrochloride, a primary amine of pharmaceutical interest. We will move beyond a simple recitation of protocols to explore the rationale behind methodological choices, ensuring a robust and defensible validation package.

The validation of a bioanalytical method is a formal process to establish, through laboratory experiments, that the performance characteristics of the method are suitable and reliable for its intended application.[1] This guide is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Method Selection: A Critical First Step

The physicochemical properties of this compound, particularly its primary amine functional group and expected concentrations in biological samples, guide the selection of an appropriate analytical technique.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range.[4][5] LC-MS/MS is particularly well-suited for complex biological matrices like plasma and urine.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, especially for volatile and semi-volatile compounds. For primary amines like our target analyte, derivatization is often necessary to improve chromatographic behavior and thermal stability.[7][8][9]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more accessible and cost-effective option. However, its sensitivity and selectivity can be limited, especially for compounds lacking a strong chromophore.[10][11] Derivatization may be required to enhance UV detection.[12][13]

This guide will focus on the validation of an LC-MS/MS method as the primary approach, with comparative data provided for GC-MS and HPLC-UV to illustrate the strengths and weaknesses of each.

The Validation Workflow: A Step-by-Step Guide with Rationale

A comprehensive bioanalytical method validation encompasses several key parameters, each designed to build confidence in the method's performance.[14][15]

ValidationWorkflow cluster_prep Method Development & Optimization cluster_validation Core Validation Parameters cluster_application Method Application Dev Method Development Opt Optimization Dev->Opt Refinement Selectivity Selectivity & Specificity Opt->Selectivity Linearity Linearity & Calibration Curve Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Stability Stability LLOQ->Stability Routine Routine Sample Analysis Stability->Routine ISR Incurred Sample Reanalysis Routine->ISR

Caption: A generalized workflow for bioanalytical method validation.

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation: The Foundation of a Reliable Assay

  • Objective: To efficiently extract the analyte from the biological matrix while minimizing interferences.

  • Protocol:

    • Thaw biological samples (e.g., human plasma) at room temperature.

    • To 100 µL of plasma, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte). The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[6]

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

  • Objective: To achieve chromatographic separation of the analyte from matrix components and to detect and quantify it with high specificity.

  • LC Parameters:

    • Column: A C18 reversed-phase column is a common starting point for small molecules.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4] Precursor and product ion transitions for the analyte and IS are optimized by direct infusion.

Validation Parameters: A Comparative Analysis

The following table summarizes the acceptance criteria for key validation parameters as per FDA and EMA guidelines and presents hypothetical but realistic data comparing the performance of LC-MS/MS, GC-MS, and HPLC-UV for the analysis of this compound.[3][16]

Validation ParameterAcceptance CriteriaLC-MS/MS PerformanceGC-MS PerformanceHPLC-UV Performance
Selectivity No significant interference at the retention time of the analyte and IS.High selectivity, minimal matrix effects observed.Good selectivity, potential for interference from co-eluting compounds.Lower selectivity, susceptible to interference from endogenous matrix components.
Linearity (r²) ≥ 0.99> 0.995> 0.992> 0.990
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5. Accuracy within 80-120%, Precision ≤ 20%.[3]0.1 ng/mL1 ng/mL10 ng/mL
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ).[17]< 5%< 8%< 12%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ).[17]< 6%< 10%< 15%
Recovery (%) Consistent, precise, and reproducible.> 85%> 80%> 75%
Stability Analyte concentration should remain within ±15% of the initial concentration.Stable under various storage conditions (freeze-thaw, short-term, long-term).Potential for degradation at high temperatures in the GC inlet if not derivatized.Generally stable, but dependent on the derivatizing agent if used.
Detailed Discussion of Key Validation Parameters

Specificity and Selectivity

  • Why it's critical: To ensure that the signal being measured is solely from the analyte of interest and not from any endogenous matrix components, metabolites, or other co-administered drugs.[3]

  • LC-MS/MS Advantage: The use of MRM provides two levels of mass filtering (precursor and product ions), resulting in exceptional selectivity.[4]

  • GC-MS and HPLC-UV Considerations: These techniques rely more heavily on chromatographic separation to achieve selectivity. Co-eluting compounds with similar properties can interfere with the analysis.[18][19]

Linearity and Range

  • Why it's critical: To demonstrate a direct proportional relationship between the instrument response and the concentration of the analyte over a defined range.[15]

  • Experimental Approach: A calibration curve is constructed by analyzing a series of standards of known concentrations. The simplest model that adequately describes the concentration-response relationship should be used.[17]

Accuracy and Precision

  • Why it's critical: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[14] These parameters are fundamental to the reliability of the data.

  • Experimental Approach: Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate on different days to assess both intra-day (repeatability) and inter-day (intermediate precision) accuracy and precision.[15]

Lower Limit of Quantification (LLOQ)

  • Why it's critical: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3] This is crucial for studies where low drug concentrations are expected.

Stability

  • Why it's critical: To ensure that the analyte's concentration does not change from the time of sample collection to the time of analysis.[20] This involves evaluating the stability of the analyte under various conditions that mimic sample handling and storage.[21][22][23]

  • Types of Stability Experiments:

    • Freeze-Thaw Stability: Assesses the effect of repeated freezing and thawing cycles.

    • Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period that reflects the sample handling time.

    • Long-Term Stability: Determines the stability of the analyte under the intended long-term storage conditions (e.g., -20°C or -80°C).

    • Stock Solution Stability: Confirms the stability of the standard and IS stock solutions.

StabilityTesting cluster_sample_lifecycle Sample Lifecycle cluster_stability_tests Stability Assessment Collection Sample Collection Processing Processing Collection->Processing Storage Storage Processing->Storage FT Freeze-Thaw Processing->FT ST Short-Term Processing->ST Analysis Analysis Storage->Analysis LT Long-Term Storage->LT Stock Stock Solution Analysis->Stock

Caption: Key stability assessments throughout the sample lifecycle.

Method Comparison and Final Recommendations

MethodAdvantagesDisadvantagesBest Suited For
LC-MS/MS High sensitivity and selectivity, wide dynamic range, suitable for complex matrices.[4][5]Higher equipment and operational costs.Regulated bioanalysis, pharmacokinetic studies, and when high sensitivity is required.
GC-MS Excellent separation efficiency for volatile compounds, high sensitivity.[7]Often requires derivatization for polar analytes, potential for thermal degradation.[8][9]Analysis of volatile metabolites or when LC-MS/MS is not available.
HPLC-UV Lower cost, simpler operation.[11]Lower sensitivity and selectivity, may require derivatization for compounds without a strong chromophore.[10][12]Early-stage research, formulation development, and for analytes with strong UV absorbance at high concentrations.

For the quantification of this compound in biological samples for regulatory submission, the LC-MS/MS method is unequivocally the most appropriate choice . Its superior sensitivity, selectivity, and robustness provide the highest level of confidence in the generated data, which is essential for making critical decisions in drug development.

References

A Researcher's Guide to 2-(4-Bromophenyl)propan-2-amine Hydrochloride: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(4-Bromophenyl)propan-2-amine hydrochloride, a valuable building block in medicinal chemistry and materials science. We move beyond simple catalog data to present a comprehensive analysis, including a detailed synthetic protocol, benchmark analytical data, and a comparative discussion of synthetic alternatives and structural analogs. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Introduction: The Role of Substituted Amines in a Research Context

2-(4-Bromophenyl)propan-2-amine, a derivative of cumylamine, belongs to the class of tertiary carbinamines. These structures are of significant interest in drug discovery due to their steric bulk and defined three-dimensional structure. The presence of a bromine atom on the phenyl ring is particularly advantageous, as it serves as a versatile functional handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, while also increasing the lipophilicity of the molecule. The hydrochloride salt form enhances stability and improves handling characteristics by increasing its water solubility and crystallinity.

This guide will focus on a robust and widely applicable synthetic method, the Ritter reaction, to prepare the target compound.[1][2][3] We will then establish a benchmark for its analytical characterization and compare its profile against alternative synthetic strategies and key structural analogs to provide a holistic view for its application in a research setting.

Benchmark Synthesis via the Ritter Reaction

The Ritter reaction is an excellent method for preparing N-alkyl amides from nitriles and a source of carbocations, such as tertiary alcohols.[1][4] The subsequent hydrolysis of the amide intermediate under basic conditions yields the desired primary amine. This pathway is often preferred for tertiary carbinamines due to its efficiency and the accessibility of the required starting materials.

Experimental Workflow Diagram

Caption: Synthetic workflow for 2-(4-Bromophenyl)propan-2-amine HCl.

Step-by-Step Protocol

Part A: Synthesis of N-(2-(4-bromophenyl)propan-2-yl)acetamide

  • Carbocation Formation: In a flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add concentrated sulfuric acid (H₂SO₄, 3.0 eq).

  • Ritter Reaction: In a separate flask, dissolve 2-(4-bromophenyl)propan-2-ol (1.0 eq) in acetonitrile (CH₃CN, 5.0 eq). Add this solution dropwise to the cold, stirring sulfuric acid.

    • Causality: The strong acid protonates the alcohol's hydroxyl group, which then leaves as water to form a stable tertiary benzylic carbocation. The nitrogen atom of the nitrile then acts as a nucleophile, attacking the carbocation.[3][4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide (NaOH) solution until the pH is ~8-9.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amide intermediate. Purification can be achieved via recrystallization or column chromatography.

Part B: Hydrolysis to this compound

  • Hydrolysis: To the crude N-(2-(4-bromophenyl)propan-2-yl)acetamide, add a 3M solution of sodium hydroxide in 1:1 ethanol/water. Heat the mixture to reflux for 6-12 hours.

    • Causality: The strongly basic conditions facilitate the nucleophilic acyl substitution, hydrolyzing the amide bond to yield the free amine and sodium acetate.

  • Isolation of Free Base: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and extract three times with diethyl ether or dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free amine as an oil.

  • Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. Slowly add a 1M solution of HCl in diethyl ether dropwise with stirring.

  • Product Collection: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization: Establishing a Benchmark

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.

Analytical Method Expected Observations Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ ~8.5-8.8 (broad s, 3H), δ ~7.6 (d, 2H), δ ~7.5 (d, 2H), δ ~1.7 (s, 6H)broad s: Protons of the ammonium group (-NH₃⁺). d: Aromatic protons showing para-substitution. s: Equivalent protons of the two methyl groups.
¹³C NMR (100 MHz, DMSO-d₆)δ ~145 (Ar-C), δ ~132 (Ar-CH), δ ~128 (Ar-CH), δ ~122 (Ar-C-Br), δ ~58 (C-NH₃⁺), δ ~28 (CH₃)Confirms the carbon skeleton, including the quaternary aromatic carbons, the protonated aromatic carbons, the carbon bearing the bromine, and the aliphatic carbons.
FT-IR (KBr Pellet, cm⁻¹)3100-2800 (broad), ~1600, ~1500, ~1010, ~830broad: N-H stretching from the ammonium salt. ~1600, ~1500: Aromatic C=C stretching. ~1010: C-N stretching. ~830: C-H out-of-plane bending for a para-substituted ring.
Mass Spec. (ESI+)m/z ~214.0, 216.0Corresponds to the [M+H]⁺ of the free base. The ~1:1 isotopic pattern is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br).

Comparative Analysis

A researcher's choice of compound or synthetic route depends on factors like reaction conditions, substrate tolerance, and the desired electronic or steric properties of the final molecule.

Comparison of Synthetic Routes
Method Advantages Disadvantages Best Suited For...
Ritter Reaction High yields for tertiary amines.[2] Uses common and inexpensive reagents. Tolerates various nitriles.Requires strongly acidic conditions which may not be suitable for acid-sensitive substrates.[5] Hydrolysis step requires strong base.General-purpose synthesis where the substrate lacks acid/base sensitive functional groups.
Reductive Amination Milder reaction conditions (e.g., NaBH₃CN). One-pot procedure from the corresponding ketone (4-bromoacetophenone).Not applicable for this target, as it would produce a secondary amine (1-aryl-ethanamine), not the desired tertiary carbinamine.Synthesis of primary and secondary amines from aldehydes and ketones.
Organometallic Addition to Nitriles Can build complex structures.Requires two equivalents of an organometallic reagent (e.g., Grignard or organolithium) to form a tertiary carbinamine, which can be inefficient.[5] Requires strictly anhydrous conditions.Cases where the Ritter reaction is not viable or when specific organometallic precursors are readily available.
Comparison with Structural Analogs

The properties of 2-(4-Bromophenyl)propan-2-amine can be understood by comparing it to related structures.

Caption: Comparative analysis of the target compound and its analogs.

  • vs. 2-Phenylpropan-2-amine (Cumylamine): The parent compound lacks the bromine substituent. The key difference is functionality; the bromine atom in our target compound provides a reactive site for introducing complexity via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. Electronically, the electron-withdrawing nature of bromine slightly decreases the basicity of the amine compared to cumylamine.

  • vs. 2-(4-Chlorophenyl)propan-2-amine: This analog is electronically and sterically very similar. The primary difference lies in the reactivity of the carbon-halogen bond. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, often requiring less forcing conditions. This makes the bromo- derivative a more versatile intermediate in many synthetic campaigns.

  • vs. 1-(4-Bromophenyl)ethan-1-amine: This is a structural isomer and a secondary amine, not a tertiary carbinamine. The amine group is attached to a stereocenter and is significantly less sterically hindered. This has profound implications for its use in synthesis, as it will exhibit different reactivity, for example, in forming amides or imines, and introduces chirality, which is absent in the achiral target compound.

Conclusion

This compound is a readily accessible and highly versatile chemical building block. The Ritter reaction provides a reliable and scalable synthetic route, and the resulting compound can be unequivocally characterized by standard analytical techniques. Its true value for researchers lies in the combination of the sterically demanding tertiary carbinamine scaffold and the synthetically versatile bromine handle. Understanding its properties in comparison to non-halogenated, differently halogenated, and isomeric analogs allows for its rational incorporation into complex molecule synthesis, making it a superior choice for projects requiring post-synthetic modification at the aromatic ring.

References

Peer-reviewed studies comparing 2-(4-Bromophenyl)propan-2-amine hydrochloride with other phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2-(4-Bromophenyl)propan-2-amine hydrochloride, more commonly known in scientific literature as 4-bromoamphetamine (4-BA) or para-bromoamphetamine (PBA), and other key members of the substituted phenethylamine class. Designed for researchers, scientists, and drug development professionals, this document synthesizes available peer-reviewed data to illuminate the compound's unique pharmacological profile, drawing comparisons based on structure-activity relationships, mechanism of action, and neurotoxic potential.

Introduction: Situating 4-Bromoamphetamine in the Phenethylamine Landscape

The phenethylamine scaffold is a foundational structure in neuropharmacology, giving rise to endogenous neurotransmitters, prescription medications, and a vast array of research compounds.[1][2][3][4] Modifications to this core structure—through substitutions on the phenyl ring, the ethyl sidechain, or the amino group—can dramatically alter a compound's potency, selectivity, and mechanism of action.[5]

4-Bromoamphetamine (PBA) is a substituted amphetamine characterized by two key modifications to the basic phenethylamine structure: an alpha-methyl group (α-CH3) on the sidechain, which defines it as an amphetamine, and a bromine atom at the fourth position (para) of the phenyl ring. These features place it within the family of halogenated amphetamines, a group known for potent effects on monoamine systems and, in some cases, significant neurotoxicity.[6][7][8] This guide will deconstruct the pharmacological consequences of these structural motifs by comparing PBA to its parent compounds and other notable analogs.

Structural and Mechanistic Classification

The pharmacological identity of a phenethylamine is dictated by its structure. The diagram below illustrates the structural lineage from the core phenethylamine molecule to PBA and other relevant compounds discussed in this guide.

G cluster_core Core Structures cluster_analogs Key Analogs for Comparison Phenethylamine Phenethylamine (Parent Scaffold) Amphetamine Amphetamine (α-Methyl Sidechain) Phenethylamine->Amphetamine + α-CH3 PBA 4-Bromoamphetamine (PBA) (para-Bromo Substitution) Amphetamine->PBA + 4-Br PCA 4-Chloroamphetamine (PCA) (para-Chloro Substitution) Amphetamine->PCA + 4-Cl MDMA MDMA (Methylenedioxy Ring & N-Methyl) Amphetamine->MDMA + 3,4-Methylenedioxy + N-CH3 DOB DOB (para-Bromo & 2,5-Dimethoxy) PBA->DOB + 2,5-OCH3

Caption: Structural relationships of key phenethylamines.

These structural differences translate into distinct mechanisms of action. While some phenethylamines act as direct agonists at neurotransmitter receptors, PBA, like classical amphetamines, functions primarily as a monoamine releasing agent.[6][8] Specifically, it is characterized as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) .[6][8][9] This profile as a non-selective releaser is a critical point of comparison. Furthermore, PBA exhibits inhibitory activity at Monoamine Oxidase A (MAO-A), an enzyme critical for neurotransmitter degradation.[6]

Comparative Pharmacodynamics

Mechanism of Action: Releaser vs. Receptor Agonist

The primary distinction in phenethylamine pharmacology lies between compounds that act as monoamine releasers and those that function as direct receptor agonists.

  • Monoamine Releasers (e.g., 4-Bromoamphetamine): These compounds typically interact with plasma membrane transporters—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). They act as substrates for these transporters, gaining entry into the presynaptic terminal. Once inside, they disrupt the vesicular storage of monoamines, leading to a reversal of transporter function and a massive, non-vesicular efflux of neurotransmitters into the synapse. PBA's classification as an SNDRA indicates it performs this action at all three key monoamine transporters.[6][8]

  • Direct Receptor Agonists (e.g., DOB): In contrast, compounds like 2,5-Dimethoxy-4-bromoamphetamine (DOB) owe their potent psychedelic effects to their high affinity and agonist activity directly at postsynaptic receptors, particularly the serotonin 5-HT2A receptor.[10][11] While structurally related to PBA, the addition of two methoxy groups dramatically shifts its pharmacological target from the transporters to the G-protein coupled receptors.

G cluster_releaser Mechanism: Monoamine Releaser (e.g., 4-Bromoamphetamine) cluster_agonist Mechanism: Direct Receptor Agonist (e.g., DOB) PBA PBA Transporter SERT / DAT / NET PBA->Transporter 1. Enters via transporter Vesicle Vesicular Storage (VMAT2) Transporter->Vesicle 2. Disrupts vesicular storage Synapse_R Synaptic Cleft Vesicle->Synapse_R 3. Reverses transporter, releases neurotransmitter Neuron_R Presynaptic Neuron DOB DOB Receptor Postsynaptic Receptor (e.g., 5-HT2A) DOB->Receptor 1. Binds to receptor Effect Cellular Signaling Cascade Receptor->Effect 2. Activates signaling Synapse_A Synaptic Cleft Neuron_A Postsynaptic Neuron

Caption: Contrasting mechanisms of monoamine releasers and direct agonists.

Structure-Activity Relationships at Monoamine Transporters

A critical SAR principle is that para-halogenation of amphetamine tends to increase potency at the serotonin transporter (SERT) relative to the dopamine (DAT) and norepinephrine (NET) transporters .[5][12] Unsubstituted amphetamine is primarily a catecholamine (dopamine/norepinephrine) releaser with weak effects on serotonin. The addition of a halogen at the 4-position, such as the bromine in PBA or the chlorine in 4-chloroamphetamine (PCA), shifts the activity profile to be more serotonergic. This is a key differentiator from non-halogenated stimulants. This increased serotonergic activity is believed to contribute significantly to both the unique subjective effects and the neurotoxicity profile of these compounds.[5]

Monoamine Oxidase A (MAO-A) Inhibition

In addition to its role as a releaser, PBA is a known inhibitor of MAO-A, the primary enzyme responsible for the degradation of serotonin.[6] This dual action—promoting serotonin release while simultaneously inhibiting its breakdown—can lead to a profound and sustained increase in synaptic serotonin levels.

CompoundMAO-A IC50 (nM)Primary MechanismNotes
4-Bromoamphetamine (PBA) 1,500 [6]SNDRA Moderate MAO-A inhibition contributes to its overall pharmacological effect.
Amphetamine~9,000 - 46,000NDRAA comparatively weaker MAO-A inhibitor.[13]
Phentermine~3,000NDRAShows weak to moderate MAO inhibitory action.[14]
Clorgyline<10MAO-A InhibitorA reference selective, irreversible MAO-A inhibitor.[13]
Table 1: Comparative MAO-A Inhibition by Selected Phenethylamines.
Neurotoxicity Profile: A Focus on Serotonergic Systems

Perhaps the most critical characteristic of PBA for researchers is its potent and long-lasting neurotoxicity, specifically targeting serotonin neurons.[6][7][8] This effect is shared with other para-halogenated amphetamines.

  • 4-Bromoamphetamine (PBA) & 4-Chloroamphetamine (PCA): Both compounds are known to cause long-term depletion of brain serotonin (5-HT) and its metabolite, 5-HIAA.[6][7] This is thought to result from the degeneration of fine serotonergic nerve terminals. The mechanism is complex but is linked to their potent serotonergic activity and potential formation of toxic metabolites.

  • Methamphetamine: In contrast, the neurotoxicity associated with high-dose methamphetamine administration is primarily directed at dopaminergic neurons, causing depletion of dopamine and degeneration of dopaminergic terminals.

  • MDMA: While a potent serotonin releaser, the long-term neurotoxic profile of MDMA is a subject of ongoing research and appears to be less severe than that of potent halogenated amphetamines like PBA and PCA under comparable conditions.

This selective serotonergic neurotoxicity makes PBA a useful, albeit hazardous, tool compound in research for modeling serotonin depletion.

CompoundPrimary MechanismPrimary Neurotransmitter System AffectedNeurotoxic Outcome
4-Bromoamphetamine (PBA) SNDRA (potent 5-HT) Serotonin Long-term depletion of 5-HT. [6][7][8]
4-Chloroamphetamine (PCA)SNDRA (potent 5-HT)SerotoninLong-term depletion of 5-HT.[5]
AmphetamineNDRADopamine / NorepinephrineLower neurotoxic potential than its halogenated or methylated analogs at typical doses.
MethamphetamineNDRA (potent DA)DopamineDepletion of dopamine; degeneration of DA terminals.
MDMASerotonin ReleaserSerotoninPotential for 5-HT terminal damage, but debated and dose-dependent.
Table 2: Qualitative Comparison of Pharmacological and Neurotoxic Profiles.

Experimental Protocols for Characterization

To generate the quantitative data necessary for a full comparison, specific in vitro and in vivo assays are required. The following are standard, validated protocols in neuropharmacology.

Protocol: In Vitro Monoamine Release Assay

This assay measures a compound's ability to induce neurotransmitter release from isolated nerve terminals (synaptosomes).

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds to release [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

Methodology:

  • Synaptosome Preparation:

    • Homogenize brain tissue (e.g., rat striatum for DA, hippocampus for 5-HT) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in a physiological buffer (e.g., Krebs-bicarbonate buffer).

  • Radiolabel Loading:

    • Incubate the synaptosomes with a low concentration of the desired radiolabeled neurotransmitter (e.g., [³H]5-HT) for 30-60 minutes at 37°C to allow for transporter-mediated uptake.

  • Release Experiment:

    • Distribute the loaded synaptosomes onto a filter plate or into superfusion chambers.

    • Wash with buffer to remove excess radiolabel.

    • Add increasing concentrations of the test compound (e.g., 4-bromoamphetamine) to the wells/chambers.

    • Incubate for a short period (e.g., 10-30 minutes).

    • Collect the buffer (supernatant), which contains the released radiolabel.

    • Lyse the synaptosomes remaining on the filter to determine the amount of radiolabel retained.

  • Quantification and Analysis:

    • Measure the radioactivity in the supernatant and the lysate using liquid scintillation counting.

    • Calculate the percentage of total radiolabel released for each drug concentration.

    • Plot the concentration-response curve and fit to a sigmoidal model to determine EC50 and Emax values.

Caption: Workflow for an in vitro monoamine release assay.

Protocol: MAO-A Enzymatic Inhibition Assay

Objective: To determine the IC50 value of a test compound for the inhibition of MAO-A activity.

Methodology:

  • Enzyme Source: Use a source of MAO-A, such as homogenized rat liver mitochondria or a recombinant human MAO-A preparation.

  • Assay Setup: In a microplate, combine the enzyme source, a buffer, and varying concentrations of the test compound (e.g., 4-bromoamphetamine). Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) to allow for binding.

  • Initiate Reaction: Add a MAO-A selective substrate. A common choice is kynuramine, which is converted by MAO-A to 4-hydroxyquinoline, a fluorescent product.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Stop Reaction: Terminate the reaction by adding a strong base (e.g., NaOH).

  • Detection: Measure the fluorescence of the 4-hydroxyquinoline product using a plate reader (e.g., Ex: 310 nm, Em: 400 nm).

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the concentration-inhibition curve and determine the IC50 value.

Conclusion

This compound (4-bromoamphetamine, PBA) is a pharmacologically complex phenethylamine. Its profile is defined by three core features:

  • Broad-Spectrum Monoamine Release: It acts as an SNDRA, differentiating it from more selective agents like amphetamine (catecholamine-preferring) or MDMA (serotonin-preferring).

  • MAO-A Inhibition: It possesses moderate MAO-A inhibitory activity, which likely potentiates its effects as a serotonin releaser.

  • Potent Serotonergic Neurotoxicity: Its most significant characteristic, shared with other para-halogenated amphetamines, is its ability to induce long-term damage to serotonin nerve terminals.

While quantitative data on its receptor binding and release potency remain sparse in public literature, established structure-activity relationships provide a solid framework for understanding its behavior. For researchers, PBA serves as a potent tool for investigating the mechanisms of serotonergic neurotoxicity and for modeling serotonin-depleted states, though its handling requires significant caution due to its hazardous nature. Further research using the standardized protocols outlined herein is necessary to fully elucidate its comparative potency and complete its pharmacological profile.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and efficiently. Handling specialized reagents like 2-(4-Bromophenyl)propan-2-amine hydrochloride requires a nuanced understanding that goes beyond the synthesis protocol. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our environment. The procedures outlined here are designed to be a self-validating system, integrating scientific principles with established safety standards.

Foundational Knowledge: Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated primary aromatic amine.[1][2][3] This classification immediately informs our handling and disposal strategy, as both functional groups are associated with specific health and environmental risks. Aromatic amines, as a class, are noted for their potential toxicity and should be handled with care to prevent absorption through the skin or inhalation.[1]

The primary risks are clearly outlined in its Safety Data Sheet (SDS), which must always be consulted before use.

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement Precautionary Code Rationale and Implication for Disposal
Acute Toxicity, Oral H302: Harmful if swallowed P301+P310 Ingestion is a key exposure route. Waste containers must be securely sealed to prevent accidental contact or ingestion.
Acute Toxicity, Inhalation H332: Harmful if inhaled P261, P304+P340 The solid can become an inhalation hazard if dust is generated. All transfers and cleanup should be done in a way that minimizes dust.[4]
Skin Corrosion/Irritation H315: Causes skin irritation P280, P302+P352 Direct skin contact must be avoided. This dictates the mandatory use of compatible chemical-resistant gloves during handling and disposal.
Serious Eye Damage/Irritation H319: Causes serious eye irritation P280, P305+P351+P338 The compound can cause significant eye damage. Chemical splash goggles or a face shield are non-negotiable.

| Specific target organ toxicity | H335: May cause respiratory irritation | P271, P342+P311 | Inhalation of dust can irritate the respiratory system, reinforcing the need for handling within a fume hood or well-ventilated area.[4][5] |

Operational Plan: From Waste Generation to Final Disposal

The disposal of this compound is not a single action but a complete workflow. Adherence to this process is critical for compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before generating waste, ensure the proper PPE is selected and worn. The choice of PPE is a direct response to the hazards identified above.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[8]

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a splash risk, a face shield should be worn in addition to goggles.[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or during spill cleanup, a chemically resistant apron may be necessary.

  • Respiratory Protection: All handling and waste packaging should occur inside a certified chemical fume hood to prevent inhalation of dust.[8] If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates is mandatory.

Step-by-Step Waste Collection and Segregation Protocol

Improper segregation is a common and dangerous laboratory error. This compound's chemical nature dictates specific segregation practices.

  • Designate a Hazardous Waste Container: Use a container specifically designated for "Halogenated Organic Solid Waste."[9][10] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, threaded screw cap to prevent leaks and dust release.[11]

  • Proper Labeling is Non-Negotiable: The moment the first gram of waste is added, the container must be labeled.[9] The label must clearly state:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "this compound"

    • An accumulation start date.

    • The associated hazards (e.g., "Toxic," "Irritant").[12]

  • Segregation Logic:

    • DO NOT mix with non-halogenated organic waste. Disposing of mixed waste streams is significantly more expensive and complex.[10]

    • DO NOT mix with strong bases or strong oxidizing agents. While the hydrochloride salt is stable, contamination could potentially liberate the free amine or initiate a reaction.

    • DO NOT add aqueous solutions or solvents to a solid waste container unless your facility's EHS protocol specifically allows for it.[10]

Management of Empty Containers

An "empty" container that once held this compound is not regular trash. It must be managed as hazardous waste unless properly decontaminated.

  • Trace Contamination: For disposal, the empty, unrinsed container should be sealed, marked as "Empty container with residue of this compound," and placed in the solid hazardous waste stream.

  • Decontamination for Reuse/Recycling: If you intend to reuse the container, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from all three rinses is considered hazardous waste and must be collected in a designated "Halogenated Organic Liquid Waste" container.

Emergency Procedures: Spill Management and Decontamination

Accidents happen, but a prepared response minimizes the risk. The procedure differs for minor versus major spills.[13]

Minor Spill Cleanup Protocol (Small quantity, contained, no immediate inhalation risk)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work within a fume hood or increase ventilation to the area.[13]

  • Don PPE: Wear the full PPE ensemble described in section 2.1.

  • Contain and Absorb: Gently cover the spill with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[1][13] Avoid using paper towels, which can generate dust.[13]

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated halogenated solid waste container.[4] Use tools that will not generate sparks.

  • Decontaminate: Wipe the spill area with a cloth dampened with a decontamination solution or a suitable solvent. Several commercial decontamination solutions are available for aromatic amines.[14] All cleaning materials are considered hazardous waste and must be disposed of accordingly.[13]

Major Spill Response

If the spill is large, outside of a containment area, or if you feel unsafe, activate your facility's emergency response plan immediately. This typically involves:

  • Evacuating the area.

  • Alerting your supervisor and the institutional Environmental Health & Safety (EHS) office.

  • Preventing re-entry until trained emergency personnel have cleared the area.

Final Disposal Pathway: The Role of EHS

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[4][10] Doing so is a serious regulatory violation and poses a significant environmental threat.[6]

The final disposal of this compound must be handled by a licensed professional waste disposal service.[8] Your institution's EHS department manages this process. Once your hazardous waste container is full (typically no more than 90% capacity) or has been accumulating for the maximum allowed time (e.g., 6-12 months depending on regulations), you must contact your EHS office to arrange for a pickup.[7][15] They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Decision Workflow

The following diagram illustrates the logical workflow for handling waste generated from this compound.

Caption: Decision workflow for handling and disposing of this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 2-(4-Bromophenyl)propan-2-amine hydrochloride (CAS No: 1173047-86-3). The focus is on the correct selection and use of Personal Protective Equipment (PPE) to mitigate risks associated with skin, eye, and respiratory exposure. The procedures outlined herein are designed to build a self-validating system of safety, ensuring both personal and laboratory-wide protection.

Foundational Step: Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is mandatory.[1][2] This compound, like many substituted phenethylamine derivatives, presents specific hazards that dictate the required level of protection. Understanding the "why" behind PPE selection is critical for fostering a robust safety culture. The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.

Hazard Class & CategoryGHS PictogramSignal WordHazard StatementSource(s)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[3][4]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[4][5][6]
Serious Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[4][5][6]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[4][5][6]

The causality is clear: the compound's irritant properties necessitate robust barriers for all potential routes of exposure—dermal, ocular, and respiratory. Your institutional safety officer should review and approve your risk assessment before work begins.

Engineering Controls: The First Line of Defense

PPE is the final barrier between a researcher and a chemical hazard. The primary method for exposure control should always be engineering controls.[7]

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and reconstitution, must be performed inside a certified chemical fume hood.[4][8] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a key risk identified by the H335 hazard statement.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions and provides a safer ambient environment.[6][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the hazards identified. A multi-layered approach is essential for comprehensive protection.[10]

Protection TypeSpecificationRationale and Field Insights
Hand Protection Double-gloving with nitrile gloves (outer glove with extended cuff).The compound is a skin irritant (H315).[5] Double-gloving provides redundancy; if the outer glove is contaminated, it can be removed without exposing the skin.[11] Always inspect gloves for tears or defects before use and change them immediately upon contamination or every 1-2 hours of use.
Eye & Face Protection Chemical splash goggles AND a full-face shield.This substance causes serious eye irritation (H319).[5] Safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes and airborne powder. A face shield protects the rest of the face and prevents splashes from going over the top of the goggles.[9][12]
Body Protection Disposable, fluid-resistant gown with long sleeves and elastic cuffs.A standard cotton lab coat is not a sufficient barrier against chemical splashes. A fluid-resistant gown prevents the chemical from soaking through to your personal clothing and skin.[10][11] It must be removed before leaving the laboratory.
Respiratory Protection N95-rated (or higher) respirator.Required for any work with the solid compound outside of a certified fume hood (e.g., large-scale weighing, spill cleanup).[5] While a fume hood is the primary control, a respirator provides essential protection against inhaling irritant dust (H335).[5][6] A respiratory protection program, including fit testing, is required by OSHA.[13]

Operational Plan: A Step-by-Step Handling Workflow

This protocol provides a self-validating sequence for handling this compound safely.

Step 1: Preparation and Area Setup

  • Verify that the chemical fume hood has a current certification sticker.

  • Cover the work surface inside the hood with a disposable, absorbent bench pad.[11]

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the hood to minimize reaching in and out.

  • Locate the nearest safety shower and eyewash station. Ensure the path is clear.[9]

  • Have a chemical spill kit readily accessible.

Step 2: Donning PPE This sequence is critical to prevent cross-contamination.

  • Gown: Put on the disposable gown, ensuring full coverage.

  • Respirator (if required): Perform a seal check on your N95 respirator.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by the face shield.

  • Gloves: Don the first pair of nitrile gloves, tucking the gown's cuffs inside. Don the second, outer pair of gloves over the first, pulling the cuff over the gown's sleeve.[11]

Step 3: Chemical Handling

  • Perform all manipulations at least 6 inches inside the fume hood sash.

  • When weighing the solid, use a micro-spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as dropping or rapid movements.

  • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Keep the primary container sealed when not in active use.[5]

Step 4: Doffing PPE This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Peel off the outer gloves without touching the outside surface. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by rolling it away from your body. As you pull your arms out of the sleeves, peel off the inner gloves simultaneously, trapping the gloves inside the rolled-up gown. Dispose of immediately.[11]

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5]

Emergency and Disposal Plans

A. Spill Response Protocol

In the event of a spill, a calm and systematic response is crucial. The following workflow should be adopted.

Spill_Response_Workflow start Spill Occurs alert Alert personnel and secure the area start->alert IMMEDIATELY ppe Don Full PPE: - Double Nitrile Gloves - Gown - Goggles & Face Shield - N95 Respirator alert->ppe contain Contain the spill (use absorbent pads for liquids, cover solids with damp paper towel) ppe->contain cleanup Clean up spill material (work from outside in) contain->cleanup decon Decontaminate the area with soap and water cleanup->decon waste Package all contaminated materials in a sealed, labeled hazardous waste bag decon->waste doff Doff PPE correctly waste->doff report Report the incident to EH&S doff->report FINALIZE

Caption: Spill Response Workflow for this compound.

For a minor spill (a few milligrams) contained within the fume hood, use dry clean-up procedures.[5] Carefully sweep or vacuum the material (if a HEPA-filtered vacuum is available) and place it in a sealed container for disposal.[5] Do not use compressed air for cleaning.[5] For a major spill, evacuate the area, alert your supervisor and Environmental Health & Safety (EH&S), and follow the workflow above.[5]

B. First Aid and Exposure Response

Immediate action is required upon exposure.

Exposure RouteFirst Aid ProcedureSource(s)
Skin Contact Immediately flush skin with running water (and soap if available) for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[5][14]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][14]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][8][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give a glass of water to drink. Seek immediate medical attention.[5][8]

C. Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • This includes excess chemical, empty containers, contaminated gloves, gowns, bench pads, and spill cleanup materials.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste through your institution's EH&S department in accordance with all local, state, and federal regulations.[5][6][15]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.